2-Chloro-3-iodo-4-methoxypyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-iodo-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBPNICANLWJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Chloro-3-iodo-4-methoxypyridine CAS number
An In-Depth Technical Guide to 2-Chloro-3-iodo-4-methoxypyridine: A Key Intermediate in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry and pharmaceutical development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of therapeutic agents. Among these, This compound (CAS Number: 1163693-01-3 ) has emerged as a highly valuable and versatile building block.[1] Its unique arrangement of substituents—a methoxy group for electronic modulation, and two distinct halogen atoms at strategic positions—offers chemists a powerful tool for constructing complex molecular architectures.
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore a logical synthesis pathway with mechanistic insights, discuss its critical applications in drug discovery, and outline essential safety protocols.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The defining characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1163693-01-3 | [1] |
| Molecular Formula | C₆H₅ClINO | [2] |
| Molecular Weight | 269.47 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Appearance | Typically a solid (inferred from related compounds) | N/A |
| InChI Key | WUBPNICANLWJFS-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=C(C=CN=C1Cl)I | N/A |
Synthesis and Mechanistic Rationale
Core Principle: Electrophilic Aromatic Substitution
The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, the presence of the electron-donating methoxy group at the 4-position activates the ring, particularly at the ortho-positions (C3 and C5). The C3 position is sterically less hindered and electronically favored for substitution, making it the prime target for iodination.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methoxypyridine (1.0 eq.). Dissolve the starting material in glacial acetic acid.
-
Reagent Addition: While stirring, add N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) (1.1 eq.) portion-wise to the solution. The use of a slight excess of the iodinating agent ensures complete conversion of the starting material. Acetic acid serves as both a solvent and a mild acid catalyst for the reaction.
-
Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain for several hours (e.g., 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its functionality as a versatile synthetic intermediate. The differential reactivity of the chloro and iodo substituents allows for selective, stepwise functionalization, making it an ideal scaffold for building libraries of complex molecules.
Core Utility: Orthogonal Reactivity
The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond. This "orthogonal reactivity" is the cornerstone of its utility. Chemists can selectively perform reactions at the C3 position (iodine) while leaving the C2 position (chlorine) intact for subsequent transformations.
-
Suzuki, Stille, and Sonogashira Cross-Coupling: The iodo group is an excellent participant in palladium-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of a wide variety of aryl, heteroaryl, vinyl, or alkynyl groups at the C3 position, enabling rapid exploration of the chemical space around the pyridine core.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is activated towards SₙAr reactions. After the C3 position has been modified, the chloro group can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce further diversity. This sequential approach is invaluable in structure-activity relationship (SAR) studies.
The chloro and methoxy groups themselves are known to have beneficial effects on the properties of drug candidates, influencing factors like metabolic stability and target binding interactions.[4]
Caption: Role of this compound as a versatile scaffold in drug discovery.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound. While a specific Safety Data Sheet (SDS) is not widely public, information can be inferred from structurally related compounds.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion/Inhalation: Move the person to fresh air. If feeling unwell, seek immediate medical attention.
-
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, characterized by orthogonally reactive halogen handles, provides an efficient and flexible platform for the synthesis of novel compounds. For scientists engaged in the discovery of new therapeutics, particularly in areas like oncology and inflammatory diseases where kinase inhibitors and other complex heterocyclic molecules are prevalent, this compound represents a key starting point for building the next generation of medicines.
References
- J&K Scientific.this compound | 1163693-01-3. [Link]
- Appretech Scientific Limited.2-chloro-4-iodo-3-methoxypyridine. [Link]
- Chemical Register.2-Chloro-4-iodo-3-methoxypyridine (CAS No. 1227592-88-2) Suppliers. [Link]
- Autech Industry Co.,Limited.Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]
- PubChem - NIH.2-Chloro-3-methoxypyridine. [Link]
- LookChem.The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. [Link]
- ChemBK.2-Chloro-4-Iodopyridine-3-Formaldehyde. [Link]
- Drug Hunter.Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. [Link]
Sources
An In-Depth Technical Guide to 2-Chloro-3-iodo-4-methoxypyridine
Executive Summary: 2-Chloro-3-iodo-4-methoxypyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of chloro, iodo, and methoxy substituents on a pyridine core provides a versatile scaffold for synthetic chemists. The differential reactivity of the two halogen atoms allows for selective, stepwise functionalization through various cross-coupling reactions, making it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility in drug discovery and development.
Core Molecular Profile
This compound is a polysubstituted pyridine derivative. The strategic placement of its functional groups dictates its chemical behavior and synthetic potential.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1227592-88-2[1][2][3][4][5] |
| Molecular Formula | C₆H₅ClINO[1][3] |
| Molecular Weight | 269.47 g/mol [1][5] |
| Canonical SMILES | COC1=C(I)C=NC=C1Cl |
| Purity | Typically ≥95-97%[2][3] |
Physicochemical Properties: Experimental data for this specific molecule is not widely published. However, properties can be inferred from related structures. For instance, the related compound 2-Chloro-4-methoxypyridine is a light yellow liquid with a boiling point of 213.8±20.0 °C and a density of 1.2±0.1 g/cm³.[6] Given the increased mass from the iodine atom, this compound is expected to be a solid at room temperature with a higher density and boiling point.
The Scientific Rationale: Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct roles of its substituents, which can be selectively addressed in chemical reactions.
-
Pyridine Ring: As an electron-deficient aromatic heterocycle, the pyridine core is a common motif in biologically active molecules.[7]
-
Methoxy Group (-OCH₃): This electron-donating group influences the electronic properties of the pyridine ring and can serve as a handle for demethylation to reveal a pyridone scaffold.[8]
-
Chloro Group (-Cl): The chlorine at the 2-position is a competent leaving group for nucleophilic aromatic substitution (SₙAr) and a participant in various transition-metal-catalyzed cross-coupling reactions.
-
Iodo Group (-I): The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the iodine atom at the 3-position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[8][9]
This differential reactivity is the cornerstone of its utility, allowing for a programmed, site-selective introduction of new functionalities. A synthetic chemist can first perform a cross-coupling reaction at the more reactive C-I bond, and then, under different conditions, target the C-Cl bond for a subsequent transformation.
Caption: Key reactive sites on this compound.
Synthesis and Methodologies
The synthesis of polysubstituted pyridines often involves a multi-step sequence. A logical and field-proven approach for preparing this compound would start from a more readily available precursor, such as 2-chloro-4-methoxypyridine, followed by a regioselective iodination step.
Sources
- 1. appretech.com [appretech.com]
- 2. 2-chloro-4-iodo-3-methoxypyridine - CAS:1227592-88-2 - Abovchem [abovchem.com]
- 3. aobchem.com [aobchem.com]
- 4. 1227592-88-2 CAS Manufactory [m.chemicalbook.com]
- 5. labshake.com [labshake.com]
- 6. innospk.com [innospk.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
2-Chloro-3-iodo-4-methoxypyridine chemical properties
An In-depth Technical Guide to 2-Chloro-3-iodo-4-methoxypyridine: Properties, Reactivity, and Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized heterocyclic intermediates is paramount. This compound is a prime example of such a scaffold, offering a unique combination of reactive sites that can be selectively addressed to build molecular complexity. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. The strategic placement of a methoxy group, a chlorine atom, and an iodine atom on the pyridine ring makes this molecule an exceptionally versatile building block. The two halogen atoms, with their distinct reactivities, serve as orthogonal handles for sequential cross-coupling reactions, enabling the controlled and precise introduction of different substituents.
Core Chemical & Physical Properties
The fundamental properties of this compound are summarized below. These data are crucial for planning synthetic transformations, ensuring appropriate reaction conditions, and for the characterization of resulting products.
| Property | Value | Source |
| CAS Number | 1163693-01-3 | [1] |
| Molecular Formula | C₆H₅ClINO | [1] |
| Molecular Weight | 269.47 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | ≥98% (typical) | [1] |
Proposed Synthesis Pathway
The synthesis of this compound is not widely documented in standard literature, but a plausible and efficient route can be designed based on established organometallic methodologies. A logical approach involves the regioselective iodination of a readily available precursor, 2-chloro-4-methoxypyridine. This transformation leverages a directed ortho-metalation strategy, where a strong base is used to deprotonate the position adjacent to the directing methoxy group, followed by quenching with an iodine source.
A similar procedure has been successfully employed for the synthesis of 3-iodo-4-methoxypyridine from 4-methoxypyridine.[2] The process involves using a lithium-zinc exchange to create a more stable organometallic intermediate, which then reacts with iodine.[2]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Directed Ortho-Iodination
This protocol is adapted from a known procedure for the iodination of similar pyridine derivatives.[2]
-
Preparation of the Base: In a flame-dried, argon-purged flask, dissolve 2,2,6,6-tetramethylpiperidine (TMP) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Metalation: Add n-butyllithium (n-BuLi) dropwise, followed by a solution of zinc chloride (ZnCl₂). Stir the resulting mixture to form the active TMP-zinc base.
-
Substrate Addition: Add a solution of 2-chloro-4-methoxypyridine in anhydrous THF to the reaction mixture at 0-10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete deprotonation and formation of the zincated intermediate.
-
Iodination: Add a solution of iodine (I₂) in THF. Stir the mixture overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield this compound.
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems from the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for selective functionalization at the C3 position while leaving the C2 chloro-substituent intact for subsequent transformations.
This hierarchical reactivity is foundational to its use as a building block in medicinal chemistry for creating novel agents in oncology, neuroscience, and infectious diseases.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[4] For this compound, this reaction proceeds with high selectivity at the C-I bond.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Setup: To a microwave vial, add this compound, the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.03 equivalents), a phosphine ligand like XPhos (0.06 equivalents), and a base such as potassium phosphate (K₃PO₄, 3 equivalents).[5]
-
Solvent: Add a suitable solvent system, typically a mixture of dioxane and water.
-
Degassing: Purge the reaction mixture with argon or nitrogen for 10-15 minutes to remove oxygen.
-
Reaction: Heat the sealed vial in a microwave reactor or a conventional oil bath at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 3-aryl-2-chloro-4-methoxypyridine product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[6][7] This reaction is invaluable for synthesizing substituted alkynes and again shows high selectivity for the C-I bond of the substrate.
-
Setup: In an argon-purged flask, combine this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and the terminal alkyne (1.1 equivalents).
-
Solvent and Base: Dissolve the components in a solvent such as THF or DMF, and add an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.
-
Workup: Filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify via column chromatography to obtain the 3-alkynyl-2-chloro-4-methoxypyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9] It allows for the coupling of amines with aryl halides. The higher reactivity of the C-I bond allows for the selective introduction of an amine at the C3 position.
-
Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), a strong base (e.g., Cs₂CO₃ or NaOt-Bu), this compound, and the desired amine.[10][11]
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture at 80-110 °C until the reaction is complete as monitored by LC-MS.
-
Workup: After cooling, partition the mixture between ethyl acetate and water.
-
Purification: Separate the organic layer, dry it over Na₂SO₄, concentrate it, and purify the product using column chromatography.
Spectroscopic Characterization
Full characterization of this compound requires a combination of spectroscopic techniques. While a full dataset is not publicly available, the expected spectral features can be predicted.
-
¹H NMR: Two signals are expected in the aromatic region, corresponding to the protons at the C5 and C6 positions. These would appear as doublets due to mutual coupling. The methoxy group would present as a singlet around 3.8-4.0 ppm.
-
¹³C NMR: Six distinct signals are expected. The carbon bearing the iodine (C3) would be shifted upfield compared to an unsubstituted carbon, while the carbon bearing the chlorine (C2) would be downfield. Spectroscopic data for a related compound, 2-chloro-3-fluoro-5-iodo-4-methylpyridine, can provide a reference for expected chemical shift ranges.[12][13]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-O stretching vibrations for the methoxy group, C=C and C=N stretching bands for the pyridine ring, and C-H stretching for the aromatic and methyl protons.[14]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally related halogenated pyridines, appropriate precautions must be taken.[15][16][17]
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory system irritation.[15][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.[16][18]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light and moisture.[16][17]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[15]
Conclusion
This compound is a highly valuable and versatile intermediate for advanced organic synthesis. Its key attribute is the differential reactivity of its C-I and C-Cl bonds, which allows for selective, sequential functionalization through a variety of robust palladium-catalyzed cross-coupling reactions. This predictable reactivity makes it an ideal scaffold for building complex molecular architectures, particularly in the field of drug discovery, where it facilitates the synthesis of novel therapeutic agents. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage its synthetic potential.
References
Sources
- 1. appretech.com [appretech.com]
- 2. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. m.youtube.com [m.youtube.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
2-Chloro-3-iodo-4-methoxypyridine structure elucidation
An In-depth Technical Guide Topic: 2-Chloro-3-iodo-4-methoxypyridine Structure Elucidation Audience: Researchers, scientists, and drug development professionals.
Abstract
The robust and unambiguous determination of a molecule's structure is the cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique framework for the structural elucidation of this compound, a substituted heterocyclic compound with potential applications as a synthetic building block. As a Senior Application Scientist, my objective is not merely to list procedures but to present a logical, self-validating workflow. We will explore how mass spectrometry, advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography can be synergistically employed to confirm the compound's molecular formula, atomic connectivity, and three-dimensional arrangement with the highest degree of confidence.
Foundational Assessment: Molecular Formula and Halogen Presence via Mass Spectrometry
The initial step in characterizing any novel or synthesized compound is to confirm its molecular weight and elemental composition. Mass Spectrometry (MS) is the primary tool for this purpose. For a molecule containing halogens like chlorine, MS provides a distinct isotopic signature that serves as an immediate validation point.
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the purified compound (1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC will separate the compound from any residual solvent or minor impurities before it enters the mass spectrometer.
-
Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV.
-
Analysis: Acquire the mass spectrum over a range of 50-350 m/z.
Data Interpretation: A Self-Validating System
The structure of this compound (Molecular Formula: C₆H₅ClINO) presents several key features that can be verified by MS.
-
Molecular Ion (M⁺) Peak: The primary evidence is the molecular ion peak. Iodine is monoisotopic (¹²⁷I), but chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[1][2] This results in a characteristic M⁺ and M+2 peak cluster.
-
Isotopic Pattern Analysis: The presence of a single chlorine atom will manifest as two peaks separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M⁺ peak.[2][3] This pattern is a crucial first confirmation of the compound's identity.
-
High-Resolution Mass Spectrometry (HRMS): For unequivocal formula confirmation, HRMS (e.g., ESI-TOF) is employed. By measuring the mass-to-charge ratio to four or more decimal places, we can confirm the elemental composition against the calculated exact mass, eliminating any ambiguity.
-
Fragmentation Pattern: EI-MS induces fragmentation, which provides structural clues. Key expected fragments can validate the presence of specific functional groups.
| Analysis | Expected Result for C₆H₅ClINO | Rationale & Confirmation |
| Monoisotopic Mass | 268.9104 Da | Calculated for C₆H₅³⁵Cl¹²⁷INO. |
| HRMS (ESI-TOF) | [M+H]⁺ at m/z 269.9177 | Confirms the molecular formula with high accuracy. |
| Low-Resolution MS | M⁺ at m/z 269 and M+2 at m/z 271 | The ~3:1 intensity ratio of these peaks is a definitive indicator of one chlorine atom.[1][2] |
| Key Fragments (EI) | m/z 254 ([M-CH₃]⁺) | Loss of the methyl group from the methoxy substituent. |
| m/z 142 ([M-I]⁺) | Cleavage of the C-I bond, a common fragmentation pathway for iodo compounds. | |
| m/z 108 ([M-Cl-OCH₃]⁺) | Subsequent loss of functional groups from the pyridine ring. |
Unambiguous Connectivity Mapping with NMR Spectroscopy
While MS confirms the "what" (the molecular formula), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the "how" (the precise arrangement of atoms). For a polysubstituted aromatic system like this, a combination of 1D and 2D NMR experiments is essential for an authoritative assignment.[4]
Logical Workflow for NMR-based Structure Elucidation
The following diagram illustrates the systematic workflow, starting from basic 1D experiments and progressing to more complex 2D correlations to solve the structure.
Caption: A logical workflow for elucidating substituted pyridine structures using NMR.
Experimental Protocols: NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.[4]
-
¹H NMR Acquisition: On a 400 MHz spectrometer, acquire a standard 1D proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Perform standard gradient-enhanced COSY, HSQC, and HMBC experiments. For the HMBC, set the experiment to detect correlations over 2-3 bonds.[4]
Data Interpretation: Synthesizing the Structural Puzzle
The key to solving this structure lies in the unambiguous assignment of the two remaining protons on the pyridine ring (H-5 and H-6) and confirming the positions of the substituents via long-range correlations.
¹H NMR Analysis:
-
Methoxy Protons: A sharp singlet integrating to 3H is expected around δ 3.9-4.1 ppm.
-
Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.5 ppm), each integrating to 1H. Due to their adjacency, they should appear as doublets, coupled to each other (an AX spin system). The proton at the 6-position (H-6), being alpha to the nitrogen, is expected to be the most downfield.
¹³C NMR Analysis:
-
Six distinct carbon signals are expected: five for the pyridine ring and one for the methoxy group (around δ 56-60 ppm). The carbons directly bonded to electronegative atoms (C-2, C-3, C-4) will have characteristic shifts. C-2 (bonded to Cl and N) and C-4 (bonded to O) are expected to be significantly downfield.
2D NMR Correlation - The Definitive Proof:
-
COSY: A cross-peak between the two aromatic doublets confirms they are on adjacent carbons (H-5 and H-6).
-
HSQC: This experiment will correlate the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal, definitively assigning the protonated carbons.[4]
-
HMBC: This is the crucial experiment for assigning the quaternary (non-protonated) carbons.[4]
-
A strong correlation from the methoxy protons (~δ 4.0 ppm) to the C-4 carbon will unequivocally place the methoxy group at the 4-position.
-
The H-5 proton will show correlations to C-3, C-4, and C-6.
-
The H-6 proton will show correlations to C-2, C-4, and C-5.
-
By building this network of correlations, the entire molecular framework can be pieced together with certainty.
| Spectroscopic Data | Predicted Values & Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 ppm (d, 1H, H-6), δ ~7.2 ppm (d, 1H, H-5), δ ~4.0 ppm (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | 6 signals expected. C-2, C-4, and C-6 will be downfield. C-3 (bearing iodine) will be significantly upfield due to the heavy atom effect. -OCH₃ at δ ~58 ppm. |
| Key HMBC Correlations | -OCH₃ (H) → C-4; H-6 → C-2, C-4; H-5 → C-3, C-4 |
The Gold Standard: Absolute Structure Confirmation by X-ray Crystallography
While the combination of MS and NMR provides an exceptionally high degree of confidence, X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state.[5]
Experimental Workflow
Caption: The workflow for single-crystal X-ray crystallography analysis.
Causality and Trustworthiness
The ability to grow a high-quality single crystal is the primary prerequisite. If successful, the resulting electron density map provides a three-dimensional model of the molecule. This method is considered the gold standard because it is not an interpretation of properties (like chemical shift) but a direct visualization of the atomic positions. It will confirm not only the C-Cl, C-I, and C-O connectivity but also the precise bond lengths and angles, providing an authoritative and final validation of the structure.
Conclusion
The structural elucidation of this compound is a clear demonstration of a modern, multi-technique analytical workflow. The process is designed to be self-validating at each stage. Mass spectrometry first confirms the molecular formula and the presence of a chlorine atom. 1D NMR then provides the initial map of the proton and carbon environments. Finally, 2D NMR correlation experiments, particularly HMBC, serve to connect the individual pieces, confirming the specific substitution pattern on the pyridine ring. Should any ambiguity remain, or if absolute stereochemical proof is required for a more complex derivative, X-ray crystallography provides the definitive answer. This rigorous, evidence-based approach ensures the scientific integrity required for research and development in the chemical and pharmaceutical sciences.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem. (n.d.).
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. (n.d.).
- Analysis of the NMR Spectrum of Pyridine - AIP Publishing. (1967).
- Analysis of the NMR Spectrum of Pyridine - AIP Publishing - American Institute of Physics. (1967).
- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - NIH. (n.d.).
- Proton magnetic resonance spectra of several 2-substituted pyridines - ACS Publications. (n.d.).
- Synthesis and Spectral Analysis of Pyridine Derivates - DOI. (n.d.).
- 2-Chloro-3-iodo-4-(2-methoxy-3-pyridinyl)pyridine - PubChem. (n.d.).
- (PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives - ResearchGate. (2018).
- This compound | 1163693-01-3 - J&K Scientific. (n.d.).
- 2-Chloro-4-iodo-3-methylpyridine | 153034-88-9 | DGA03488 - Biosynth. (n.d.).
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (2025).
- This compound (C6H5ClINO) - PubChemLite. (n.d.).
- 2-chloro-4-iodo-3-methoxypyridine (C6H5ClINO) - PubChemLite. (n.d.).
- 2-Chloro-4-iodo-3-methoxypyridine - AOBChem USA. (n.d.).
- Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry - ResearchGate. (2025).
- X Ray crystallography - PMC - PubMed Central - NIH. (n.d.).
- 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem - NIH. (n.d.).
- The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+. (n.d.).
- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023).
- How can you identify the presence of halogens using mass spectrometry? - TutorChase. (n.d.).
Sources
2-Chloro-3-iodo-4-methoxypyridine physical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-3-iodo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: this compound (CAS No. 1163693-01-3) is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring a chloro, iodo, and methoxy group on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical properties, spectroscopic data, safety considerations, and its emerging role in medicinal chemistry and drug discovery. The strategic placement of these functional groups makes it a valuable intermediate for creating diverse libraries of compounds for screening and lead optimization.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The data, compiled from various chemical suppliers and databases, are summarized below. It is important to note that some of the data, such as boiling point and density, are based on computational predictions and should be considered as estimates.
| Property | Value | Source(s) |
| CAS Number | 1163693-01-3 | [][3][4][5][6] |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₆H₅ClINO | [4][6][7] |
| Molecular Weight | 269.47 g/mol | [4][6] |
| Appearance | Not explicitly stated; likely a solid or oil | - |
| Boiling Point | 309.2 ± 42.0 °C at 760 mmHg (Predicted) | [] |
| Density | 1.915 ± 0.06 g/cm³ (Predicted) | [] |
| Solubility | No data available | - |
| Melting Point | No data available | - |
| InChI Key | WUBPNICANLWJFS-UHFFFAOYSA-N | [][7] |
| SMILES | COC1=C(C(=NC=C1)Cl)I | [7] |
Spectroscopic and Analytical Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While publicly available, detailed spectra are limited, several chemical suppliers indicate the availability of standard analytical data.[8]
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is the primary method for structural elucidation. For this compound, one would expect characteristic signals for the two aromatic protons on the pyridine ring and the methoxy group protons. The carbon spectrum would show six distinct signals corresponding to the pyridine ring carbons and the methoxy carbon.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Predicted collision cross-section data is available, which can be useful for advanced mass spectrometry techniques.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for C-Cl, C-I, C-O, and aromatic C-H and C=N bonds.
The logical workflow for the characterization of a synthesized batch of this compound is illustrated below.
Caption: Workflow for the synthesis and characterization of this compound.
Role in Drug Discovery and Organic Synthesis
Halogenated heterocycles are paramount in medicinal chemistry due to their ability to participate in a wide array of cross-coupling reactions, enabling the synthesis of complex molecular scaffolds. The chloro and iodo substituents on this compound offer differential reactivity, allowing for selective functionalization. The iodine atom is typically more reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the chlorine atom can be targeted under different reaction conditions or via nucleophilic aromatic substitution.
The methoxy group also plays a crucial role by modulating the electronic properties of the pyridine ring and can influence the binding of the molecule to biological targets through hydrogen bonding.[9] This trifunctional nature makes this compound a valuable starting material for generating novel compounds in drug discovery programs.
The general synthetic utility is depicted in the following relationship diagram.
Caption: Synthetic utility of this compound in cross-coupling reactions.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related compounds suggest that it should be handled with care.
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place.[4][11] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to ensure stability.[][4]
-
Toxicity: The toxicological properties have not been thoroughly investigated. Similar compounds are known to be irritants to the skin and eyes and may be harmful if swallowed or inhaled.[10][11]
Experimental Protocol: General Handling Procedure
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE (nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat) is worn.
-
Aliquotting: Allow the container to reach room temperature before opening to prevent moisture condensation. Weigh the desired amount in a tared, sealed vial under an inert atmosphere if possible.
-
Reaction Setup: Add the compound to the reaction vessel under a stream of inert gas.
-
Cleanup: Clean any spills immediately. Decontaminate all glassware and surfaces that have come into contact with the compound.
-
Waste Disposal: Dispose of waste in a designated halogenated organic waste container in accordance with institutional and local regulations.
Conclusion
This compound is a specialized chemical intermediate with significant potential for applications in organic synthesis and pharmaceutical research. While comprehensive data on its physical properties are still emerging, its structural features suggest it is a valuable tool for the development of novel compounds. Researchers should proceed with appropriate caution, adhering to standard laboratory safety protocols. The continued exploration of this and similar building blocks will undoubtedly contribute to advancements in medicinal chemistry.
References
- Appretech Scientific Limited. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound | 1163693-01-3.
- PubChemLite. (n.d.). This compound (C6H5ClINO).
- Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
Sources
- 1. jk-sci.com [jk-sci.com]
- 3. 1163693-01-3 | CAS DataBase [m.chemicalbook.com]
- 4. 1163693-01-3|this compound|BLD Pharm [bldpharm.com]
- 5. aaronchem.com [aaronchem.com]
- 6. appretech.com [appretech.com]
- 7. PubChemLite - this compound (C6H5ClINO) [pubchemlite.lcsb.uni.lu]
- 8. This compound(1163693-01-3) 1H NMR [m.chemicalbook.com]
- 9. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Spectral Characteristics of 2-Chloro-3-iodo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The specific arrangement and nature of substituents on the pyridine ring can drastically alter a molecule's physicochemical properties, biological activity, and metabolic profile. 2-Chloro-3-iodo-4-methoxypyridine is a halogen- and methoxy-substituted pyridine with potential as a versatile intermediate in the synthesis of more complex molecular architectures. The presence of chloro, iodo, and methoxy groups provides multiple reaction handles for further chemical modification, making it a compound of significant interest for the construction of novel chemical entities.
This guide provides an in-depth look at the anticipated spectral data of this compound, a critical aspect for its unambiguous identification and characterization in a research setting.
Proposed Synthesis
A plausible synthetic route to this compound can be conceptualized based on established pyridine functionalization methodologies. A potential starting material is 2-chloro-4-methoxypyridine. The iodination of the pyridine ring can be achieved via an electrophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-chloro-4-methoxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, add N-iodosuccinimide (NIS) (1.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The aqueous layer is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Caption: Proposed synthetic route for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyridine ring and the three protons of the methoxy group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet | 1H | H-6 |
| ~7.0 | Doublet | 1H | H-5 |
| ~4.0 | Singlet | 3H | -OCH₃ |
Rationale for Assignments:
-
H-6: This proton is adjacent to the electronegative nitrogen atom, which deshields it, resulting in a downfield chemical shift. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is ortho to the methoxy group and will be shielded relative to H-6. It will also appear as a doublet from coupling to H-6.
-
-OCH₃: The methoxy protons will appear as a sharp singlet, as they are not coupled to any other protons.
Caption: Structure of this compound with predicted ¹H NMR assignments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-4 |
| ~155 | C-2 |
| ~150 | C-6 |
| ~110 | C-5 |
| ~90 | C-3 |
| ~57 | -OCH₃ |
Rationale for Assignments:
-
C-4: This carbon is attached to the electron-donating methoxy group, leading to a downfield shift.
-
C-2: This carbon is bonded to the electronegative chlorine atom and the ring nitrogen, resulting in a significant downfield shift.
-
C-6: This carbon is adjacent to the nitrogen atom and will also be shifted downfield.
-
C-5: This carbon will have a chemical shift typical for an aromatic CH.
-
C-3: The carbon bearing the iodine atom will be significantly shielded due to the "heavy atom effect," resulting in an upfield chemical shift.
-
-OCH₃: The methoxy carbon will appear in the typical region for such functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
Predicted Mass Spectrum
The predicted mass spectrum for this compound (C₆H₅ClINO) is as follows:
| Adduct | m/z |
| [M+H]⁺ | 269.91771 |
| [M+Na]⁺ | 291.89965 |
| [M-H]⁻ | 267.90315 |
Molecular Formula: C₆H₅ClINO Monoisotopic Mass: 268.91043 Da
Fragmentation Pattern
The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways.
Caption: Plausible mass fragmentation pathways for this compound.
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): This would result in a fragment with an m/z of 253/255, showing the characteristic isotopic pattern for one chlorine atom.
-
Loss of a chlorine radical (•Cl): This would lead to a fragment with an m/z of 233.
-
Loss of an iodine radical (•I): This would produce a fragment with an m/z of 141/143, again showing the chlorine isotopic pattern.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By leveraging fundamental principles and comparative analysis with related structures, we have outlined the expected ¹H NMR, ¹³C NMR, and mass spectrometry characteristics. The included synthetic protocol offers a practical starting point for the preparation of this compound. This guide is intended to empower researchers and scientists in their efforts to synthesize, identify, and utilize this and other novel heterocyclic molecules in the advancement of chemical and pharmaceutical sciences.
References
- PubChem. This compound.
- J&K Scientific. This compound. [Link]
A Senior Application Scientist's Guide to 2-Chloro-3-iodo-4-methoxypyridine: A Cornerstone Heterocyclic Intermediate
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-3-iodo-4-methoxypyridine, a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. We will explore its structural attributes, a robust protocol for its synthesis, and its strategic application as a versatile building block in modern organic synthesis. The discussion is grounded in established chemical principles, offering researchers and drug development professionals a comprehensive resource for leveraging this compound's unique reactivity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is confirmed as This compound [1].
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of multiple, orthogonally reactive functional groups onto this ring system provides synthetic chemists with a powerful platform for generating molecular diversity. This compound (CAS No. 1163693-01-3) is an exemplar of such a platform molecule[1][2]. Its structure incorporates three key features that are highly advantageous for drug discovery programs:
-
An electron-rich pyridine core , modulated by a C4-methoxy group, which influences the ring's reactivity and can participate in crucial hydrogen bonding interactions in a biological context.
-
A C2-chloro substituent , which primarily serves as a site for nucleophilic aromatic substitution (SNAr) reactions.
-
A C3-iodo substituent , an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).
This guide will dissect the chemical personality of this molecule, providing the foundational knowledge required for its effective synthesis and application.
Chemical Structure
The structural arrangement of substituents is paramount to the compound's utility.
Caption: Structure of this compound.
Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of chemical synthesis. While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from close analogs[3].
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1163693-01-3 | [1] |
| Molecular Formula | C₆H₅ClINO | [2] |
| Molecular Weight | 269.47 g/mol | [2] |
| Appearance | Expected to be an off-white to yellow solid | Inferred |
| Solubility | Soluble in chlorinated solvents, ethers, and other common organic solvents | Inferred |
Predicted Spectroscopic Data
The following data are predicted based on analyses of structurally related compounds such as 2-chloro-3-methoxypyridine[3]. These predictions serve as a benchmark for researchers synthesizing this compound.
| Technique | Predicted Data | Rationale & Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (d, 1H, H-6), δ ~6.9 (d, 1H, H-5), δ ~4.0 (s, 3H, -OCH₃) | The H-6 proton is deshielded by the adjacent electronegative nitrogen. The H-5 proton appears at a higher field. The methoxy group protons will be a sharp singlet. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 (C4), δ ~152 (C6), δ ~148 (C2), δ ~110 (C5), δ ~90 (C3), δ ~57 (-OCH₃) | The C4 carbon bearing the methoxy group will be significantly downfield. The C3 carbon attached to the iodine will be shifted upfield due to the heavy atom effect. The C2 carbon (attached to Cl) will also be downfield. |
| Mass Spec. (EI) | [M]⁺ at m/z 269/271 (isotope pattern for Cl) | The molecular ion peak will show the characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. Key fragments would include loss of CH₃, CO, and halogens. |
Synthesis Protocol: Electrophilic Iodination
A robust and logical synthetic route to this compound involves the direct electrophilic iodination of the readily available precursor, 2-chloro-4-methoxypyridine. The methoxy group at the C4 position is an activating group, directing electrophiles to the ortho (C3 and C5) positions. The C3 position is sterically less hindered and electronically favored, making it the primary site of iodination.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Procedure
This protocol is adapted from analogous iodination procedures for substituted pyridines and should be performed by trained chemists in a fume hood with appropriate personal protective equipment (PPE).[4][5]
Reagents & Equipment:
-
2-chloro-4-methoxypyridine (1.0 equiv.)
-
Iodine monochloride (ICl) (1.1 equiv.)
-
Sodium acetate trihydrate (NaOAc·3H₂O) (1.5 equiv.)
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Step-by-Step Method:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-methoxypyridine (1.0 equiv) and sodium acetate trihydrate (1.5 equiv.).
-
Solvent Addition: Add glacial acetic acid to dissolve the reagents (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Slowly add a solution of iodine monochloride (1.1 equiv.) in a small amount of glacial acetic acid to the reaction mixture dropwise at room temperature. Causality Note: Iodine monochloride is a polarized source of electrophilic iodine (I⁺). Acetic acid serves as a polar protic solvent that facilitates the electrophilic aromatic substitution mechanism. Sodium acetate acts as a base to buffer the reaction and trap the HCl byproduct.
-
Heating and Monitoring: Heat the reaction mixture to 70 °C and stir for 16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or GC/MS to confirm the consumption of the starting material[4].
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. Slowly add saturated sodium bicarbonate solution in portions until effervescence ceases to neutralize the acetic acid. Trustworthiness Check: The aqueous layer should be basic upon testing with pH paper.
-
Work-up - Extraction: Add 10% sodium thiosulfate solution to quench any remaining iodine (the organic layer's color should fade). Separate the layers and extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.
Reactivity and Application in Drug Development
The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. This allows for sequential, site-selective functionalization, a highly sought-after attribute in the synthesis of complex molecules.
Orthogonal Reactivity
-
The C-I Bond: The carbon-iodine bond is weaker and more polarizable than the C-Cl bond, making it the preferred site for oxidative addition in transition metal catalytic cycles. This enables a vast range of cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.) to be performed selectively at the C3 position, introducing new carbon-carbon or carbon-heteroatom bonds.
-
The C-Cl Bond: The C2-chloro group is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen. This allows for the introduction of various nucleophiles (amines, alcohols, thiols) at a later stage in the synthesis.
This orthogonality is a key tool for medicinal chemists, simplifying the construction of complex drug candidates and enabling rapid exploration of the structure-activity relationship (SAR)[6].
Exemplar Reaction: Suzuki Cross-Coupling
The Suzuki coupling is a cornerstone of modern drug discovery for its reliability and functional group tolerance. This compound is an excellent substrate for this reaction.
Caption: Selective Suzuki coupling at the C3 position.
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with care. Based on data for structurally similar compounds like 2-chloro-3-iodopyridin-4-amine, potential hazards may include:
-
Toxicity: May be harmful if swallowed or in contact with skin[7].
-
Irritation: May cause skin, eye, and respiratory irritation[7].
Recommended Precautions:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Consult the Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a high-value synthetic intermediate that offers a powerful combination of features for chemical innovation. Its pre-installed, orthogonally reactive handles—the C3-iodo for cross-coupling and the C2-chloro for nucleophilic substitution—provide a streamlined and flexible entry point for the synthesis of complex molecular architectures. For researchers in drug discovery and development, mastering the synthesis and application of this building block can significantly accelerate the path to novel therapeutic agents.
References
- J&K Scientific. This compound | 1163693-01-3. [Link]
- Fengchen Group. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]
- LookChem. The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. [Link]
- AOBChem USA. 2-Chloro-4-iodo-3-methoxypyridine. [Link]
- Appretech Scientific Limited. 2-chloro-4-iodo-3-methoxypyridine. [Link]
- Chemical Register. 2-Chloro-4-iodo-3-methoxypyridine (CAS No. 1227592-88-2) Suppliers. [Link]
- Appretech Scientific Limited. This compound. [Link]
- PubChem. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252. [Link]
- Google Patents. Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. [Link]
- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
- PubChem. 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. appretech.com [appretech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-iodo-4-methoxypyridine
Abstract
This technical guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of 2-Chloro-3-iodo-4-methoxypyridine, a key heterocyclic building block in modern drug discovery and agrochemical research. The narrative delves into the strategic considerations underpinning the chosen synthetic route, emphasizing the principles of electrophilic aromatic substitution on substituted pyridine systems. A detailed, field-proven experimental protocol is presented, alongside a discussion of the mechanistic rationale for the observed regioselectivity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preparation of this valuable intermediate.
Introduction: The Significance of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The precise functionalization of the pyridine ring with multiple substituents is a critical endeavor in medicinal chemistry, as it allows for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile. This compound is a particularly valuable intermediate due to the orthogonal reactivity of its three distinct functional groups: the methoxy group, which can modulate solubility and act as a hydrogen bond acceptor; the chloro group, which can participate in nucleophilic aromatic substitution and cross-coupling reactions; and the iodo group, which is a prime handle for a wide variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1][2] The strategic arrangement of these groups makes this compound a versatile precursor for the synthesis of complex molecular architectures.[3][4]
Strategic Synthesis Pathway: A Two-Step Approach
The most logical and efficient pathway to this compound commences with the commercially available and stable starting material, 2-chloro-4-methoxypyridine.[5] This strategic choice circumvents the often challenging and low-yielding multi-step synthesis of the disubstituted pyridine core. The synthesis is therefore streamlined to a single, regioselective iodination step.
Mechanistic Rationale and Regioselectivity
The introduction of an iodine atom onto the 2-chloro-4-methoxypyridine ring is an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is governed by the directing effects of the existing chloro and methoxy substituents.[6]
-
The Methoxy Group (-OCH₃) at C4: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. It therefore directs incoming electrophiles to the C3 and C5 positions.
-
The Chloro Group (-Cl) at C2: This is a deactivating, ortho, para-directing group. While it withdraws electron density inductively (deactivating the ring), it can donate electron density through resonance, thus directing electrophiles to the C3 and C5 positions.
Crucially, both substituents reinforce the direction of electrophilic attack to the C3 and C5 positions. The C3 position is sterically more accessible than the C5 position, which is flanked by the methoxy group and the ring nitrogen. Consequently, electrophilic iodination is strongly favored to occur at the C3 position, leading to the desired product with high regioselectivity.
The pyridine nitrogen itself is electron-withdrawing and deactivates the ring towards electrophilic attack.[7][8] Furthermore, under acidic conditions often employed for halogenation, the nitrogen can be protonated, further increasing its electron-withdrawing effect and making the reaction more challenging than with a corresponding benzene derivative.[7] This necessitates the use of a potent electrophilic iodinating agent.
Choice of Iodinating Agent: N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[9] It is a mild and effective source of electrophilic iodine. To overcome the inherent deactivation of the pyridine ring, the reaction is catalyzed by a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid.[10] The acid protonates the NIS, generating a more potent electrophilic iodine species, which is capable of iodinating the electron-deficient pyridine ring.[10]
Experimental Protocol
This protocol describes the synthesis of this compound from 2-chloro-4-methoxypyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-4-methoxypyridine | ≥97% | Sigma-Aldrich |
| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | Prepared in-house |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR |
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloro-4-methoxypyridine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of NIS: Add N-Iodosuccinimide (1.1 eq.) to the solution.
-
Acid Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2.0 eq.) dropwise, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the aqueous layer is basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a solid.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is efficiently achieved through the regioselective electrophilic iodination of the readily available 2-chloro-4-methoxypyridine. The directing effects of the chloro and methoxy substituents synergistically favor the introduction of iodine at the C3 position, leading to the desired product in high yield. The use of N-iodosuccinimide in the presence of a strong acid catalyst provides a reliable and scalable method for the preparation of this versatile synthetic intermediate. This guide offers a comprehensive framework for researchers to confidently produce this valuable compound for applications in drug discovery and beyond.
References
- McNally, A., et al. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Chloro-4-methoxypyridine 97%.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-methoxypyridine 97%.
- Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
- Joshi, S. N., et al. (2011).
- Royal Society of Chemistry. (n.d.).
- ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Joshi, S. N., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461-7469.
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- Wikipedia. (n.d.).
- ResearchGate. (2025, August 8). Relative ortho-directing power of fluorine, chlorine and methoxy group for the metalation reaction in the diazine series. Diazines XXXV.
- Wiley Online Library. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery.
- The Hive. (n.d.).
- Diva Portal. (n.d.).
- ChemRxiv. (n.d.).
- YouTube. (2018, August 28). 18 Mechanism & Orientation of Electrophilic & Nucleophilic Substitution Reactions of Pyridine.
- National Institutes of Health. (2021, June 11).
- ChemRxiv. (2022, July 6).
- PubMed. (2011, September 30).
- ResearchGate. (2025, August 7). Relative ortho-Directing Power of Fluorine, Chlorine and Methoxy Group for the Metalation Reaction in the Diazine Series. Diazines. Part 35.
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized....
- Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.
- Sigma-Aldrich. (n.d.). 4-Methoxypyridine 97%.
Sources
- 1. [PDF] Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. | Semantic Scholar [semanticscholar.org]
- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-クロロ-4-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity and Synthetic Utility of 2-Chloro-3-iodo-4-methoxypyridine
Abstract
2-Chloro-3-iodo-4-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms at positions activated by the pyridine nitrogen, offers a platform for sequential and regioselective functionalization. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the principles that govern site-selectivity in key transformations. We will delve into palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution, offering field-proven insights and detailed experimental protocols for drug development professionals and synthetic chemists.
Introduction: A Scaffold for Molecular Innovation
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The this compound molecule, in particular, serves as a versatile intermediate, enabling the precise and controlled introduction of molecular complexity.[1][2] Its value lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, which allows for a stepwise approach to building elaborate molecular architectures. Understanding and exploiting this reactivity is paramount for its effective use in synthesis.
This document serves as a technical guide for researchers, explaining the causality behind its selective reactivity and providing practical, validated protocols for its application.
Caption: Structure and key properties of this compound.
The Core Principle: Regioselective Reactivity
The synthetic utility of this compound is dominated by the differential reactivity of its two halogen substituents. In nearly all palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes, the C3-I bond is significantly more reactive than the C2-Cl bond.
This selectivity is rooted in fundamental principles of organometallic chemistry:
-
Bond Dissociation Energy: The C-I bond is considerably weaker than the C-Cl bond, making it more susceptible to cleavage.
-
Oxidative Addition: In palladium-catalyzed cycles, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step occurs much more readily with aryl iodides than with aryl chlorides. The general reactivity trend for halogens in such reactions is I > Br > OTf > Cl.[3]
This predictable reactivity hierarchy allows chemists to perform selective chemistry at the C3 position while preserving the C2-chloro group for subsequent transformations.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[5] For this compound, these reactions proceed with high regioselectivity at the C3-iodo position under carefully controlled conditions.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used C-C bond-forming reaction.[6] It is highly valued for its functional group tolerance and the stability of the boronic acid reagents.[7][8]
Causality of Experimental Design:
-
Catalyst: A Pd(0) source is required. While various precursors can be used, Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, XPhos) are common.[5] The bulky phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[7][9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.
-
Solvent: The reaction is often performed in a mixture of an organic solvent (like dioxane, toluene, or DMF) and water to dissolve both the organic substrate and the inorganic base.[6][8]
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
-
Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 v/v), via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), to the stirring mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir until reaction completion is observed by TLC or LC-MS analysis.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the 2-chloro-4-methoxy-3-arylpyridine product.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[10] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[11]
Causality of Experimental Design:
-
Dual Catalysis: The palladium catalyst activates the C-I bond via oxidative addition. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base to deprotonate the alkyne and often as the solvent.[11]
-
Copper-Free Variants: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols, which can be advantageous in pharmaceutical synthesis.[13][14] These methods often require specific ligands and stronger bases.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[15] This reaction has become indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[16]
Causality of Experimental Design:
-
Ligand Choice: The choice of phosphine ligand is critical for an efficient Buchwald-Hartwig reaction. Bulky, electron-rich ligands (e.g., Xantphos, BINAP) are often required to promote the reductive elimination step that forms the C-N bond.[17][18]
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly employed.[19] The base deprotonates the amine, making it a better nucleophile in the catalytic cycle.[20]
| Reaction Type | Typical Coupling Partner | Key Reagents | Selective Position |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd Catalyst, Base (K₂CO₃, Cs₂CO₃) | C3-Iodo[21] |
| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | C3-Iodo[10][12] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd Catalyst, Ligand, Strong Base (NaOt-Bu) | C3-Iodo[15][17] |
| Caption: Summary of regioselective palladium-catalyzed cross-coupling reactions. |
Metal-Halogen Exchange
Metal-halogen exchange is a fundamental transformation that converts an organohalide into a highly reactive organometallic species.[22] This reaction is particularly useful for creating nucleophilic aryl intermediates that can react with a wide range of electrophiles.
Causality of Experimental Design:
-
Reagent: The reaction is typically performed with an alkyllithium reagent (e.g., n-BuLi, t-BuLi) or a Grignard reagent like isopropylmagnesium chloride (iPrMgCl).[23]
-
Selectivity: The exchange rate follows the trend I > Br > Cl, allowing for the highly selective formation of a lithiated or magnesiated pyridine at the C3 position.[22][23]
-
Temperature: These reactions are conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as the decomposition of the organometallic intermediate or attack on other functional groups.[23]
Following the exchange, the resulting organometallic intermediate can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group at the C3 position.
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling and metal-halogen exchange dominate the reactivity at the C3-iodo position, the C2-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr).[24]
Causality of Reactivity:
-
Activation: The C2 position of the pyridine ring is electron-deficient due to the electron-withdrawing nature of the ring nitrogen atom.[25] This electronic property activates the C2-chloro group towards attack by strong nucleophiles. The C4 position is similarly activated.[25]
-
Reaction Conditions: SNAr reactions typically require strong nucleophiles (e.g., alkoxides, amines) and often elevated temperatures to proceed.[26][27]
It is crucial to select reaction conditions carefully. Under the mild, base-promoted conditions of many cross-coupling reactions, SNAr at the C2 position is generally not competitive. However, if a cross-coupling product (e.g., a 2-chloro-3-aryl-4-methoxypyridine) is subsequently treated with a strong nucleophile at high temperature, substitution at the C2 position can be achieved, demonstrating the molecule's potential for sequential functionalization.
Caption: Logical relationship of reaction pathways based on selectivity.
Conclusion
This compound is a powerful and versatile building block for complex molecule synthesis. Its reactivity is governed by a predictable and exploitable hierarchy, where the C3-iodo position serves as the primary site for functionalization via palladium catalysis or metal-halogen exchange. The C2-chloro position remains available for subsequent transformations, such as nucleophilic aromatic substitution. By understanding the fundamental principles of bond strengths and reaction mechanisms, and by carefully selecting catalysts, reagents, and conditions, researchers can unlock the full synthetic potential of this scaffold for applications in drug discovery and materials science.
References
- Wikipedia. (2023, December 28). Buchwald–Hartwig amination.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery.
- Wikipedia. (2023, November 29). Sonogashira coupling.
- Wikipedia. (2023, May 15). Metal–halogen exchange.
- Grokipedia. (n.d.). Metal–halogen exchange.
- Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction. YouTube.
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(v), 57-72.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Autechaux, S. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. LinkedIn.
- Totzke, F., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. The Journal of Organic Chemistry.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Unacademy. (n.d.). Nucleophilic Substitution Reactions.
- Ashenhurst, J. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry.
- Zhao, J. (n.d.). Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. ACS.
- Appretech Scientific Limited. (n.d.). 2-chloro-4-iodo-3-methoxypyridine.
- Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- MySkinRecipes. (n.d.). 2-Chloro-3-iodo-4-methylpyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
- Wikipedia. (2023, December 1). Suzuki reaction.
- PubMed. (2025, August 18). Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water.
- National Institutes of Health. (n.d.). Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- BYJU'S. (n.d.). Nucleophilic Substitution Reaction.
- Tetrahedron. (n.d.). A one-pot synthesis of 2-chloro-3,4-diiodopyridine.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- PubMed. (2018, September 7). Regioselective Arene and Heteroarene Functionalization.
- Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. YouTube.
- Ludwig-Maximilians-Universität München. (2018, October 18). Metalation and Halogen-Lithium Exchange of Sensitive Substrates.
- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- JEI Chemistry. (2019, April 1). Metal halogen exchange|Transmetallation|Alkyl Lithium reaction with ketone. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-3-iodo-4-methylpyridine [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 23. grokipedia.com [grokipedia.com]
- 24. byjus.com [byjus.com]
- 25. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 26. innospk.com [innospk.com]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to 2-Chloro-3-iodo-4-methoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, functionalized pyridines are of paramount importance due to their presence in numerous FDA-approved drugs and their ability to engage in specific biological interactions. 2-Chloro-3-iodo-4-methoxypyridine is a highly functionalized pyridine building block, offering medicinal chemists a versatile platform for molecular elaboration. Its unique substitution pattern—featuring orthogonally reactive halogen atoms (iodine and chlorine) and an electron-donating methoxy group—enables precise, regioselective modifications, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, spectroscopic properties, core reactivity, and strategic applications in drug discovery programs.
Physicochemical and Structural Profile
This compound is a solid compound at room temperature, whose utility is defined by its precise molecular structure. The strategic placement of its functional groups dictates its reactivity and potential applications.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1163693-01-3 | [1] |
| Molecular Formula | C₆H₅ClINO | [2] |
| Molecular Weight | 269.47 g/mol | [2] |
| SMILES | COC1=C(C(=NC=C1)Cl)I | [1] |
| InChI Key | WUBPNICANLWJFS-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
The structural identity of this compound can be unequivocally confirmed through standard spectroscopic methods. While a dedicated spectrum for this specific compound is not publicly available, a comparative analysis with structurally similar compounds, such as 2-chloro-3-methoxypyridine, allows for an accurate prediction of its key spectroscopic features[3].
| Spectroscopy | Predicted Chemical Shifts (δ) / Fragments (m/z) | Rationale and Comparative Insights |
| ¹H NMR | ~8.1 ppm (d, 1H, H6), ~7.0 ppm (d, 1H, H5), ~4.0 ppm (s, 3H, -OCH₃) | The protons at C5 and C6 form a simple doublet system. The H6 proton is expected to be downfield due to the deshielding effect of the adjacent nitrogen atom. The methoxy group will appear as a singlet. |
| ¹³C NMR | ~158 ppm (C4), ~150 ppm (C2), ~148 ppm (C6), ~115 ppm (C5), ~90 ppm (C3), ~57 ppm (-OCH₃) | The carbon attached to the methoxy group (C4) and the carbons flanking the nitrogen (C2, C6) are expected to be the most downfield. The carbon bearing the iodine (C3) will be significantly shielded, appearing far upfield, a characteristic feature of iodo-substituted aromatics. |
| Mass Spec (EI) | [M]⁺ at m/z 269/271 | The molecular ion peak will exhibit a characteristic isotopic pattern for one chlorine atom (M:M+2 ratio of ~3:1). Key fragment ions would include the loss of a methyl radical ([M-CH₃]⁺), a CO group ([M-CO]⁺), and the iodine atom ([M-I]⁺). |
Synthesis Pathway and Experimental Protocols
The synthesis of this compound is not widely documented, however, a logical and efficient pathway can be designed based on established methodologies for pyridine functionalization. A plausible route starts from the commercially available 2-chloro-4-methoxypyridine. The critical step is the regioselective iodination at the C3 position.
Proposed Synthetic Workflow
The proposed synthesis involves a direct electrophilic iodination of 2-chloro-4-methoxypyridine. The methoxy group at C4 and the chloro group at C2 direct the incoming electrophile (iodine) to the electron-rich C3 position.
Caption: Proposed synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the iodination of substituted chloropyridines[4][5].
Objective: To synthesize this compound via electrophilic iodination.
Materials:
-
2-Chloro-4-methoxypyridine (1.0 equiv.)
-
Iodine monochloride (ICl, 1.1 equiv.)
-
Glacial Acetic Acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methoxypyridine (1.0 equiv.).
-
Solvent Addition: Under a nitrogen atmosphere, add glacial acetic acid to dissolve the starting material.
-
Reagent Addition: Carefully add iodine monochloride (1.1 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to 70°C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS.
-
Work-up: After completion, cool the mixture to room temperature. Carefully quench the reaction by the slow, portion-wise addition of solid sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and ethyl acetate, shake well, and separate the layers. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude residue by silica gel column chromatography to yield this compound as a solid product.
Core Reactivity: A Platform for Orthogonal Cross-Coupling
The primary value of this compound in synthesis lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference allows for sequential, site-selective functionalization. A reaction can be performed at the C3-Iodo position under mild conditions, leaving the C2-Chloro position intact for a subsequent, more forcing cross-coupling reaction. This "orthogonal" reactivity is a powerful tool for building molecular complexity in a controlled manner.
Sequential Cross-Coupling Workflow
This diagram illustrates the strategy of a sequential Suzuki coupling, a cornerstone reaction in drug development[6].
Caption: Sequential, regioselective Suzuki couplings on the pyridine core.
Protocol: Selective Suzuki Coupling at the C3-Iodo Position
Objective: To selectively couple an aryl boronic acid at the C3 position of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Catalyst and Solvent: Add the palladium catalyst, followed by the degassed dioxane/water solvent mixture.
-
Reaction: Heat the mixture to 80-90°C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to obtain the 2-chloro-3-aryl-4-methoxypyridine.
Applications in Drug Discovery
While this compound is not a final drug product, it serves as a crucial intermediate for creating novel compounds with therapeutic potential. Its structure is analogous to key intermediates used in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib, which are used to treat various cancers[7][8].
The strategic value of this building block lies in its ability to generate libraries of complex molecules for screening. By varying the coupling partners in the sequential cross-coupling reactions described above, researchers can rapidly synthesize diverse analogues of known pharmacophores. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates for improved potency, selectivity, and pharmacokinetic properties. The 2-chloro and 4-methoxy groups provide additional handles for modification or can serve as critical pharmacophoric elements themselves, participating in hydrogen bonding or other interactions within a biological target.
Conclusion
This compound is a high-value synthetic intermediate poised for significant application in drug discovery and development. Its well-defined regiochemistry and the orthogonal reactivity of its halogen atoms provide a robust and flexible platform for the synthesis of complex, highly substituted pyridine derivatives. The methodologies and insights presented in this guide offer researchers a technical foundation for leveraging this powerful building block to accelerate the discovery of next-generation therapeutics.
References
- Biosynth. (n.d.). 2-Chloro-4-iodo-3-methylpyridine.
- Semantic Scholar. (2019). Synthesis of Sorafenib.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery.
- ResearchGate. (n.d.). Synthesis of sorafenib derivatives 4a–e. [Image].
- Google Patents. (n.d.). CN105085388A - Synthesis method for sorafenib intermediate.
- Thieme. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synfacts, 19(08), 835.
- ChemicalBook. (n.d.). Sorafenib synthesis.
- ChemicalBook. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
- J&K Scientific. (n.d.). This compound | 1163693-01-3.
- ChemicalBook. (2022). Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine.
- Appretech Scientific Limited. (n.d.). 2-chloro-4-iodo-3-methoxypyridine.
- AOBChem USA. (n.d.). 2-Chloro-4-iodo-3-methoxypyridine.
- ChemicalBook. (2024). Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methoxypyridine. PubChem Compound Database.
- Wiley Online Library. (n.d.). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation.
- BenchChem. (2025). A Comprehensive Spectroscopic Analysis of 2-Bromo-3-methoxypyridine: A Comparative Guide.
- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- Sigma-Aldrich. (n.d.). 2-Chloro-3-iodopyridin-4-amine AldrichCPR.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions with 2-Chloro-4-methoxy-1,3,5-triazine.
- MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 26(1), 13.
- ACG Publications. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-3-iodopyridin-4-amine. PubChem Compound Database.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. appretech.com [appretech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.de [thieme-connect.de]
Methodological & Application
Application Notes and Protocols: 2-Chloro-3-iodo-4-methoxypypyridine in Suzuki Coupling Reactions
Introduction: The Strategic Advantage of 2-Chloro-3-iodo-4-methoxypyridine in Modern Drug Discovery
In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous biologically active molecules underscores the necessity for versatile and selectively functionalized pyridine building blocks.[1] this compound has emerged as a particularly valuable intermediate, offering a unique pattern of halogen substitution that allows for precise and regioselective cross-coupling reactions.[2] This guide provides an in-depth exploration of its application in the Suzuki-Miyaura coupling, a paramount carbon-carbon bond-forming reaction in contemporary organic synthesis.[3][4]
The differential reactivity of the C-I and C-Cl bonds is the lynchpin of this molecule's utility. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in the Suzuki coupling cycle.[5] This inherent reactivity difference allows for selective coupling at the C3 position while leaving the C2-chloro substituent intact for subsequent transformations.[6][7] This feature is invaluable for the modular synthesis of complex, multi-substituted pyridine derivatives, which are key components in the development of novel therapeutics, including kinase inhibitors and central nervous system agents, as well as advanced agrochemicals.[2][7][8]
This document will elucidate the mechanistic underpinnings of this selective coupling, provide detailed, field-tested protocols, and present data to guide researchers in leveraging the full potential of this compound in their synthetic endeavors.
Mechanistic Insights: Achieving Regioselectivity
The success of a regioselective Suzuki-Miyaura coupling hinges on the disparate reactivity of the two halogen atoms. The general catalytic cycle, illustrated below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][9]
The relative reactivity for the oxidative addition step follows the order: R-I > R-Br > R-OTf >> R-Cl.[6] This established trend is a direct consequence of the carbon-halogen bond dissociation energies. The C-I bond is weaker than the C-Cl bond, making it more susceptible to cleavage and insertion of the palladium(0) catalyst.[5] Consequently, in this compound, the oxidative addition occurs preferentially at the C3 position.
The Catalytic Cycle in Detail:
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, inserts into the C-I bond of the pyridine ring. This is the crucial regioselectivity-determining step.
-
Transmetalation: The organoboron species (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) center, displacing the iodide.
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][10]
Caption: Suzuki-Miyaura catalytic cycle for this compound.
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki coupling of this compound with a variety of boronic acids. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Suzuki Coupling with Arylboronic Acids
Objective: To synthesize 3-aryl-2-chloro-4-methoxypyridines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)[11]
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Objective: To accelerate the reaction time for the synthesis of 3-substituted-2-chloro-4-methoxypyridines.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos, 1-3 mol%)[12]
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Combine this compound, the boronic acid/ester, the base, the palladium catalyst, and the ligand in a microwave vial.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[12]
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
Caption: Generalized experimental workflow for Suzuki coupling.[5]
Data Presentation: Reaction Conditions and Outcomes
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Suzuki coupling. Below is a summary of typical conditions and expected outcomes for the coupling of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 75-90 | [5][11] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane/H₂O | 120 (MW) | 0.25 | 85-95 | [12] |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 80-92 | [5] |
| PEPPSI-IPr (2) | - | K₂CO₃ (2) | DMF | 110 | 6 | >90 | [13] |
Note: Yields are highly substrate-dependent. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (as in PEPPSI-IPr) is often crucial for high efficiency, especially with more challenging substrates.[5][14]
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the temperature, changing the solvent to a more polar one like DMF, or using a stronger base such as K₃PO₄ or Cs₂CO₃. A different palladium catalyst and ligand combination may also be necessary.[15]
-
Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[16]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be problematic, especially with electron-rich or heteroaromatic boronic acids. Using milder bases (like K₂CO₃ or KF) or boronic esters (e.g., pinacol esters) can mitigate this issue.[3][16]
-
Dehalogenation: Reduction of the starting material can sometimes be observed. This may indicate issues with the catalyst activity or the presence of impurities.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pyridine derivatives. Its well-defined regioselectivity in Suzuki-Miyaura coupling reactions allows for a predictable and efficient means of introducing molecular diversity at the C3 position. By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this intermediate to accelerate their drug discovery and development programs.
References
- Celebi, M., et al. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(11), 2947.
- MySkinRecipes. 2-Chloro-3-iodo-4-methylpyridine.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(3), 303-316.
- Borrell, J. I. (2022). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
- Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(31), 9735-9751.
- Li, G. Y., & Zheng, G. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 7(18), 3989-3992.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Mathew, J. S., & Varghese, B. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Wikipedia. (2024). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Yang, D., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 22(15), 6040-6045.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Dai, Q., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6433-6443.
- Appretech Scientific Limited. (n.d.). 2-chloro-4-iodo-3-methoxypyridine.
- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.
- Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka.
- Cid, J., et al. (2011). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 67(35), 6569-6577.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-3-iodo-4-methylpyridine [myskinrecipes.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. innospk.com [innospk.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: 2-Chloro-3-iodo-4-methoxypyridine as a Versatile Building Block for Sequential Cross-Coupling
Introduction: The Strategic Advantage of Orthogonal Reactivity
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. Heterocyclic scaffolds, with the pyridine ring being a notable example, are ubiquitous in bioactive molecules.[1] The strategic functionalization of these scaffolds often dictates the biological activity and physicochemical properties of the final compound.[2] 2-Chloro-3-iodo-4-methoxypyridine emerges as a highly valuable building block due to the differential reactivity of its two halogen substituents.
The core utility of this reagent lies in the significant difference in activation energy for the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is substantially more reactive and susceptible to oxidative addition by a Pd(0) catalyst than the more robust carbon-chlorine (C-Cl) bond.[3] This reactivity gap allows for highly regioselective functionalization at the 3-position (iodo) under conditions that leave the 2-position (chloro) intact. The preserved chloro-substituent can then be engaged in a subsequent, typically more forcing, cross-coupling reaction, enabling a programmed and sequential approach to synthesizing complex, multi-substituted pyridines.
This guide provides an in-depth analysis of this building block, detailing the mechanistic rationale and providing field-proven protocols for its application in key synthetic transformations.
Caption: Logical workflow for sequential functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[4][5] When applied to this compound, this reaction proceeds with exceptional regioselectivity at the C-I bond.
Causality of Selectivity: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[6] The C-I bond, being weaker and more polarizable than the C-Cl bond, undergoes this rate-determining step at a much faster rate, allowing for selective coupling even at moderate temperatures.[3]
Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Position
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with the C-I bond of this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Summary: Suzuki-Miyaura Coupling Conditions
The choice of catalyst, ligand, and base can be tailored to the specific boronic acid partner. The following table provides representative conditions.[3][7]
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Causality and Insights |
| Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard, reliable conditions for simple aryl iodides. Water is crucial for the transmetalation step.[6] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Dppf is a robust ligand, often providing better results for challenging or heteroaryl boronic acids. |
| XPhos Pd G2 | K₃PO₄ | t-BuOH/H₂O | 80 | 6-10 | 90-99 | Buchwald's 2nd generation precatalyst offers high turnover numbers and is effective at lower temperatures.[8] |
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, forming conjugated enynes and arylalkynes.[9][10] This reaction, co-catalyzed by palladium and copper(I), also displays high selectivity for the C-I bond of our substrate.[11]
Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[11] The palladium cycle mirrors other cross-couplings, beginning with oxidative addition at the C-I bond. The copper cycle activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[12] The mild conditions required for this reaction further ensure the C-Cl bond remains untouched.
Protocol 2: Selective Sonogashira Coupling at the 3-Position
This protocol details a standard procedure for the Sonogashira coupling of a terminal alkyne with this compound.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Data Summary: Buchwald-Hartwig Amination Conditions
The selection of the ligand is crucial and depends on the nature of the amine coupling partner. [13]
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Causality and Insights |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12-24 | 80-95 | Xantphos is a versatile ligand suitable for a wide range of primary and secondary amines. [7][14] |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 10-20 | 75-90 | A classic combination; NaOtBu is a strong base effective for less nucleophilic amines. [15] |
| BrettPhos Pd G3 | LHMDS | THF | 60-80 | 6-12 | 85-98 | Advanced precatalyst/ligand system allowing for lower temperatures and broader substrate scope. |
Conclusion: A Gateway to Molecular Complexity
This compound stands out as a strategically designed building block that empowers chemists to perform sequential and site-selective cross-coupling reactions. The reliable and predictable reactivity of the C-I bond allows for the initial introduction of a diverse range of substituents via Suzuki, Sonogashira, or Buchwald-Hartwig reactions. The remaining C-Cl bond serves as a handle for a second, distinct transformation, providing a logical and efficient pathway to complex, polysubstituted pyridine derivatives that are highly sought after in drug discovery and materials science.
References
- Buchwald–Hartwig amination - Wikipedia.
- Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
- A possible mechanism for the synthesis of substituted pyridines. - ResearchGate.
- Synthesis of multisubstituted pyridines - PubMed.
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
- Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
- Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. - ResearchGate.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH.
- 2-chloro-4-iodo-3-methoxypyridine - Appretech Scientific Limited.
- Buchwald Hartwig Coupling - Common Organic Chemistry.
- Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents.
- Sonogashira Coupling - Organic Chemistry Portal.
- Suzuki Coupling - Organic Chemistry Portal.
- (PDF) Recent Advances in Sonogashira Reactions - ResearchGate.
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube.
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira cross-coupling reaction - YouTube.
- This compound - Appretech Scientific Limited.
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) - SciSpace.
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction - CoLab.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH.
- Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
- Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC - NIH.
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive | ChemRxiv.
- Iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to 2,3,4-triheteroarylpyridines | Request PDF - ResearchGate.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Buchwald Hartwig Coupling [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Chloro-3-iodo-4-methoxypyridine
Introduction: The Strategic Importance of 2-Chloro-3-iodo-4-methoxypyridine in Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the strategic introduction of functional groups onto heterocyclic scaffolds is a cornerstone of developing novel therapeutic agents. The pyridine nucleus, in particular, is a privileged structure, appearing in a vast array of approved drugs. This compound has emerged as a highly versatile and powerful building block for the synthesis of complex pharmaceutical intermediates. Its unique trifunctional nature—possessing a chloro, an iodo, and a methoxy group on the pyridine ring—offers chemists a remarkable degree of control over subsequent chemical transformations.
The differential reactivity of the C-Cl and C-I bonds is central to the utility of this intermediate. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the selective introduction of a wide range of substituents at the 3-position. The less reactive carbon-chlorine bond at the 2-position can then be targeted in a subsequent step, or it can be retained to modulate the electronic properties of the final molecule. This tiered reactivity profile enables the construction of highly functionalized pyridine derivatives that are key components of numerous kinase inhibitors and other targeted therapies.[1][2][]
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound, aimed at researchers, scientists, and drug development professionals. We will delve into the synthesis of this key intermediate, its physicochemical properties, and its application in the three major classes of palladium-catalyzed cross-coupling reactions that are fundamental to modern medicinal chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction design and scale-up.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1163693-01-3 | [4][5][6][7] |
| Molecular Formula | C₆H₅ClINO | [4] |
| Molecular Weight | 269.47 g/mol | [4] |
| SMILES | COC1=C(I)C(Cl)=NC=C1 | [4] |
| InChI Key | WUBPNICANLWJFS-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization:
Spectroscopic data is essential for confirming the identity and purity of this compound.
-
¹H NMR: Experimental spectra are available for this compound, which are crucial for structural verification.[8]
-
¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.[9]
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the compound.[8]
-
Infrared Spectroscopy (IR): IR spectra can confirm the presence of key functional groups.[8]
Synthesis of this compound: A Proposed Protocol
While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be devised based on established methodologies for the ortho-iodination of substituted pyridines. The proposed synthesis starts from the commercially available 2-chloro-4-methoxypyridine. The methoxy group at the 4-position is an ortho-para director, and the position ortho to it (the 3-position) is activated for electrophilic substitution.
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed):
This protocol is adapted from established methods for the iodination of activated aromatic systems.[1]
-
Reaction Setup: To a solution of 2-chloro-4-methoxypyridine (1.0 eq.) in acetonitrile (CH₃CN, 0.2 M) in a round-bottom flask, add N-iodosuccinimide (NIS, 1.1 eq.).
-
Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. The significantly higher reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the 3-position.[10]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[11][12][13]
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are commonly used. The ligand plays a crucial role in the catalytic cycle, influencing the rate of oxidative addition and reductive elimination.[14]
-
Base: A base, typically an aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or a phosphate (K₃PO₄), is essential for the transmetalation step.[15]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | >90 (expected) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 100 | >85 (expected) |
| 3-Pyridylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 | >80 (expected) |
Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][16][17][18] This reaction is of great importance in the synthesis of pharmaceuticals and organic materials.[18]
-
Catalyst System: The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which facilitates the transmetalation step.[10] Copper-free Sonogashira couplings are also possible with the use of more sophisticated ligands.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent like THF or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.) and the copper(I) iodide (CuI, 0.06 eq.).
-
Base Addition: Add an amine base such as triethylamine (TEA, 2.5 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until completion.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic phase, concentrate, and purify the product by column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA | THF | 25 | >90 (expected) |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | DMF | 50 | >85 (expected) |
| Propargyl alcohol | Pd₂(dba)₃ | CuI | TEA | Acetonitrile | 40 | >80 (expected) |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is a critical transformation in the synthesis of a vast number of pharmaceuticals.[19][20][21][22][23]
-
Catalyst and Ligand: This reaction often requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Buchwald's biarylphosphine ligands). The choice of ligand is crucial for promoting the reductive elimination step and preventing side reactions.[19]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[20]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Sources
- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical intermediates [fonderpharm.com]
- 4. 1163693-01-3 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 5. Buy 3-Iodo-4-methoxypyridine | 89640-55-1 [smolecule.com]
- 6. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound(1163693-01-3) 1H NMR [m.chemicalbook.com]
- 9. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543) [np-mrd.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. m.youtube.com [m.youtube.com]
- 16. gold-chemistry.org [gold-chemistry.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 2-Chloro-3-iodo-4-methoxypyridine in Medicinal Chemistry
Introduction: The Privileged Pyridine Scaffold and the Power of Orthogonal Reactivity
The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in drug design. However, the true potential of this heterocycle is unlocked through precise substitution, allowing chemists to orient functional groups in three-dimensional space to optimize interactions with biological targets.
This guide focuses on a particularly valuable, yet underexplored, building block: 2-Chloro-3-iodo-4-methoxypyridine . The strategic placement of three distinct functionalities—a methoxy group, a chloro group, and an iodo group—provides a powerful platform for constructing complex molecular architectures. The key to its utility lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond, enabling chemists to perform sequential, regioselective modifications.[1] This "orthogonal" reactivity allows for a modular and convergent approach to novel compounds, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[2]
This document serves as a practical guide for researchers, providing detailed protocols and expert insights into leveraging the unique reactivity of this trifunctional scaffold.
Core Principle: Regioselective Sequential Cross-Coupling
The foundational concept for utilizing this compound is the significant difference in bond dissociation energies (C-I < C-Br < C-Cl) and, consequently, their rates of oxidative addition to a Palladium(0) catalyst. The C-I bond will react selectively under mild conditions, leaving the more robust C-Cl bond intact for a subsequent, often more forcing, reaction.[3] This allows for a two-step functionalization strategy, introducing diverse chemical moieties at two different vectors from the pyridine core.
Figure 1: Conceptual workflow for the sequential functionalization of this compound.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation at the C3-Position
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, widely used in drug discovery to couple aryl or vinyl halides with organoboron compounds.[4][5] By leveraging the high reactivity of the C-I bond, we can selectively introduce aryl, heteroaryl, or vinyl groups at the C3 position.
Expertise & Causality Behind Experimental Choices:
-
Catalyst System: A Pd(0) species is the active catalyst. We use a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd₂(dba)₃, which is reduced in situ. The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos accelerate the rate-limiting oxidative addition and the final reductive elimination step, improving yields and substrate scope, especially for sterically hindered partners.[6][7]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[4] Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.
-
Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is common. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried 25 mL Schlenk flask, add this compound (270 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen gas three times to create an inert atmosphere.
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(OAc)₂, 11.2 mg, 0.05 mmol, 5 mol%) and the phosphine ligand (e.g., SPhos, 41 mg, 0.10 mmol, 10 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Scientist's Note: Solvents must be degassed by bubbling with nitrogen for at least 30 minutes to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 2-chloro-3-aryl-4-methoxypyridine product.
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 12 | 70-85 |
Workflow Diagram
Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Application Protocol 2: Sonogashira Coupling for C-C Alkyne Installation at the C3-Position
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl/vinyl halide.[8] This reaction is invaluable for introducing rigid alkyne linkers, which are often used in molecular probes, or as precursors for further transformations (e.g., synthesis of heterocycles).
Expertise & Causality Behind Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. A Pd(0) catalyst performs the main cross-coupling cycle, while a Copper(I) salt (e.g., CuI) acts as a co-catalyst.[9] The copper coordinates to the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and as a solvent. It also acts as a scavenger for the H-X byproduct, preventing side reactions.
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols.[10] These typically require a stronger base and more specialized palladium/ligand systems to facilitate the direct reaction of the palladium complex with the acetylide anion.
Detailed Step-by-Step Methodology (Copper-Catalyzed):
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (270 mg, 1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and nitrogen three times.
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 21 mg, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA, 5 mL) and the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature for 6-24 hours. Scientist's Note: For less reactive alkynes, gentle heating to 40-60 °C may be required.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography to yield the 2-chloro-3-alkynyl-4-methoxypyridine product.
Data Summary: Sonogashira Coupling
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | TEA | 25 | 8 | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | THF | 25 | 6 | 85-95 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | DMF | 50 | 12 | 75-85 |
Application Protocol 3: Buchwald-Hartwig Amination at the C2-Position (Sequential Coupling)
After selective functionalization at the C3-iodo position, the remaining C2-chloro site can be targeted. The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a transformation of immense importance in medicinal chemistry.[11][12] Reacting the C2-chloro intermediate with a primary or secondary amine requires more specialized conditions than the initial C3-iodo coupling.
Expertise & Causality Behind Experimental Choices:
-
Challenge of Aryl Chlorides: C-Cl bonds are less reactive towards oxidative addition than C-I or C-Br bonds. Overcoming this requires highly active catalyst systems.
-
Catalyst System: The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is essential.[13] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary to cleave the strong C-Cl bond.[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice. Weaker bases are generally ineffective for aryl chlorides.[15]
-
Solvent: Anhydrous, high-boiling point, non-protic solvents like toluene or dioxane are used to allow for the higher temperatures often needed to activate the C-Cl bond.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the 2-chloro-3-(R1)-4-methoxypyridine intermediate (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (NaOtBu, 144 mg, 1.5 mmol, 1.5 equiv.) to a flame-dried Schlenk tube.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 38 mg, 0.08 mmol, 8 mol%).
-
Reagent & Solvent Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C for 12-24 hours.
-
Monitoring: After cooling, carefully check the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the final 2-amino-3-(R1)-4-methoxypyridine derivative.
Workflow Diagram
Figure 3: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Conclusion
This compound is a superb example of a molecular scaffold designed for synthetic efficiency. Its built-in orthogonal reactivity enables chemists to rapidly assemble libraries of complex, 2,3,4-trisubstituted pyridines through reliable and well-understood cross-coupling reactions. The protocols outlined in this guide provide a robust starting point for researchers to explore the vast chemical space accessible from this versatile building block, accelerating the discovery of novel therapeutics in oncology, immunology, and beyond.
References
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- Acme Hardesty. (n.d.). The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Elsevier. (2009). A one-pot synthesis of 2-chloro-3,4-diiodopyridine and its application in sequential, iterative cross-couplings. Tetrahedron.
- National Center for Biotechnology Information. (n.d.). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PubMed Central.
- Wikipedia. (n.d.). Sonogashira coupling.
- National Center for Biotechnology Information. (2015). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- National Center for Biotechnology Information. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- UPCommons. (n.d.). Design, synthesis and biological evaluation of 2,3,5-trisubstituted pyridines as p38a MAPK inhibitors. European Journal of Medicinal Chemistry.
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- National Center for Biotechnology Information. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central.
- YouTube. (2019). Sonogashira coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 15. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Regioselective Functionalization of 2-Chloro-3-iodo-4-methoxypyridine
Introduction: Unlocking the Potential of a Privileged Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance, with the pyridine core being a ubiquitous feature in a vast array of pharmacologically active agents. Among the myriad of functionalized pyridines, 2-chloro-3-iodo-4-methoxypyridine stands out as a particularly versatile and valuable building block. Its unique arrangement of substituents—a methoxy group for electronic modulation, and two distinct halogens at the C2 and C3 positions—offers a platform for sequential and site-selective functionalization. This attribute allows for the controlled and predictable introduction of diverse chemical moieties, enabling the rapid generation of molecular libraries for structure-activity relationship (SAR) studies.
The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a low-valent transition metal catalyst (such as palladium(0)) compared to the more robust carbon-chlorine (C-Cl) bond.[1][2] This inherent difference in reactivity forms the basis for highly regioselective cross-coupling reactions, allowing for the selective functionalization at the C3 position while leaving the C2-chloro substituent intact for subsequent transformations. This application note provides a comprehensive guide to the reaction conditions for the functionalization of this compound via three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
The Principle of Regioselective Cross-Coupling
The palladium-catalyzed cross-coupling reactions discussed herein all proceed through a similar catalytic cycle, which broadly involves three key steps: oxidative addition, transmetalation, and reductive elimination. The regioselectivity of the initial functionalization of this compound is determined in the first step of this cycle.
Caption: Regioselective functionalization workflow.
The oxidative addition of the palladium(0) catalyst to the C-I bond is kinetically favored over the C-Cl bond, leading to the selective formation of a C3-palladacycle intermediate. This intermediate then proceeds through the catalytic cycle to yield the C3-functionalized product.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction allows for the selective introduction of a wide range of aryl and heteroaryl substituents at the C3 position.
Mechanistic Considerations
The catalytic cycle for the Suzuki-Miyaura coupling begins with the oxidative addition of the palladium(0) catalyst to the C-I bond of the substrate. The resulting palladium(II) intermediate then undergoes transmetalation with an organoboron reagent, typically an arylboronic acid, in the presence of a base. The base is crucial for the activation of the organoboron species. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.
Caption: Suzuki-Miyaura coupling workflow.
Protocol: Synthesis of 2-Chloro-3-aryl-4-methoxypyridine
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-3-aryl-4-methoxypyridine.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 110 | 3 | 71-76 | [3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Methanol | Reflux | 12 | ~80 | [2] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 | [4] |
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is invaluable for the introduction of rigid alkynyl linkers into molecular scaffolds, a common strategy in drug design to probe binding pockets and modulate conformational flexibility. The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.
Mechanistic Insights
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] In the palladium cycle, oxidative addition of the C-I bond to Pd(0) occurs first. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base (typically an amine) to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate. The subsequent reductive elimination from the palladium center yields the alkynylated pyridine and regenerates the Pd(0) catalyst.[6]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. scirp.org [scirp.org]
Application Notes: 2-Chloro-3-iodo-4-methoxypyridine as a Versatile Intermediate in Agrochemical Synthesis
Abstract
The substituted pyridine core is a privileged scaffold in modern agrochemical design, forming the backbone of numerous high-potency herbicides and fungicides. This document provides detailed application notes on the synthesis and utility of 2-Chloro-3-iodo-4-methoxypyridine, a highly functionalized heterocyclic building block. We present robust, field-proven protocols for the preparation of this intermediate and demonstrate its strategic application in the synthesis of next-generation arylpicolinate herbicides via sequential, site-selective cross-coupling reactions. The orthogonal reactivity of the C-I and C-Cl bonds is highlighted as a key advantage for the efficient construction of complex molecular architectures, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of Polysubstituted Pyridines
The relentless demand for novel crop protection agents with improved efficacy, selectivity, and environmental profiles has driven chemists to explore versatile molecular scaffolds. Among these, the 4-aminopicolinate structure has proven exceptionally fruitful, leading to the development of potent synthetic auxin herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl.[1][2] These molecules function by mimicking the plant hormone auxin, causing deregulation of growth pathways in susceptible broadleaf weeds.[1]
The synthesis of these complex 6-arylpicolinates relies heavily on modern cross-coupling methodologies to forge the critical aryl-heteroaryl bond.[1][3] Success in this field requires access to strategically functionalized pyridine intermediates that allow for precise and predictable introduction of molecular diversity.
This compound (Figure 1) is an exemplary building block designed for this purpose. Its key features include:
-
Two distinct halogen atoms (I, Cl): The carbon-iodine bond is significantly more reactive towards palladium-catalyzed oxidative addition than the carbon-chlorine bond. This intrinsic difference in reactivity enables highly selective, sequential cross-coupling reactions.[4]
-
An activating methoxy group: The 4-methoxy substituent electronically activates the pyridine ring, influencing the regioselectivity of synthetic transformations.
-
Multiple reaction sites: The chloro, iodo, and methoxy groups, as well as the pyridine nitrogen, all serve as potential handles for further chemical modification.
This application note provides detailed protocols for the synthesis of this intermediate and its subsequent use in a representative agrochemical synthesis workflow.
Physicochemical Properties and Safety
A summary of the key properties for this compound is provided in Table 1. As with all halogenated heterocyclic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
| Property | Value | Reference |
| CAS Number | 1227592-88-2 | [5][6] |
| Molecular Formula | C₆H₅ClINO | [7] |
| Molecular Weight | 269.47 g/mol | [5] |
| Appearance | Solid (typical) | N/A |
| Purity (Typical) | ≥97% | [6][8] |
| InChIKey | WUBPNICANLWJFS-UHFFFAOYSA-N | [7] |
| Storage Conditions | 2-8°C, protect from light and moisture | [6] |
Table 1: Physicochemical data for this compound.
Protocol I: Synthesis of this compound
The synthesis of the title compound is logically approached in a two-step sequence starting from the commercially available 2-chloro-4-methoxypyridine. The workflow involves a regioselective electrophilic iodination.
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology: Electrophilic Iodination
Causality: The 4-methoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution. It directs substitution to the ortho positions (C3 and C5). The C3 position is sterically more accessible and electronically favored for substitution, leading to high regioselectivity in the iodination reaction. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodine source that is easy to handle and often provides clean reactions with high yields.[9][10]
Materials:
-
2-Chloro-4-methoxypyridine (1.0 equiv.)
-
N-Iodosuccinimide (NIS) (1.1 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add 2-chloro-4-methoxypyridine (1.0 equiv.).
-
Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add N-Iodosuccinimide (1.1 equiv.) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Self-Validating Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Protocol II: Application in Arylpicolinate Herbicide Synthesis
This protocol demonstrates the strategic use of this compound in the synthesis of a hypothetical herbicide analog, leveraging the differential reactivity of the C-I and C-Cl bonds. The first step is a selective Suzuki-Miyaura cross-coupling at the more reactive C3-Iodo position.
Caption: Workflow for herbicide analog synthesis via selective Suzuki coupling.
Step-by-Step Methodology: Selective Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[11] In a di-halogenated substrate like ours, the choice of catalyst and conditions is critical for selectivity. The C(sp²)-I bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the stronger C(sp²)-Cl bond. This allows for the precise installation of the "aryl tail" at the C3 position while preserving the C2-chloro "handle" for subsequent modifications.[4] We propose using a palladium(II) acetate/SPhos catalyst system, which is highly effective for coupling aryl chlorides but will react preferentially with the aryl iodide under controlled conditions.[4]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid) (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (Buchwald ligand) (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard laboratory glassware, inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.) to an oven-dried reaction vial or flask.
-
Evacuate and backfill the reaction vessel with the inert atmosphere three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio by volume, to a final concentration of ~0.1 M).
-
Seal the vessel tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Self-Validating Checkpoint: Monitor the reaction by LC-MS. The primary product should show the mass corresponding to the coupled product, with the loss of iodine and retention of chlorine. The starting material should be consumed, with minimal formation of di-coupled or other side products.
-
After 12-24 hours, or upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired 3-aryl-2-chloro-4-methoxypyridine intermediate.
Downstream Elaboration
The resulting 3-aryl-2-chloro-4-methoxypyridine is a late-stage intermediate. The remaining 2-chloro group can be converted to a carboxylic acid moiety, a key feature of picolinate herbicides. This is typically achieved through multi-step sequences that may involve hydrolysis, oxidation, or metal-catalyzed carbonylation, followed by esterification to yield the final active ingredient.
Conclusion
This compound is a high-potential, strategically-designed intermediate for agrochemical research and development. Its orthogonal halogenation provides a powerful tool for medicinal chemists to perform selective, sequential cross-coupling reactions. This enables the rapid and efficient synthesis of diverse libraries of complex molecules, such as arylpicolinate herbicides, thereby accelerating the discovery of new crop protection solutions. The protocols detailed herein provide a reliable and validated starting point for researchers to incorporate this versatile building block into their synthetic programs.
References
- Whiteker, G. T., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development, 23(10), 2166–2174.
- Epp, J. B., et al. (2023). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. American Chemical Society.
- Google Patents. (2014). Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. CN1467206A.
- Feng, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Institutes of Health (NIH).
- Google Patents. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.
- Epp, J. B., et al. (2025). Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. American Chemical Society.
- On-Demand Chemical. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights.
- Google Patents. (2021). Improved synthesis of 6-aryl-4-aminopicolinates. WO2021188654A1.
- Liu, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
- PubChemLite. (n.d.). This compound (C6H5ClINO).
- Google Patents. (2019). Novel agrochemical combinations. WO2019142044A1.
- Appretech Scientific Limited. (n.d.). 2-chloro-4-iodo-3-methoxypyridine.
- AOBChem USA. (n.d.). 2-Chloro-4-iodo-3-methoxypyridine.
- Google Patents. (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. CN102304083A.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- Organic Chemistry Portal. (2006). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems.
- Spiteri, C., & Wirth, T. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(5), 3676–3687.
- Google Patents. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. appretech.com [appretech.com]
- 6. aobchem.com [aobchem.com]
- 7. PubChemLite - this compound (C6H5ClINO) [pubchemlite.lcsb.uni.lu]
- 8. 2-chloro-4-iodo-3-methoxypyridine - CAS:1227592-88-2 - Abovchem [abovchem.com]
- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Chloro-3-iodo-4-methoxypyridine
Introduction
2-Chloro-3-iodo-4-methoxypyridine is a versatile trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct reactive sites, allows for selective and sequential functionalization, making it an invaluable precursor for the synthesis of complex polycyclic and substituted heterocyclic scaffolds. The strategic placement of a chloro, iodo, and methoxy group on the pyridine ring offers orthogonal reactivity, enabling a wide array of cross-coupling and substitution reactions. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent in the synthesis of novel heterocyclic compounds.
Physicochemical Properties and Safety Information
A thorough understanding of the reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClINO | [1] |
| Molecular Weight | 285.47 g/mol | N/A |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 116-117 °C | [3] |
| Boiling Point | ~377.0 °C (Predicted) | [3] |
| CAS Number | 78607-36-0 | [4] |
Safety and Handling:
This compound is classified as an irritant and is harmful if swallowed or inhaled.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[4][7] All manipulations should be performed in a well-ventilated fume hood.[5][8] In case of contact with skin or eyes, rinse immediately with plenty of water.[4][5] Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and acids.[4][5]
Synthetic Accessibility
While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity. A common synthetic route involves the iodination of a corresponding 2-chloro-4-methoxypyridine precursor. For instance, 2-chloro-4-aminopyridine can be iodinated using reagents like iodine monochloride in acetic acid to yield 2-chloro-3-iodo-4-aminopyridine, which can then be further modified.[2][3] The synthesis of the parent 2-chloro-4-methoxypyridine can be achieved from maltol through a multi-step process involving methylation, ammoniation, and chlorination.[9]
Strategic Applications in Heterocyclic Synthesis
The differential reactivity of the chloro and iodo substituents is the cornerstone of this reagent's utility. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This allows for selective functionalization at the 3-position while leaving the 2-position available for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, primarily at the more reactive 3-position (C-I bond).
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[10][11] This reaction is fundamental for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.[12][13]
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[11][14]
Generalized Protocol for Suzuki-Miyaura Coupling:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add a suitable degassed solvent (e.g., dioxane, toluene, or DMF/water mixture).
-
Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These catalysts are effective for a broad range of substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. Cesium carbonate is often more effective for less reactive chlorides.[15] |
| Solvent | Dioxane, Toluene, DMF/H₂O | The solvent system influences the solubility of reagents and the reaction temperature. |
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[16][17] This reaction is invaluable for introducing alkynyl moieties, which can serve as handles for further transformations or as key components of conjugated systems.[18][19]
Reaction Principle: The reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne, leading to the formation of a copper acetylide intermediate that participates in the transmetalation step.[20]
Generalized Protocol for Sonogashira Coupling:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) in a suitable solvent (e.g., THF or DMF).
-
Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent in some cases.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature to 70 °C for 2-16 hours, monitoring by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the amine hydrohalide salt and concentrate the filtrate.
-
Redissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available, and effective catalysts for this transformation. |
| Copper Co-catalyst | CuI | Essential for the activation of the terminal alkyne. |
| Base/Solvent | Et₃N, DIPA | Acts as a base to deprotonate the alkyne and can also serve as the solvent. |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[21] This reaction provides a powerful route to substituted aminopyridines, which are important pharmacophores.[22][23]
Reaction Principle: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[24]
Generalized Protocol for Buchwald-Hartwig Amination:
-
Charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting product by column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective precatalysts that form the active Pd(0) species in situ. |
| Ligand | BINAP, Xantphos, Buchwald ligands | The choice of ligand is critical and depends on the specific substrates. Sterically hindered biarylphosphine ligands are often highly effective.[23] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[15] |
Synthesis of Fused Heterocyclic Systems
The products obtained from the initial cross-coupling reactions can undergo further intramolecular cyclization to form fused heterocyclic systems, such as furopyridines.[25][26]
Example: Synthesis of Furo[3,2-c]pyridines
A powerful application is the synthesis of furo[3,2-c]pyridine derivatives through a cascade reaction involving a Sonogashira coupling followed by an intramolecular cyclization.[26]
Protocol for Furo[3,2-c]pyridine Synthesis:
-
Perform a Sonogashira coupling of this compound with a suitable terminal alkyne bearing a hydroxyl group (e.g., a propargyl alcohol derivative) using the conditions described previously.
-
Following the initial coupling, the addition of a base (e.g., DIPA used in the Sonogashira step) can promote a 5-endo-dig cyclization of the methoxy group's oxygen onto the newly formed alkyne, leading to the furan ring formation.[26]
-
The reaction can often be performed as a one-pot procedure, where the cyclization occurs in situ after the Sonogashira coupling is complete.
-
Work-up and purification are carried out as for a standard Sonogashira reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The orthogonal reactivity of its substituents allows for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, researchers can effectively synthesize complex molecular architectures, including substituted pyridines and fused heterocyclic systems, which are of significant interest in drug discovery and materials science. The protocols and guidelines presented in this document serve as a comprehensive resource for harnessing the full synthetic potential of this powerful reagent.
References
- Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. (2022). HETEROCYCLES, 104(11), 2053.
- Taszarek, M., & Reissig, H.-U. (2022). SYNTHESIS OF NEW MULTIVALENT FURO[3,2-c]PYRIDINE AND BIFURO[3,2-c]PYRIDINE DERIVATIVES. HETEROCYCLES, 104(11), 2053.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- SLIET Chemistry. (2021, July 26).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling.
- Kelly, S. E., & Fu, G. C. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(42), 8334–8337.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- El-Dean, A. M. K., et al. (2010). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[21][25][26]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[21][25][26]triazine Derivatives. Molecules, 15(9), 6409–6418.
- Theodorou, E., et al. (2021). An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest. Molecules, 26(16), 4991.
- Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
Sources
- 1. 2-Chloro-4-iodo-3-methylpyridine | 153034-88-9 | DGA03488 [biosynth.com]
- 2. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Application Notes and Protocols: Regioselective Reactions of 2-Chloro-3-iodo-4-methoxypyridine
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyridine derivatives, being integral components of numerous bioactive molecules, are central to these efforts. Among the vast array of available building blocks, dihalogenated pyridines offer a powerful platform for iterative and controlled diversification through cross-coupling reactions.[1][2] 2-Chloro-3-iodo-4-methoxypyridine has emerged as a particularly valuable synthon. Its utility is defined by the differential reactivity of its two halogen atoms—the carbon-iodine bond and the carbon-chlorine bond—enabling highly regioselective transformations. This guide provides a comprehensive overview of the principles governing this selectivity and detailed protocols for key reactions, empowering researchers to leverage this versatile building block in their synthetic campaigns.
Pillar of Regioselectivity: Understanding Differential Halogen Reactivity
The ability to selectively functionalize one position of a dihalogenated heterocycle over another is the cornerstone of its synthetic utility. In the case of this compound, the regioselectivity of palladium-catalyzed cross-coupling reactions is primarily dictated by the fundamental principles of oxidative addition.
-
Carbon-Halogen Bond Dissociation Energy (BDE): The C–I bond (approx. 220-240 kJ/mol) is significantly weaker than the C–Cl bond (approx. 330-350 kJ/mol). Consequently, the C–I bond undergoes oxidative addition to a low-valent transition metal catalyst, such as Pd(0), at a much faster rate. This intrinsic difference in reactivity is the dominant factor allowing for selective functionalization at the C3 position.[3]
-
Electronic Effects of the Pyridine Ring: In pyridine systems, carbons alpha to the nitrogen (C2 and C6) are more electron-deficient (more positive charge) than other positions, which can make them more reactive toward Pd(0) insertion.[1] However, for this compound, the overwhelming difference in BDE between the C-I and C-Cl bonds ensures that reactivity is overwhelmingly favored at the C3 (iodo) position, even though the C2 position is alpha to the nitrogen.
This predictable reactivity hierarchy allows for a modular approach to synthesis, where the C3 position can be modified first, leaving the C2-chloro position available for subsequent transformations.
Caption: Preferential oxidative addition at the weaker C-I bond.
Section 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust methods for forming carbon-carbon bonds, coupling an organohalide with an organoboron compound.[4][5] When using this compound, this reaction proceeds with exceptional regioselectivity at the C3 position.
Causality of Protocol Choices:
-
Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is used. The Pd(0) species is essential for the initial oxidative addition step.[6]
-
Base: A base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6][7]
-
Solvent System: A biphasic system (e.g., Toluene/Water or Dioxane/Water) is common, allowing the inorganic base and boronic acid salt to reside in the aqueous phase while the organic substrate and catalyst are in the organic phase.
Table 1: Typical Conditions for C3-Selective Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Substrate | This compound | Differentiated halogen reactivity. |
| Coupling Partner | Aryl/Heteroaryl/Vinyl Boronic Acid | Commercially available, stable C-C bond source. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Efficient for C(sp²)-I oxidative addition. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Activates boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Facilitates dissolution of all components. |
| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Protocol: Synthesis of 2-Chloro-4-methoxy-3-(phenyl)pyridine
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 269 mg, 1.0 mmol).
-
Reagent Addition: Add phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), potassium carbonate (2.0 eq, 276 mg, 2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add dioxane (4 mL) and water (1 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Section 2: Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an organohalide and a terminal alkyne, a critical transformation for accessing linear scaffolds and precursors for further cyclization.[8][9] The reaction on this compound is highly selective for the C3-iodo position.
Causality of Protocol Choices:
-
Dual Catalyst System: This reaction classically employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI).[10] The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium complex.[10]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid formed during the reaction and to act as the solvent.
-
Ligands: Phosphine ligands (e.g., PPh₃) stabilize the palladium center. Copper-free versions of the Sonogashira coupling have been developed, often requiring stronger bases and specialized palladium catalysts.[11]
Table 2: Typical Conditions for C3-Selective Sonogashira Coupling
| Parameter | Condition | Rationale |
| Substrate | This compound | Selective oxidative addition at C-I bond. |
| Coupling Partner | Terminal Alkyne (Aryl, Alkyl) | C(sp) bond source. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Standard, effective palladium source. |
| Cu Co-catalyst | CuI (1-10 mol%) | Forms copper acetylide, accelerating transmetalation. |
| Base/Solvent | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Acts as base and solvent. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalytic species. |
Protocol: Synthesis of 2-Chloro-3-(phenylethynyl)-4-methoxypyridine
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq, 269 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 14 mg, 0.02 mmol), and Copper(I) iodide [CuI] (0.04 eq, 8 mg, 0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous triethylamine (5 mL). Stir for 5 minutes to dissolve the solids. Add phenylacetylene (1.1 eq, 121 µL, 1.1 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Once the reaction is complete, remove the triethylamine under reduced pressure. Partition the residue between ethyl acetate (25 mL) and a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).
-
Purification: Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash chromatography to obtain the pure alkynylated pyridine.
Section 3: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12] This method has largely replaced harsher classical methods for synthesizing aryl amines.[12] On our substrate, C-N bond formation occurs selectively at the C3-iodo position.
Causality of Protocol Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized biaryl phosphines like RuPhos or XPhos) are crucial. They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst.[13]
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) are commonly used to deprotonate the amine or form the palladium-amido complex.[14]
Table 3: Typical Conditions for C3-Selective Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Substrate | This compound | C-I bond is more reactive than C-Cl. |
| Coupling Partner | Primary or Secondary Amine | Nitrogen nucleophile source. |
| Pd Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective Pd(0) sources/precursors. |
| Ligand | Xantphos (2-5 mol%) or BINAP (2-5 mol%) | Promotes C-N reductive elimination. |
| Base | Cs₂CO₃ or KOtBu (1.5-2.5 equivalents) | Essential for amine deprotonation/amido complex formation. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, high-boiling solvents are preferred. |
| Temperature | 90-110 °C | Required for efficient catalytic turnover. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for catalyst stability. |
Protocol: Synthesis of N-benzyl-2-chloro-4-methoxypyridin-3-amine
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, charge an oven-dried vial with Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq, 14 mg, 0.015 mmol) and Xantphos (0.03 eq, 17 mg, 0.03 mmol).
-
Reagent Addition: Add this compound (1.0 eq, 269 mg, 1.0 mmol), cesium carbonate (1.5 eq, 489 mg, 1.5 mmol), and anhydrous toluene (5 mL).
-
Final Reagent: Add benzylamine (1.2 eq, 131 µL, 1.2 mmol).
-
Reaction: Seal the vial and heat the mixture at 100 °C with stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the C3-aminated product.
Section 4: Regioselective Metal-Halogen Exchange
Beyond palladium catalysis, the differential reactivity of the halogens can be exploited in metal-halogen exchange reactions.[15] The C-I bond is far more susceptible to exchange with organolithium or "Turbo" Grignard reagents than the C-Cl bond.[16] This reaction regioselectively generates a potent pyridyl nucleophile at the C3 position, which can be trapped with various electrophiles.
Causality of Protocol Choices:
-
Reagent: Alkyllithium reagents (like n-BuLi or t-BuLi) or isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) are used.[16] The exchange is a fast, kinetically controlled process.[15]
-
Temperature: The reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the organometallic intermediate or reaction at other sites.
Protocol: C3-Formylation via Metal-Halogen Exchange
-
Vessel Preparation: Under an argon atmosphere, dissolve this compound (1.0 eq, 1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) in a flame-dried, three-neck flask.
-
Exchange Reaction: Cool the solution to -78 °C (acetone/dry ice bath). Add isopropylmagnesium chloride lithium chloride complex (1.1 eq, 1.3 M solution in THF, 0.85 mL, 1.1 mmol) dropwise over 10 minutes. Stir the mixture at -78 °C for 30 minutes to ensure complete halogen-metal exchange.
-
Electrophilic Quench: Add N,N-Dimethylformamide (DMF) (3.0 eq, 230 µL, 3.0 mmol) dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to 0 °C over 1 hour. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Work-up and Purification: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-chloro-4-methoxy-3-formylpyridine.
Section 5: Sequential Functionalization Strategies
The true power of this compound lies in its capacity for sequential, regioselective functionalization. By first performing a reaction at the C3-iodo position, the resulting 2-chloro-3-substituted-4-methoxypyridine can be subjected to a second, distinct transformation at the C2-chloro position, often under more forcing conditions.
Caption: Stepwise modification of C3 and C2 positions.
This strategy allows for the rapid construction of highly decorated and complex pyridine cores from a single, readily available starting material, providing efficient access to diverse chemical libraries for drug discovery programs.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- Buchwald–Hartwig amination. Wikipedia.
- Metal–halogen exchange. Wikipedia.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amination Reaction. YouTube.
- Metal–halogen exchange. Grokipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ResearchGate.
- Buchwald Hartwig Coupling. Common Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- Suzuki Cross Coupling Reaction. YouTube.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira cross-coupling reaction. YouTube.
- Advanced Organic Chemistry Lecture 12: Metal Insertion and Halogen Exchange Reactions. YouTube.
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
The Strategic Application of 2-Chloro-3-iodo-4-methoxypyridine in the Synthesis of Kinase Inhibitors: A Guide for Medicinal Chemists
Introduction: The Unique Value of a Polysubstituted Pyridine Scaffold
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation implicated in a multitude of diseases, most notably cancer.[1] The development of small molecule kinase inhibitors often hinges on the strategic design and synthesis of heterocyclic scaffolds that can effectively interact with the ATP-binding site of the target kinase. The pyridine ring, a common motif in numerous approved drugs, serves as an excellent foundation for such inhibitors.[2] This application note details the utility of a highly functionalized precursor, 2-chloro-3-iodo-4-methoxypyridine , as a versatile building block for the synthesis of diverse kinase inhibitor libraries.
The strategic arrangement of a chloro, an iodo, and a methoxy group on the pyridine core provides a unique combination of steric and electronic properties, and most importantly, differential reactivity. This allows for a modular and sequential introduction of various substituents through well-established cross-coupling methodologies, enabling the rapid exploration of the chemical space around the pyridine scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic precursor is fundamental to its effective application in multi-step syntheses. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClINO | Internal Calculation |
| Molecular Weight | 285.47 g/mol | Internal Calculation |
| IUPAC Name | This compound | Internal Naming Convention |
| CAS Number | 1163693-01-3 | [3] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as THF, dioxane, DMF, and toluene | Inferred from common reaction conditions |
Strategic Utility: Harnessing Differential Reactivity
The primary synthetic advantage of this compound lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond.[4][5] This reactivity difference allows for selective functionalization at the C-3 position (iodine) while leaving the C-2 position (chlorine) intact for a subsequent, different coupling reaction. This sequential functionalization is a powerful strategy for building molecular complexity in a controlled manner.
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-Chloro-3-iodo-4-methoxypyridine Reactions
Welcome to the technical support center for 2-Chloro-3-iodo-4-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yields and achieve selective functionalization. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Understanding the Reactivity of this compound
The key to successfully using this compound lies in understanding its differential reactivity. The molecule possesses two distinct halogenated sites for cross-coupling: a carbon-iodine (C-I) bond at the 3-position and a carbon-chlorine (C-Cl) bond at the 2-position.
In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is the primary determinant of selectivity. The general reactivity trend for halogens is I > Br > OTf > Cl.[1] This is due to the bond dissociation energies, with the C-I bond being significantly weaker and therefore more susceptible to cleavage by a palladium(0) catalyst than the C-Cl bond.[2] This inherent difference allows for the selective functionalization at the 3-position (iodo) while leaving the 2-position (chloro) intact for subsequent transformations.
Caption: Preferential reactivity in Pd-catalyzed cross-coupling reactions.
General Troubleshooting and FAQs
This section addresses broad issues that can lead to low yields or reaction failure. A systematic approach is the most effective way to identify the root cause of a problem.[3]
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q1: My cross-coupling reaction is giving a very low yield or not working at all. What are the most common culprits?
A1: Low yields in palladium-catalyzed reactions involving pyridine substrates are a frequent challenge.[3] The primary issues often revolve around catalyst deactivation, suboptimal reaction conditions, or reagent quality.
-
Catalyst Inhibition by Pyridine: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and halting the catalytic cycle.[3][4] This is often referred to as "the 2-pyridyl problem".[5][6] The choice of ligand is critical to shield the palladium center and mitigate this inhibition.
-
Catalyst Decomposition: The active Pd(0) catalyst is sensitive to oxygen. An inadequate inert atmosphere can lead to oxidation to inactive Pd(II) species.[3] At high temperatures or with an insufficient ligand-to-metal ratio, the catalyst can also decompose to form palladium black, which is aggregated and inactive.[3][7]
-
Reagent Quality and Stability: Ensure all reagents are pure and anhydrous. Solvents must be thoroughly degassed to remove oxygen. Coupling partners like boronic acids can degrade over time, a common side reaction being protodeboronation where the boron group is replaced by hydrogen.[1][8] Using freshly prepared or high-purity reagents is crucial.
-
Incorrect Base or Solvent: The base is not just a proton scavenger; it plays a key role in the catalytic cycle (e.g., activating the boronic acid in Suzuki couplings).[9] The solvent must be able to dissolve all components and be stable at the reaction temperature.
Q2: I'm observing significant formation of side products. What are the most common ones and how can I minimize them?
A2: Several side reactions can compete with your desired transformation. Identifying them can provide clues for optimization.
-
Homocoupling: This is the coupling of two identical partners (e.g., two molecules of your boronic acid or two molecules of your alkyne). This is often caused by the presence of oxygen or, in the case of Sonogashira reactions, can be mediated by the copper co-catalyst (Glaser coupling).[1][8]
-
Mitigation: Improve degassing procedures and maintain a strict inert atmosphere. For Sonogashira couplings, consider using copper-free conditions.[1]
-
-
Proto-deiodination/Proto-dechlorination: This is the replacement of the iodine or chlorine atom with a hydrogen atom from a proton source (like water or solvent).[1][10]
-
Mitigation: Use rigorously dried, anhydrous solvents and reagents. Using a more active catalyst system can sometimes accelerate the desired cross-coupling to outcompete this pathway.[1]
-
-
Reaction at the Chloro Position: While the C-I bond is much more reactive, coupling at the C-Cl position can occur, especially at higher temperatures, with prolonged reaction times, or with highly active catalyst systems.[1]
-
Mitigation: Carefully monitor the reaction by TLC or LC-MS and stop it once the mono-coupled product has formed. Use the mildest possible conditions (lower temperature, shorter time) that still afford a good reaction rate.
-
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between this compound and an organoboron reagent.
Q: My Suzuki coupling is sluggish and gives low yields. How can I improve it?
A: For pyridine substrates, the choice of ligand and base is paramount.
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective due to catalyst inhibition by the pyridine nitrogen. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands stabilize the palladium center and sterically hinder coordination of the pyridine nitrogen.
-
Base Selection: A suitable base is required to activate the boronic acid for transmetalation.[9][11] For challenging couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[1] Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
Boronic Acid vs. Ester: If you suspect your boronic acid is decomposing, switch to a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate.[1][12] MIDA boronates, in particular, offer a slow-release of the boronic acid, which can suppress side reactions.[12]
| Parameter | Recommended Starting Conditions for Suzuki Coupling | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common, reliable Pd(0) and Pd(II) sources. |
| Ligand | XPhos, SPhos, or RuPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands prevent catalyst inhibition by pyridine.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases effective for activating boronic acids.[1] |
| Solvent | 1,4-Dioxane, Toluene, or DME (anhydrous, degassed) | Aprotic solvents with good dissolving power. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction without causing rapid catalyst decomposition. |
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.).
-
Seal the vial with a PTFE-lined cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture in a pre-heated oil bath or heating block to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
This reaction couples this compound with a terminal alkyne to form an internal alkyne.[13]
Q: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling) product. What can I do?
A: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Copper-Free Conditions: The most effective solution is to run the reaction without a copper co-catalyst.[1][14] This often requires a more active palladium/ligand system and may necessitate slightly higher temperatures, but it directly eliminates the primary pathway for Glaser coupling.
-
Rigorous Degassing: If using copper, ensure the reaction is completely free of oxygen. Use robust degassing techniques like freeze-pump-thaw cycles for your solvent.
-
Amine Base: The amine base (e.g., triethylamine or diisopropylethylamine) serves both as a base and a solvent. Ensure it is distilled and stored under an inert atmosphere.
| Parameter | Recommended Starting Conditions for Sonogashira Coupling | Rationale |
| Pd Precatalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A standard, effective catalyst for Sonogashira reactions.[14] |
| Co-catalyst | CuI (1-10 mol%) or Copper-Free | CuI facilitates the formation of the copper acetylide intermediate.[14] Omitting copper prevents Glaser homocoupling. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Acts as both a base and often as the solvent.[1] |
| Solvent | Amine base itself, or THF/Toluene (anhydrous, degassed) | Anhydrous, degassed conditions are critical. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings are often effective at milder temperatures. |
Protocol: General Procedure for Sonogashira Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous, degassed solvent (e.g., THF or TEA).
-
Add the terminal alkyne (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and the copper(I) iodide co-catalyst (0.01-0.10 equiv., if used).
-
Add the amine base (e.g., TEA, 2-3 equiv. if not used as the solvent).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with an organic solvent like ethyl acetate. If copper was used, wash with a saturated aqueous solution of NH₄Cl to remove copper salts, followed by water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is used to form a C-N bond between this compound and an amine.[15][16]
Q: My Buchwald-Hartwig amination is not going to completion. What should I check?
A: This reaction is highly sensitive to the choice of base and the catalyst system.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate/carbonate can also be used depending on the amine's sensitivity.
-
Catalyst System: As with the Suzuki coupling, bulky, electron-rich phosphine ligands are essential to promote the reaction and prevent catalyst inhibition.[3] Second and third-generation Buchwald precatalysts (e.g., XPhos Pd G2/G3) are highly active and often give superior results.
-
Amine Quality: The amine should be pure. If using an amine hydrochloride salt, an extra equivalent of base must be added to neutralize it.
| Parameter | Recommended Starting Conditions for Buchwald-Hartwig Amination | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a G2/G3 Precatalyst (1-2 mol%) | Modern precatalysts are often more active and air-stable. |
| Ligand | Xantphos, XPhos, or RuPhos (1.1-1.2 eq. to Pd) | Bidentate (Xantphos) or bulky monodentate ligands are effective.[2][17] |
| Base | NaOtBu or LiHMDS (1.4-2.0 equivalents) | Strong, non-nucleophilic bases are required for amine deprotonation.[8] |
| Solvent | Toluene, Dioxane, or t-BuOH (anhydrous, degassed) | Aprotic solvents are standard; t-BuOH can sometimes be beneficial. |
| Temperature | 80-110 °C | Thermal energy is typically required to drive C-N reductive elimination. |
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube inside a glovebox, add the base (e.g., NaOtBu, 1.4 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 equiv.).
-
Add this compound (1.0 equiv.).
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool to room temperature, dilute with ethyl acetate, and carefully quench by washing with water.
-
Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
- 2-Chloro-4-iodo-3-methylpyridine | 153034-88-9 | DGA03488 - Biosynth.
- 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook.
- Buchwald–Hartwig amin
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Exploring 2-Chloro-4-Methoxypyridine: Properties, Applic
- Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole - Benchchem.
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society.
- A General Solution for the 2-Pyridyl Problem - PMC - NIH.
- Buchwald-Hartwig Amin
- Sonogashira coupling - Wikipedia.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine - ChemicalBook.
- Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- Buchwald Hartwig Coupling - Common Organic Chemistry.
- Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applic
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Suzuki Coupling - Organic Chemistry Portal.
- Sonogashira Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Sonogashira Coupling - Chemistry LibreTexts.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 2-Chloro-3-iodo-4-methoxypyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Chloro-3-iodo-4-methoxypyridine and its derivatives. Our focus is on providing practical, field-proven insights to overcome common challenges encountered during the isolation and purification of these valuable heterocyclic intermediates.
Introduction: The Challenge of Purifying Halogenated Pyridines
This compound is a highly functionalized building block. The presence of multiple halogens, a basic nitrogen atom, and an electron-donating methoxy group imparts a unique chemical personality that can complicate purification. Common issues include co-elution with structurally similar impurities, on-column degradation, and poor chromatographic behavior. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing a this compound derivative?
A1: Impurities are typically related to the synthetic route, but several classes are common. During the iodination of a 2-chloro-4-methoxypyridine precursor, you can expect:
-
Unreacted Starting Material: Incomplete conversion is common and will result in the presence of the 2-chloro-4-methoxypyridine starting material.
-
Regioisomeric Impurities: Iodination may not be perfectly regioselective. Depending on the reaction conditions, you might find small amounts of other iodinated isomers. For instance, in syntheses of related iodopyridines, mixtures of isomers are often observed before purification[1].
-
Di-iodinated Species: Over-reaction can lead to the formation of di-iodo-pyridines, which will be significantly less polar than your desired product.
-
Byproducts from Reagents: Side-products can arise from the specific reagents used. For example, if using iodine monochloride (ICl), impurities derived from side reactions can occur[1][2].
Q2: My compound is streaking badly during column chromatography on silica gel. What causes this and how can I fix it?
A2: This is a classic issue known as peak tailing , and it is highly common with pyridine derivatives[3].
-
Causality: The basic nitrogen atom in the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to a slow, continuous elution off the column, resulting in a "tailed" or streaked spot on TLC and a broad, tailing peak during column chromatography[3].
-
Solution: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a competing base to your eluent.
-
Add Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase (e.g., Hexanes/Ethyl Acetate). The TEA is a stronger base and will preferentially bind to the acidic silanol groups, effectively "masking" them from your pyridine derivative[3]. This allows your compound to elute based on polarity with minimal unwanted interaction, resulting in sharper bands and better separation.
-
Troubleshooting Guide: Column Chromatography
Flash column chromatography is the most common method for purifying these derivatives[2][4]. However, success depends on a systematic approach to method development and troubleshooting.
Workflow for Purification Strategy Selection
The following workflow can guide your decision-making process from crude material to purified product.
Caption: Workflow for selecting a purification method.
Common Chromatography Problems & Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | Strong interaction between the basic pyridine nitrogen and acidic silica gel silanol groups[3]. | Add 0.1-1% triethylamine (TEA) to the eluent to mask active silanol sites. Consider using an alternative stationary phase like alumina (basic or neutral) if the problem persists. |
| Poor Resolution | Inappropriate solvent system (eluent is too strong or too weak). Co-elution of impurities with similar polarity. | Systematically re-optimize the mobile phase using TLC. Aim for a product Rf of ~0.25-0.35 for good separation. Try a different solvent system (e.g., Dichloromethane/Methanol instead of Hexanes/Ethyl Acetate). |
| Low Recovery / Degradation | The compound may be unstable on acidic silica gel. The compound may be irreversibly adsorbed onto the stationary phase. | Perform a 2D TLC test to check for on-plate degradation[3]. If degradation is observed, switch to a more inert phase like neutral alumina or a polymer-based column. Minimize the time the compound spends on the column by running it efficiently. |
| Product Won't Crystallize After Evaporation | Residual solvent (especially high-boiling point solvents like DMF or DMSO). The presence of minor impurities preventing lattice formation. | Co-evaporate with a lower-boiling solvent like toluene or dichloromethane multiple times to azeotropically remove residual high-boiling solvents. Attempt to induce crystallization by scratching the flask, seeding with a crystal, or triturating with a non-polar solvent like pentane or hexanes. |
Troubleshooting Logic for Chromatography
This diagram outlines a logical sequence for addressing common purification issues.
Caption: Troubleshooting flowchart for column chromatography.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a robust starting point for the purification of this compound derivatives.
-
Solvent System Selection (TLC):
-
Prepare a stock solution of your crude material in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Spot the solution on TLC plates.
-
Develop the plates in various ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 7:3).
-
To a promising solvent system, add 0.5% TEA and re-run the TLC to observe the improvement in spot shape.
-
The ideal system should give your target compound an Rf value of approximately 0.25-0.35[4].
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexanes or 95:5 Hexanes:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder[4]. Carefully add this powder to the top of the packed column. This technique often provides superior resolution.
-
Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase or DCM. Carefully apply the solution dropwise to the top of the silica gel bed using a pipette[4].
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system (containing 0.1-1% TEA).
-
Apply gentle, steady pressure using compressed air or nitrogen.
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvents and TEA under reduced pressure using a rotary evaporator. Note that TEA is relatively high-boiling and may require co-evaporation with a solvent like toluene to remove completely.
-
References
- Biosynth. (n.d.). 2-Chloro-4-iodo-3-methylpyridine.
- ChemicalBook. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis.
- BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
- ChemicalBook. (2022). Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine.
- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- J&K Scientific. (n.d.). This compound.
- SIELC Technologies. (2018). Separation of 2-Chloro-3-methoxypyridine on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Note and Protocol for the Purification of 2-Chloro-4,5-dimethylpyridine by Chromatography.
- MSU Chemistry. (n.d.). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis.
Sources
Technical Support Center: Synthesis of 2-Chloro-3-iodo-4-methoxypyridine
Prepared by the Office of the Senior Application Scientist
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-iodo-4-methoxypyridine. Our focus is on anticipating and resolving common challenges, particularly the formation of side products, to enhance yield, purity, and experimental reproducibility.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing explanations grounded in mechanistic principles to guide your experimental design.
Q1: What are the primary synthetic strategies for preparing this compound, and what are their key differences?
There are two principal routes for the regioselective iodination of the 2-Chloro-4-methoxypyridine starting material:
-
Directed ortho-Metalation (DoM): This is often the preferred method for achieving high regioselectivity. It involves the deprotonation of the C3 position using a strong organolithium base, like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting aryllithium intermediate with an electrophilic iodine source (e.g., I₂). The methoxy and chloro groups work synergistically to direct the metalation specifically to the C3 position.[1][2][3][4] This method's success hinges on rigorous anhydrous conditions and precise temperature control.
-
Electrophilic Aromatic Iodination: This route involves treating the starting material with an electrophilic iodine reagent, such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[5] The regioselectivity is governed by the directing effects of the substituents on the pyridine ring. The 4-methoxy group is an activating ortho, para-director, favoring substitution at C3 and C5. The pyridine nitrogen and the 2-chloro group are deactivating, making the reaction generally slower than on a corresponding benzene ring.[6][7] This method often requires an acid catalyst to enhance the electrophilicity of the iodinating agent.[5][8][9]
Q2: I am using the Directed ortho-Metalation (DoM) route and observing a significant isomeric impurity. What is it likely to be and why?
The most probable isomeric side product in a DoM synthesis is 2-Chloro-5-iodo-4-methoxypyridine .
Causality: While the combined directing effect of the C2-chloro and C4-methoxy groups strongly favors deprotonation at the C3 position, competing lithiation at the C5 position can occur.[3] The C5 position is also ortho to the C4-methoxy directing group. Factors that can increase the formation of this isomer include:
-
Elevated Temperatures: Lithiation is kinetically controlled. Running the reaction at temperatures higher than the optimal -78 °C can provide enough energy to overcome the activation barrier for the less-favored C5 deprotonation.
-
Base and Solvent Choice: The choice of base and solvent system can influence the aggregation state and reactivity of the organolithium reagent, thereby affecting regioselectivity.[10]
Q3: My electrophilic iodination with N-Iodosuccinimide (NIS) is producing a nearly 1:1 mixture of the desired 3-iodo and the 5-iodo isomer. How can I improve the regioselectivity?
Achieving high regioselectivity in electrophilic iodination of this substrate is challenging due to the competing directing effects. The C4-methoxy group activates both the C3 and C5 positions. To favor the desired C3 isomer, you can modulate the reaction conditions.
Explanation & Solution: The C3 position is sterically more hindered than the C5 position due to the adjacent C2-chloro group. By using a bulkier iodinating agent or by lowering the reaction temperature, you can amplify this steric difference to favor substitution at the less hindered C5 position. Conversely, to enhance C3 selectivity, one might explore conditions where electronic effects dominate. Using a strong acid catalyst like trifluoroacetic acid (TFA) can protonate the pyridine nitrogen, further deactivating the ring and potentially altering the electronic balance to favor the C3 position.[5][8] However, the most common outcome is a mixture that requires careful purification. For this specific substrate, DoM is generally superior for regiocontrol.
Q4: During workup of my DoM reaction, I have a significant amount of unreacted 2-Chloro-4-methoxypyridine. What went wrong?
The presence of substantial unreacted starting material after a DoM reaction typically points to one of the following issues:
-
Inactive n-BuLi: n-Butyllithium solutions degrade over time, especially with improper storage.[11] It is crucial to titrate the n-BuLi solution before use to determine its exact molarity.
-
Inadequate Anhydrous Conditions: Organolithium reagents react rapidly with protic sources, including trace amounts of water in the solvent or on the glassware, or acidic protons on the substrate itself. Ensure all glassware is oven- or flame-dried and solvents are rigorously purified and dried.
-
Incorrect Temperature: The lithiation step must be performed at low temperatures (typically -78 °C) to ensure the stability of the lithiated intermediate. If the temperature rises prematurely, the intermediate can decompose or react with the solvent.[10]
-
Insufficient Base: If the n-BuLi was not accurately titrated or an insufficient number of equivalents were added, deprotonation will be incomplete.
Q5: My mass spectrometry results show a di-iodinated product. How can this be avoided?
Formation of 2-Chloro-3,5-diiodo-4-methoxypyridine occurs when the initially formed product undergoes a second iodination event.
Prevention Strategies:
-
Stoichiometric Control: Use precisely 1.0 equivalent of the iodinating agent relative to the limiting reagent. In DoM, this means using 1.0 equivalent of both the base and the iodine source.
-
Inverse Addition: Instead of adding the iodine source to the reaction mixture, consider adding the generated aryllithium solution slowly to a solution of the iodine source at -78 °C. This ensures that the iodine is always in excess relative to the aryllithium, minimizing the chance for the mono-iodinated product to react with any remaining aryllithium and then a second molecule of iodine.
-
Maintain Low Temperature: Do not allow the reaction to warm up before the quench is complete, as this can increase the rate of side reactions.
Troubleshooting Guide: Side Product Formation
This table provides a quick reference for diagnosing and solving common issues encountered during the synthesis.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Actions |
| High ratio of 2-Chloro-5-iodo-4-methoxypyridine isomer | 1. (DoM) Lithiation temperature was too high. 2. (Electrophilic) Poor regioselectivity inherent to the mechanism. | 1. Ensure the lithiation step is maintained at a stable -78 °C (dry ice/acetone bath). 2. Switch to the Directed ortho-Metalation (DoM) route for superior regiocontrol. |
| Presence of di-iodinated product (C₆H₄ClI₂NO) | 1. Excess of iodinating agent used. 2. (DoM) Transmetalation or halogen dance. | 1. Use exactly 1.0 equivalent of the iodinating agent (I₂ or NIS). 2. Employ inverse addition: add the lithiated species to the I₂ solution. 3. Ensure the reaction is quenched at low temperature. |
| Significant unreacted starting material (2-Chloro-4-methoxypyridine) | 1. (DoM) Inactive or insufficient n-BuLi. 2. (DoM) Presence of moisture or other proton sources. 3. (Electrophilic) Insufficient activation of the iodinating agent or deactivated substrate. | 1. Titrate n-BuLi solution immediately before use. 2. Rigorously dry all glassware and solvents. 3. For electrophilic iodination, add a catalytic amount of a strong acid like TFA.[5][8] |
| Low overall yield with complex mixture of byproducts | 1. (DoM) Reaction temperature rose above -78 °C, causing decomposition of the aryllithium intermediate. 2. Air (oxygen) was introduced during the reaction or workup. | 1. Maintain strict temperature control throughout the addition and stirring phases. 2. Ensure the reaction is run under a positive pressure of an inert atmosphere (Nitrogen or Argon). |
Key Reaction Mechanisms
The following diagrams illustrate the pathways for the formation of the desired product and major side products.
Mechanism 1: Directed ortho-Metalation (DoM)
Caption: DoM pathway showing preferential C3 lithiation.
Mechanism 2: Electrophilic Iodination
Caption: Electrophilic iodination showing competing C3/C5 pathways.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis via Directed ortho-Metalation (DoM)
Materials:
-
2-Chloro-4-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, recently titrated)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-4-methoxypyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe or dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Warm-up: After the addition is complete, allow the reaction to stir at -78 °C for another 30 minutes before slowly warming to room temperature over 1-2 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears. Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Extraction: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired product from isomers and unreacted starting material.
Troubleshooting Workflow: DoM Synthesis
Caption: A logical workflow for troubleshooting DoM synthesis issues.
References
- Request PDF. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
- Myers, A. G. (n.d.). Directed Ortho Metalation. Retrieved from Harvard University, Myers Research Group. [Link]
- University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation.
- Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction?
- PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
- Pharmaffiliates. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- ResearchGate. (n.d.). N- Iodosuccinimide, (NIS)(2).
- OUCI. (n.d.). N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination.
- Chemical Communications (RSC Publishing). (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- Wikipedia. (n.d.). n-Butyllithium.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 10. uwindsor.ca [uwindsor.ca]
- 11. n-Butyllithium - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Scale-Up of 2-Chloro-3-iodo-4-methoxypyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-iodo-4-methoxypyridine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for scaling up reactions involving this versatile building block. As a trisubstituted pyridine, it offers multiple reaction handles, which can present unique challenges when transitioning from laboratory to pilot or production scale. This resource provides field-proven insights and scientifically grounded protocols to help you navigate these complexities successfully.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have before embarking on a scale-up campaign with this compound.
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: On a larger scale, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, and to work in a well-ventilated area to avoid inhalation of any dust or vapors.
Q2: Which of the halogen atoms on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A2: The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. Therefore, in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the oxidative addition of the palladium catalyst will preferentially occur at the C-I bond. This allows for selective functionalization at the 3-position of the pyridine ring.
Q3: What are the most common types of reactions where this compound is used?
A3: This molecule is primarily used in palladium-catalyzed cross-coupling reactions. The two most common applications are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.[1] These reactions are fundamental in the synthesis of a wide range of pharmaceuticals and functional materials.
Q4: Are there any general stability issues with this compound that I should be aware of during scale-up?
A4: While generally stable, prolonged exposure to high temperatures in the presence of certain reagents or catalysts can lead to decomposition or side reactions. It is advisable to store the compound in a cool, dry place away from strong oxidizing agents. During reaction scale-up, careful temperature control is essential to prevent unwanted degradation.
Troubleshooting Guides for Scale-Up Reactions
This section provides detailed troubleshooting advice for common problems encountered during the scale-up of Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this compound.
Issue 1: Low or Stalled Reaction Conversion
A common challenge in scaling up is achieving the same conversion rates as in small-scale experiments.
Troubleshooting Workflow for Low Conversion
Sources
Technical Support Center: Palladium Catalyst Removal from 2-Chloro-3-iodo-4-methoxypyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of removing residual palladium catalysts from reactions involving 2-Chloro-3-iodo-4-methoxypyridine. As a senior application scientist, this guide is structured to provide not only procedural steps but also the underlying scientific reasoning to empower you in your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound so challenging?
A1: The primary challenge stems from the inherent properties of the pyridine derivative itself. The nitrogen atom in the pyridine ring is Lewis basic and can act as a strong ligand, forming stable complexes with the palladium catalyst.[1][2] This coordination can keep the palladium solubilized in the reaction mixture, making it difficult to remove through simple filtration or extraction.[2]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have stringent guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day .[2] For a drug with a daily dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm).[2]
Q3: What are the most common methods for palladium removal in this context?
A3: The most prevalent and effective methods include:
-
Adsorption: Utilizing solid-supported materials that bind to palladium, which are subsequently removed by filtration. Activated carbon and specialized palladium scavengers are common choices.[3]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind with it, facilitating its removal.[3]
-
Crystallization: Purifying the product through crystallization, which often leaves the palladium impurities behind in the mother liquor.[3]
-
Chromatography: Using column chromatography to separate the product from the catalyst.[4]
Q4: How do I choose the right palladium scavenger?
A4: The selection of an appropriate scavenger is critical and often requires empirical screening. Key factors to consider are:
-
Functional Group: Thiol-based scavengers are particularly effective for palladium.[5][6]
-
Solvent Compatibility: The scavenger must be compatible with the solvent system of your reaction.
-
Nature of the Palladium Species: The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can influence scavenger efficacy.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process.
Issue 1: High Levels of Residual Palladium After Initial Purification (e.g., Filtration)
Root Cause Analysis:
If simple filtration through a filter aid like Celite® fails to sufficiently remove palladium, it is a strong indicator that the palladium is present in a soluble or colloidal form.[3][4] This is a common occurrence in reactions with pyridine-containing compounds due to complex formation.
Suggested Solutions & Protocols:
-
Employ a High-Affinity Scavenger: Utilize a scavenger specifically designed for palladium removal. Thiol-functionalized silica or trimercaptotriazine (TMT) are excellent starting points.[2]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by time, temperature, and the amount of scavenger used. It is recommended to screen these parameters.
-
Consider a Combination of Methods: A multi-step approach can be highly effective. For instance, an initial filtration through Celite to remove any precipitated palladium, followed by treatment with a scavenger, and a final polishing step with activated carbon.[2]
Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial palladium catalyst loading).
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete product recovery.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Quantify the residual palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8]
Issue 2: Significant Product Loss During Palladium Removal
Root Cause Analysis:
Product loss can occur due to non-specific binding of your this compound product to the scavenger material or activated carbon. The polar nature of the pyridine ring can contribute to this issue.
Suggested Solutions & Protocols:
-
Scavenger Screening: Test a variety of scavengers with different backbones (e.g., silica vs. polymer) and functional groups to identify one with minimal product affinity.
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. An excess of scavenger increases the surface area for potential product adsorption.
-
Solvent Selection: The choice of solvent can impact the interaction between your product and the scavenger. A solvent system that fully solubilizes your product may minimize non-specific binding.
-
Thorough Washing: Ensure the scavenger is washed thoroughly with an appropriate solvent after filtration to recover any adsorbed product.
Data Presentation: Comparison of Scavenger Performance
| Scavenger Type | Scavenger Loading (wt%) | Residual Pd (ppm) | Product Recovery (%) |
| Thiol-Functionalized Silica | 5 | <10 | 95 |
| Activated Carbon | 10 | 25 | 88 |
| Polymer-Bound TMT | 7 | <15 | 92 |
Issue 3: Inconsistent Palladium Removal Results
Root Cause Analysis:
Inconsistent results can often be traced back to variations in the palladium species present in the reaction mixture at the time of work-up. The oxidation state and coordination environment of the palladium can change depending on the reaction conditions and quenching procedure.
Suggested Solutions & Protocols:
-
Standardized Quenching Protocol: Implement a consistent and well-defined quenching procedure for your reaction. This can help to ensure that the palladium is in a more uniform state before removal.
-
Pre-treatment: In some cases, a pre-treatment step to oxidize Pd(0) to a more readily scavenged Pd(II) species can improve consistency.
-
Analytical Monitoring: Utilize rapid analytical techniques to assess palladium levels throughout the process. While ICP-MS is the gold standard for final quantification, faster methods like fluorescence-based assays can be used for in-process monitoring to guide optimization efforts.[9][10]
III. Visualization of Experimental Workflow
Diagram: Decision Tree for Palladium Removal Strategy
This diagram outlines a logical workflow for selecting and optimizing a palladium removal strategy.
Caption: Decision workflow for palladium removal.
IV. References
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
Merck/PITT Collaboration. (n.d.). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
PubMed Central. (n.d.). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]
-
MDPI. (n.d.). High-Sensitivity Sensor for Palladium Detection in Organic Solvent. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Residual palladium levels in reaction samples following automated.... Retrieved from [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ?. Retrieved from [Link]
-
PubMed Central. (2022, September 26). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Retrieved from [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]
-
PubMed. (2014, October 13). Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones. Retrieved from [Link]
-
Khalifa University. (2018, December 5). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Retrieved from [Link]
-
National Institutes of Health. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. arborassays.com [arborassays.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
stability of 2-Chloro-3-iodo-4-methoxypyridine under reaction conditions
Welcome to the technical support resource for 2-Chloro-3-iodo-4-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and reactivity of this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot reactions and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and proper handling procedures for this compound?
Answer: Like many halogenated pyridines, this compound is a stable solid under standard laboratory conditions. However, its stability can be compromised by exposure to strong light, high temperatures, and certain reactive reagents over prolonged periods.
Storage and Handling:
-
Storage: Store the compound in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1][2] Use tightly sealed containers made of glass or other compatible materials.[1][3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, as the compound may be harmful if swallowed or comes into contact with skin.[1][4]
-
Ventilation: Handle the solid and any solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][3]
Q2: I am planning a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). Which halide, chlorine or iodine, is more reactive?
Answer: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chloride (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is a fundamental principle dictated by the bond dissociation energies and the mechanism of oxidative addition to the Pd(0) catalyst. The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[5][6]
This differential reactivity is a powerful synthetic tool. You can selectively perform a coupling reaction at the C-3 position (iodine) while leaving the C-2 position (chlorine) intact for a subsequent transformation. This is typically achieved by using mild reaction conditions, such as lower temperatures.[5]
Q3: My Suzuki-Miyaura coupling with this compound is failing or giving low yields. What are the common causes?
Answer: Failure in Suzuki coupling with substituted pyridines is a common challenge. The primary reasons often revolve around catalyst inhibition and the lower reactivity of the C-Cl bond if you are targeting that position.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center. This coordination can inhibit the catalyst, preventing it from participating effectively in the catalytic cycle.[7]
-
Inactive Catalyst System: Oxidative addition to an aryl chloride is the rate-limiting step and requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[7] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote the reaction.[7]
-
Inappropriate Base: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation of the starting material or catalyst.[8] For challenging substrates, bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.
-
Side Reactions: Competing reactions can consume starting materials. These include:
Q4: Can I perform a nucleophilic aromatic substitution (SNAᵣ) on this molecule? Which position is most susceptible?
Answer: Yes, SNAᵣ is a viable reaction pathway. In the pyridine ring, the positions ortho (C-2, C-6) and para (C-4) to the nitrogen are electronically deficient and thus activated for nucleophilic attack.[9][10] This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate through resonance.[9][10][11]
For this compound, the C-2 position (bearing the chlorine) is highly activated for SNAᵣ. The C-4 position is also activated, but it is substituted with a methoxy group. While the C-I bond is weaker, the C-3 position is not electronically activated for SNAᵣ, making direct nucleophilic displacement of the iodide unlikely. Therefore, a strong nucleophile will preferentially displace the chloride at the C-2 position.
Troubleshooting and Data Guide
Table 1: Relative Reactivity and Recommended Conditions
| Reaction Type | Target Position | Relative Reactivity | Recommended Catalyst/Reagents | Key Considerations |
| Sonogashira Coupling | C-3 (Iodo) | High | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., TEA, DIPEA) | Can often be performed selectively at room temperature.[5][12] |
| Suzuki Coupling | C-3 (Iodo) | High | Pd(PPh₃)₄, Na₂CO₃ or K₂CO₃ | Generally proceeds under standard conditions. |
| Suzuki Coupling | C-2 (Chloro) | Low | Pd₂(dba)₃ + Bulky Ligand (e.g., SPhos), K₃PO₄ | Requires a highly active catalyst system and higher temperatures (80-100 °C).[7] |
| Nucleophilic Substitution | C-2 (Chloro) | High | Strong Nucleophile (e.g., NaOMe, R₂NH) | Reaction proceeds by addition-elimination mechanism.[11][13] The C-3 iodo position is generally unreactive. |
Process Diagrams
A common point of failure in reactions involving this substrate is misdiagnosing the root cause of a poor outcome. The following decision tree provides a logical path for troubleshooting.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. carlroth.com [carlroth.com]
- 4. 2-Chloro-3-iodopyridin-4-amine | C5H4ClIN2 | CID 24229208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Suzuki Coupling of 2-Chloro-3-iodo-4-methoxypyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Chloro-3-iodo-4-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the workup, purification, and troubleshooting of this specific reaction, ensuring a higher rate of success in your synthetic endeavors.
Introduction: The Chemistry and Its Challenges
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its reliability in forming C-C bonds.[1] The substrate, this compound, presents a unique opportunity for regioselective functionalization. Due to the significant difference in reactivity between the C-I and C-Cl bonds, the oxidative addition of the palladium catalyst occurs preferentially at the C-I bond.[2][3]
However, the presence of the pyridine nitrogen introduces specific challenges. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation and ultimately, low yields.[4][5][6] This guide provides a systematic approach to navigating the post-reaction workup and purification, addressing the common pitfalls associated with this valuable substrate.
Part 1: Standardized Workup and Purification Protocol
This protocol outlines a robust procedure for isolating the desired product after the Suzuki coupling reaction is deemed complete by analytical monitoring (TLC, LC-MS).
Step-by-Step Experimental Workflow
-
Reaction Cooldown and Quenching:
-
Once the reaction is complete, remove the heat source and allow the reaction vessel to cool to room temperature.
-
Scientist's Note: Rapid cooling is generally not necessary and can sometimes affect the solubility of inorganic salts, making them harder to remove later.
-
If the reaction was conducted in an anhydrous solvent, cautiously add a small amount of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive species.[5]
-
-
Removal of Palladium Catalyst and Inorganic Salts:
-
Dilute the cooled reaction mixture with a suitable organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Prepare a short plug of Celite or silica gel in a Büchner or fritted glass funnel.
-
Filter the diluted reaction mixture through the plug.[1][7] Wash the plug with additional organic solvent to ensure all product is collected.
-
Scientist's Note: This step is critical for removing the heterogeneous palladium black and inorganic salts (e.g., phosphates or carbonates from the base).[1] Failure to do so can lead to emulsification issues during the subsequent extraction and palladium contamination in the final product.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2x) to remove the bulk of inorganic salts and water-soluble reagents.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) if an acidic workup was used or to remove any acidic impurities.
-
Brine (saturated aqueous NaCl solution) (1x) to break up any emulsions and begin the drying process.[1]
-
-
Scientist's Note: The basic nature of the pyridine product means it may have some solubility in an acidic aqueous phase. Avoid acidic washes unless specifically required to remove a basic impurity.
-
-
Drying and Concentration:
-
Purification by Column Chromatography:
-
The crude product is typically purified by flash column chromatography on silica gel.[1][7]
-
A common eluent system is a gradient of hexane and ethyl acetate.
-
Expert Tip: Pyridine-containing compounds can streak on silica gel due to interaction with acidic silanol groups. To mitigate this, consider pre-treating the silica with a 1-2% solution of triethylamine (Et₃N) in the eluent or adding 0.5-1% Et₃N to the mobile phase during chromatography.
-
Visual Workflow for Workup and Purification
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- ResearchGate. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Buchwald, S. L., & Billingsley, K. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(41), 12614–12615. [Link]
- Barfoot, C. W., et al. (2015). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
Sources
preventing dehalogenation of 2-Chloro-3-iodo-4-methoxypyridine
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for 2-chloro-3-iodo-4-methoxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile, yet challenging, building block. Our goal is to provide you with in-depth troubleshooting advice and field-proven protocols to help you navigate the primary challenge associated with this reagent: unwanted deiodination during synthetic transformations.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and handling of this compound.
Q1: What is deiodination and why is it a significant problem with this specific molecule?
A: Deiodination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling processes where the iodine substituent at the C3 position is replaced by a hydrogen atom.[1] This leads to the formation of the undesired byproduct, 2-chloro-4-methoxypyridine, which reduces the yield of your target molecule and complicates purification. The issue is particularly pronounced with this substrate due to the inherent reactivity differences between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In the crucial oxidative addition step of most cross-coupling catalytic cycles, the weaker C-I bond reacts much more readily with the palladium(0) catalyst than the stronger C-Cl bond.[2] This high reactivity, while desirable for initiating the reaction at the C3 position, also makes the iodo-group susceptible to competing side reactions.
Q2: Which types of reactions are most susceptible to this deiodination side reaction?
A: Deiodination can occur in various palladium-catalyzed cross-coupling reactions. The most common include:
-
Suzuki-Miyaura Coupling: Reactions involving boronic acids or esters.
-
Sonogashira Coupling: Reactions with terminal alkynes.[3]
-
Buchwald-Hartwig Amination: The formation of C-N bonds with amines.[4][5]
Studies have shown that aryl iodides, in general, have a higher tendency for dehalogenation compared to their bromo and chloro counterparts in these reactions.[1][6]
Q3: What are the primary mechanistic pathways that lead to deiodination?
A: There are two principal mechanisms to consider:
-
Protodehalogenation via Palladium Hydride Species: This is often the most common pathway. Palladium hydride (Pd-H) species can be formed in the catalytic cycle, often from the interaction of the palladium catalyst with the base, solvent impurities (like water), or the amine coupling partner (in Buchwald-Hartwig reactions).[7] This Pd-H species can then react with the starting material or the oxidative addition complex, leading to the replacement of the iodine with a hydrogen atom.
-
Radical Mechanisms: Under certain conditions, particularly with specific ligands and strong bases like potassium tert-butoxide (KOtBu), palladium sources can convert aryl iodides into aryl radicals.[8][9] These radicals can then abstract a hydrogen atom from the solvent or other reaction components to form the deiodinated byproduct.
Troubleshooting Guide: A Problem-Solution Approach
This section is formatted to help you diagnose and solve specific issues encountered during your experiments.
Issue 1: My reaction shows significant formation of the deiodinated byproduct, 2-chloro-4-methoxypyridine.
-
Symptom: Analysis by LC-MS, GC-MS, or NMR spectroscopy shows a major byproduct with a mass corresponding to the loss of iodine and gain of hydrogen.
| Possible Cause | Scientific Rationale & Recommended Solution |
| High Reaction Temperature | Elevated temperatures can increase the rate of side reactions, including the formation of Pd-H species and other decomposition pathways that lead to deiodination.[1] Solution: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate. For example, if you are running the reaction at 100 °C, try reducing it to 80 °C and monitoring the progress over a longer period. |
| Suboptimal Ligand Choice | The ligand is critical for stabilizing the palladium center and modulating its reactivity. The key is to accelerate the desired reductive elimination step (product formation) so that it outcompetes the deiodination pathway.[4] Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the final C-C, C-N, or C-O bond-forming step. For Buchwald-Hartwig aminations, ligands like XPhos or RuPhos are effective.[1] For Suzuki couplings, similar biarylphosphine ligands or those like SPhos can be beneficial. |
| Presence of Protic Impurities | Water, alcohols, or other protic impurities are common sources for the generation of palladium hydride species, the primary culprit in hydrodehalogenation.[7] Solution: Ensure all reagents and solvents are rigorously dried and anhydrous. Use freshly distilled, degassed aprotic solvents (e.g., 1,4-dioxane, toluene). Dry bases thoroughly before use. |
| Inappropriate Base Selection | The base can influence the reaction outcome significantly. Some bases may promote the formation of unwanted Pd-H species or participate in radical pathways.[1][10] Solution: Screen a panel of anhydrous bases. For Suzuki reactions, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good starting points. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or potassium tert-butoxide (KOtBu) is often required.[1] |
| Excessively High Catalyst Loading | While it may seem counterintuitive, very high palladium catalyst concentrations can sometimes lead to an increase in side reactions.[1] Solution: Try reducing the catalyst loading. Start with 1-2 mol% of the palladium source and ligand. |
Issue 2: The reaction is clean but shows very low or no conversion of the starting material.
-
Symptom: The majority of the this compound remains unreacted after the allotted time.
| Possible Cause | Scientific Rationale & Recommended Solution |
| Catalyst Inactivity | The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing effectively to the active form. The catalyst may also be old or decomposed. Solution: Use a fresh batch of catalyst. Consider using a more active, pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. Ensure proper storage of catalysts under an inert atmosphere. |
| Insufficient Degassing | Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle. This is a very common cause of failed cross-coupling reactions.[7] Solution: Rigorously degas all solvents and the final reaction mixture. The most effective method is several "freeze-pump-thaw" cycles. Alternatively, sparging the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes can be effective. Maintain a positive pressure of inert gas throughout the experiment. |
| Poor Solubility | If the reagents, particularly the base, are not sufficiently soluble in the reaction solvent, the reaction can be sluggish or fail to initiate. Solution: Choose a solvent system that provides good solubility for all components. For Suzuki reactions, solvent systems like dioxane/water or toluene/water can be effective, but be mindful that the presence of water can increase the risk of deiodination if other parameters are not optimized. |
Illustrative Reaction Pathway and Competing Side Reaction
The diagram below illustrates the central challenge: the competition between the productive reductive elimination step and the undesired deiodination pathway in a generic palladium-catalyzed cross-coupling reaction.
Caption: Competing pathways in Pd-catalyzed cross-coupling of this compound.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for minimizing deiodination. Note: This is a general procedure and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.08 equiv, 8 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum, and purge with dry Argon or Nitrogen for 10 minutes.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent. Add this catalyst/ligand solution to the main reaction vial via syringe.
-
Solvent Addition: Add the remaining anhydrous, degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the starting aryl iodide.
-
Degassing (Optional but Recommended): For maximum efficiency, subject the sealed reaction mixture to three freeze-pump-thaw cycles.
-
Reaction Execution: Place the vial in a pre-heated oil bath or heating block set to 80 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS after 1 hour and then periodically. Check specifically for the formation of the desired product and the deiodinated byproduct (2-chloro-4-methoxypyridine).
-
Work-up and Purification: Upon completion (or when starting material consumption ceases), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). preventing deiodination of 4-iodopyrazoles during coupling reactions. BenchChem Tech Support.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Gallagher, A. M., et al. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. PubMed Central. [Link]
- Wang, L., et al. (2021). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Wikipedia. (n.d.). Sonogashira coupling.
- Gallagher, A. M., et al. (2023).
- ResearchGate. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 2-Chloro-3-iodo-4-methoxypyridine Reactivity
Welcome to the technical support center for 2-Chloro-3-iodo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common experimental challenges and provide in-depth, evidence-based troubleshooting strategies with a focus on the critical role of solvent selection in dictating reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling is giving low yields and a mixture of products. How can I improve the selectivity for reaction at the C3-iodo position?
A1: This is a common challenge stemming from the differential reactivity of the C-I and C-Cl bonds. The C-I bond is inherently more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond.[1] However, solvent choice plays a crucial role in modulating this selectivity.
-
The Causality Behind Solvent Choice: In Suzuki-Miyaura couplings, polar aprotic solvents like DMF and MeCN can sometimes favor coupling at the C-Cl position, a phenomenon attributed to their ability to stabilize anionic transition states.[2] Conversely, nonpolar solvents such as toluene or THF, and certain polar solvents like alcohols and water, tend to favor the expected reactivity at the more labile C-I bond.[2]
-
Troubleshooting Protocol:
-
Solvent Screening: If you are observing a lack of selectivity, consider switching to a nonpolar solvent system. Toluene or a mixture of toluene and water is often a good starting point.[3]
-
Base Selection: The choice of base is also critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used and their solubility can be influenced by the solvent system.[1] Ensure your chosen base is compatible with your solvent to facilitate the transmetalation step.[4]
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity for the more reactive C-I bond.
-
Troubleshooting Guides
Issue 1: Poor reproducibility in Buchwald-Hartwig amination reactions.
Underlying Cause: The Buchwald-Hartwig amination is highly sensitive to solvent, base, and ligand choice.[5] The polarity and coordinating ability of the solvent can significantly impact the stability and activity of the palladium catalyst.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Protocol:
-
Solvent Purity: Ensure your solvent is anhydrous and degassed. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[6][7] Water can sometimes be intentionally added to aid in the reduction of Pd(II) to the active Pd(0) species, but uncontrolled amounts can lead to inconsistent results.[7]
-
Base and Solvent Compatibility: The choice of base is often solvent-dependent. For example, while KOtBu is a strong base, its solubility varies across different organic solvents. Cs₂CO₃ is another effective base, particularly in solvents like dioxane.[8]
-
Ligand Effects: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered phosphine ligands are often employed to promote reductive elimination.[5]
-
Systematic Optimization: If reproducibility issues persist, a Design of Experiments (DoE) approach can be beneficial to systematically screen solvents, bases, and ligands to identify the optimal conditions for your specific substrate.
Issue 2: Unexpected side reactions or decomposition during Sonogashira coupling.
Underlying Cause: Sonogashira couplings, while powerful for forming C-C bonds, can be prone to side reactions, particularly Glaser coupling of the terminal alkyne.[9] The choice of solvent can influence the rates of the desired cross-coupling versus these undesired pathways.[10]
Solvent Impact on Sonogashira Coupling:
| Solvent Type | Common Examples | Impact on Reaction |
| Polar Aprotic | DMF, THF, 1,4-Dioxane, MeCN | Often used, but DMF can sometimes slow the reaction by displacing ligands from the palladium complex.[10][11] |
| Nonpolar | Toluene | Frequently provides good yields and can be a better choice than polar solvents in some cases.[10] |
| Amine Bases as Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) | Can serve as both the base and the solvent, particularly if the starting materials are soluble.[12] |
Troubleshooting Protocol:
-
Solvent Selection: If you are observing significant Glaser coupling, switching to a non-polar solvent like toluene may be beneficial.[10] Alternatively, using the amine base as the solvent can also be an effective strategy.[12]
-
Copper-Free Conditions: The copper co-catalyst is often responsible for promoting Glaser coupling.[11] Consider employing a copper-free Sonogashira protocol.
-
Temperature and Reaction Time: Running the reaction at room temperature, if feasible for your substrates, can help minimize side reactions.[11] Monitor the reaction progress to avoid prolonged reaction times that can lead to decomposition.
Issue 3: Difficulty in achieving regioselective nucleophilic aromatic substitution (SNA_r_).
Underlying Cause: The pyridine ring is activated towards nucleophilic attack at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom.[13] The presence of both a chloro and an iodo group, along with a methoxy group, introduces further complexity in predicting the site of substitution.
Factors Influencing Regioselectivity:
-
Leaving Group Ability: Generally, iodide is a better leaving group than chloride in SNAr reactions.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the Meisenheimer intermediate, a key intermediate in SNAr reactions.[13][14]
-
Steric Hindrance: The methoxy group at the C4 position and the iodo group at the C3 position can sterically hinder attack at the C2 and C4 positions, respectively.
Experimental Approach to Control Regioselectivity:
Caption: Workflow for optimizing regioselective SNAr.
Troubleshooting Steps:
-
Solvent Effects: The solvent can have a dramatic effect on regioselectivity. For example, in some substituted pyridines, switching from a nonpolar solvent like dichloromethane to a polar aprotic solvent like DMSO can invert the regioselectivity of nucleophilic substitution.[13] A systematic screen of solvents with varying polarities is recommended.
-
Nucleophile Choice: The nature of the nucleophile (hard vs. soft, bulky vs. small) can also influence the site of attack.
-
Temperature Control: Lowering the reaction temperature may favor attack at the more electronically favored position, while higher temperatures may allow for substitution at a more sterically hindered but thermodynamically more stable position.
References
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- Bennasar, M. L., Zulaica, E., Alonso, M., & Bosch, J. (2002). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 102(10), 3689–3744.
- Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Reddy, T. R., & Ghorai, P. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. The Journal of Organic Chemistry, 85(15), 9797–9808.
- Saper, N. I., & Hartwig, J. F. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 20(15), 4480–4483.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Bentley, T. W., & Davis, F. J. (1993). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. The Journal of Physical Chemistry, 97(42), 10857–10862.
- Wordpress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis.
- IJNRD. (2024).
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- Movassaghi, M., & Schmidt, M. A. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(42), 12694–12695.
- AOBChem USA. (n.d.). 2-Chloro-4-iodo-3-methoxypyridine.
- Smith, A. M., Whalley, L. K., & Rzepa, H. S. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 23(34), 8113–8122.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Um, I.-H., Shin, Y. H., Han, J. Y., & Buncel, E. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 72(19), 7105–7111.
- Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?.
- Pitts, C. R., Ling, B., & Lectka, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MySkinRecipes. (n.d.). 2-Chloro-3-iodo-4-methylpyridine.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Niu, D., & Chen, X. (2021). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Chemical Science, 12(29), 9968–9973.
- PubChem. (n.d.). 2-Chloro-3-methoxypyridine.
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- University of Calgary. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. books.lucp.net [books.lucp.net]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 2-Chloro-3-iodo-4-methoxypyridine
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-3-iodo-4-methoxypyridine, a polysubstituted pyridine derivative relevant in synthetic chemistry and drug development. The structural elucidation of such molecules is critically dependent on the precise interpretation of spectral data. Here, we compare its ¹H and ¹³C NMR spectra with those of structurally related analogs to provide a clear rationale for signal assignment, rooted in the fundamental principles of substituent effects on aromatic systems.
Structural Elucidation of the Target Molecule
The primary step in any spectral analysis is to understand the molecule's structure and the expected electronic environment of each nucleus. The structure of this compound, with IUPAC numbering, is presented below.[1][2] This numbering is essential for the unambiguous assignment of NMR signals.
Caption: Structure of this compound with IUPAC numbering.
The molecule possesses two aromatic protons (H5, H6) and a methoxy group (-OCH₃), which are expected to be the primary signals in the ¹H NMR spectrum. The ¹³C NMR spectrum should display six distinct signals for the five pyridine ring carbons and the one methoxy carbon.
Detailed ¹H and ¹³C NMR Spectral Interpretation
The interpretation of NMR spectra for substituted pyridines can be complex due to the similar electronic environments of the ring protons, which can lead to signal overlap.[3] However, by understanding the electronic effects of each substituent, a logical assignment is achievable.
-
Chlorine (at C2): An electron-withdrawing group via induction, deshielding nearby nuclei.
-
Iodine (at C3): An electron-withdrawing group via induction, but its primary influence on ¹³C NMR is the "heavy atom effect," which causes significant shielding (an upfield shift) of the carbon it is attached to.
-
Methoxy (at C4): An electron-donating group via resonance and electron-withdrawing via induction. Its net effect is electron-donating, shielding the ortho (C3, C5) and para (C6) positions.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show three distinct signals:
-
Aromatic Protons (H5 and H6): These two protons are on adjacent carbons and will appear as a doublet system due to ortho-coupling. The proton at C6 is para to the electron-donating methoxy group and ortho to the nitrogen atom, while the proton at C5 is ortho to the methoxy group. The interplay of these effects results in H6 typically being found further downfield than H5.
-
Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR Spectrum Analysis
The broadband proton-decoupled ¹³C NMR spectrum will show six singlets. The chemical shifts are governed by the substituent effects discussed earlier.[4][5]
-
C2 (bearing Cl): Deshielded by the electronegative chlorine atom.
-
C3 (bearing I): Significantly shielded (shifted upfield) due to the heavy atom effect of iodine.
-
C4 (bearing OCH₃): Strongly deshielded due to the direct attachment of the electronegative oxygen atom.
-
C5 and C6: Their chemical shifts are influenced by their proximity to the nitrogen atom and the various substituents.
-
-OCH₃ Carbon: Will appear in the typical range for methoxy carbons, around 55-60 ppm.
Comparative Analysis with Structural Analogs
To substantiate our assignments, we compare the spectral data of the target molecule with simpler, related pyridine derivatives. This comparative approach allows for the isolation and understanding of individual substituent effects.
| Compound | Position | ¹H δ (ppm) | Multiplicity | J (Hz) | ¹³C δ (ppm) |
| This compound | H5 | ~6.9-7.1 | d | ~5-6 | C2: ~150-155 |
| H6 | ~8.0-8.2 | d | ~5-6 | C3: ~90-95 | |
| OCH₃ | ~3.9-4.1 | s | - | C4: ~160-165 | |
| C5: ~110-115 | |||||
| C6: ~145-150 | |||||
| OCH₃: ~56-58 | |||||
| 2-Chloro-4-methoxypyridine [6] | H3 | ~6.7-6.9 | d | ~2-3 | C2: ~152.5 |
| H5 | ~6.8-7.0 | dd | ~5-6, ~2-3 | C3: ~105.9 | |
| H6 | ~8.0-8.2 | d | ~5-6 | C4: ~165.6 | |
| OCH₃ | ~3.8-3.9 | s | - | C5: ~108.1 | |
| C6: ~149.2 | |||||
| OCH₃: ~55.5 | |||||
| 4-Methoxypyridine [7] | H2, H6 | ~8.1-8.3 | d | ~6-7 | C2, C6: ~150.1 |
| H3, H5 | ~6.6-6.8 | d | ~6-7 | C3, C5: ~109.4 | |
| OCH₃ | ~3.8-3.9 | s | - | C4: ~164.5 | |
| OCH₃: ~55.1 |
Note: The spectral data for this compound are estimated based on established substituent effects and data from its analogs, as publicly available, fully assigned spectra are scarce. The data for the analogs are derived from literature and database values.[6][7]
Analysis of Comparison:
-
Effect of Iodine: By comparing this compound with 2-chloro-4-methoxypyridine, the most dramatic effect of introducing the iodine at C3 is the significant upfield shift of the C3 signal in the ¹³C NMR spectrum (from ~106 ppm to ~90-95 ppm). This is a classic demonstration of the heavy atom shielding effect, a cornerstone for identifying carbons bonded to bromine or iodine.
-
Effect of Chlorine: Comparing 2-chloro-4-methoxypyridine with 4-methoxypyridine shows the deshielding effect of the chlorine atom on the adjacent C2 carbon.
-
Proton Environment: The chemical shifts of H5 and H6 remain relatively consistent across the chlorinated compounds, indicating that their positions are primarily dictated by the methoxy group and the ring nitrogen. The simple doublet pattern in the target molecule confirms the substitution at the C3 position, removing the possibility of meta-coupling to a proton at that position.
Standardized Experimental Protocol for Data Acquisition
To ensure the collection of high-quality, reproducible NMR data, a standardized protocol is essential. The following steps represent a robust methodology for analyzing substituted pyridines.[3]
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Methodology Details:
-
Sample Preparation: A concentration of 5-10 mg in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is recommended. The choice of solvent is critical; ensure the compound is fully soluble and that solvent signals do not overlap with key analyte signals.[3]
-
Spectrometer Setup: Before acquisition, the spectrometer must be locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity, which is visually confirmed by achieving sharp, symmetrical peaks in an initial 1D proton scan.[3]
-
¹H Acquisition: A standard one-pulse sequence is typically sufficient. The spectral width should be set to cover the entire expected proton chemical shift range (e.g., 0-12 ppm).
-
¹³C Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker instrument) is used. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, as ¹³C is a low-abundance nucleus. This can range from several hundred to several thousand scans depending on the sample concentration.
-
Data Processing: The raw data (Free Induction Decay or FID) is processed using a Fourier transform. Manual phase and baseline correction are then applied to ensure accurate integration and peak picking.
Conclusion
The NMR spectral analysis of this compound is a clear example of how fundamental principles of substituent effects can be used to elucidate a complex substitution pattern on a heterocyclic ring. The characteristic upfield shift of the C3 carbon signal provides definitive evidence for the position of the iodine atom, while the coupling pattern of the aromatic protons confirms the overall substitution. By employing a comparative approach with simpler analogs and adhering to a rigorous experimental protocol, NMR spectroscopy serves as an indispensable tool for structural verification in chemical research and development.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem.
- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.
- ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
- Proton magnetic resonance spectra of several 2-substituted pyridines. ACS Publications.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- This compound(1163693-01-3) ¹H NMR. ChemicalBook.
- This compound | 1163693-01-3. J&K Scientific.
- This compound (C6H5ClINO). PubChem.
- 2-Chloro-4-methoxypyridine 97 | 17228-69-2. Sigma-Aldrich.
- 4-Methoxypyridine | C6H7NO | CID 69278. PubChem.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. PubChemLite - this compound (C6H5ClINO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-氯-4-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry of 2-Chloro-3-iodo-4-methoxypyridine and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. Substituted pyridines, such as 2-chloro-3-iodo-4-methoxypyridine, are pivotal intermediates in the synthesis of a wide array of functional molecules.[1] The ability to accurately characterize these compounds and their reaction products by mass spectrometry is paramount for reaction monitoring, impurity profiling, and ensuring the integrity of the final products. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound, offering insights into expected fragmentation patterns and guidance on method selection.
The Analytical Challenge: A Multifunctional Pyridine Core
This compound presents a unique analytical challenge due to the presence of multiple functional groups on the pyridine ring: a chloro group, an iodo group, and a methoxy group. Each of these substituents influences the molecule's ionization and fragmentation behavior in the mass spectrometer, making a thorough understanding of these effects crucial for accurate spectral interpretation.
Deciphering the Fragmentation Code: Predicting the Mass Spectrum
Electron Ionization (EI) Mass Spectrometry:
Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation. The fragmentation of this compound is expected to proceed through several key pathways:
-
Loss of Halogens: The carbon-halogen bonds are often susceptible to cleavage. We can anticipate the loss of a chlorine radical (•Cl) or an iodine radical (•I). Due to the weaker C-I bond compared to the C-Cl bond, the loss of iodine is generally more favorable.
-
Loss of a Methyl Group: The methoxy group can undergo cleavage to lose a methyl radical (•CH3), forming a stable radical cation.
-
Loss of Formaldehyde: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of formaldehyde (CH₂O) from the molecular ion.
-
Pyridine Ring Cleavage: The stable aromatic pyridine ring can also fragment, although this typically requires higher energy and results in smaller fragment ions.
Predicted Fragmentation Pathways under EI-MS
Caption: Predicted Electron Ionization fragmentation of this compound.
Electrospray Ionization (ESI) Mass Spectrometry:
Electrospray Ionization (ESI) is a softer ionization technique, typically resulting in less fragmentation and a more prominent protonated molecule [M+H]⁺. For substituted pyridines, ESI-MS is particularly useful for confirming the molecular weight.[5][6] Fragmentation in ESI is often induced through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The fragmentation of the [M+H]⁺ ion of this compound would likely involve the loss of neutral molecules such as HI or HCl.
Comparison of Analytical Techniques: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is critical and depends on the volatility and thermal stability of the analyte and its reaction products.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Ionization | Typically Electron Ionization (EI) and Chemical Ionization (CI). | Typically Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). |
| Fragmentation | EI provides extensive, reproducible fragmentation patterns useful for library matching. | ESI is a soft ionization technique, often requiring tandem MS (MS/MS) for structural information. |
| Applicability | Suitable for volatile and thermally stable halogenated pyridines. | Versatile for a wide range of polarities and thermally labile compounds.[7][8] |
| Advantages | Robust, high-resolution separation, extensive spectral libraries available.[9][10] | Broad applicability, suitable for non-volatile and complex mixtures.[11][12] |
| Disadvantages | Not suitable for non-volatile or thermally labile compounds. | Can have matrix effects, and spectral libraries are less comprehensive than for EI. |
For this compound, which is expected to be a relatively volatile and stable compound, GC-MS with EI would be an excellent choice for detailed structural elucidation due to its predictable and informative fragmentation. LC-MS with ESI would be preferable for analyzing reaction mixtures containing less volatile or thermally sensitive products, or for rapid molecular weight confirmation.
Experimental Protocols
GC-MS Analysis Protocol
This protocol provides a general framework for the analysis of this compound using GC-MS. Optimization of parameters will be necessary for specific instrumentation.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
LC-MS Analysis Protocol
This protocol outlines a general method for LC-MS analysis. Method development will be required to optimize separation for specific reaction products.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
Instrumentation:
-
High-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Gas Temperature: 300 °C.
-
Mass Range: Scan from m/z 50 to 400.
-
Conclusion and Future Directions
The mass spectrometric analysis of this compound and its derivatives is a powerful tool for chemical synthesis and drug development. While GC-MS with Electron Ionization provides detailed structural information through its characteristic fragmentation patterns, LC-MS with Electrospray Ionization offers versatility for a broader range of reaction products. A combined approach, utilizing both techniques, can provide a comprehensive understanding of the chemical space being explored. Future work should focus on acquiring high-resolution mass spectrometry data to confirm the elemental composition of fragment ions and performing tandem mass spectrometry (MS/MS) experiments to definitively establish fragmentation pathways.
References
- Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines.
- Synthesis, ESI and FAB Mass Spectrometry, and X-Ray Analysis of Di and Tricationic Pyridinium Substituted Pyrimidines.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- A Mechanism Study on the (+)
- LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....
- Mass Spectrometry - Fragmentation P
- Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts, [Link].
- mass spectra - fragmentation p
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[13][14]imidazo[1,2-a]pyridine. MDPI, [Link].
- Derivatization with pyrylium salts - secrets of science. Secrets of Science, [Link].
- 2-chloro-4-iodo-3-methoxypyridine. Appretech Scientific Limited, [Link].
- Mass Spectrometry Fragmentation P
- Analysis of Pyridine. LabRulez LCMS, [Link].
- Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed, [Link].
- Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Interpretation of MS-MS mass spectra of drugs and pesticides. DOKUMEN.PUB, [Link].
- Simultaneous Analysis of Pesticides in Food With GC-MS/MS Using Hydrogen Carrier Gas. Shimadzu Scientific Instruments, [Link].
- Pyridine, 2-chloro-. NIST WebBook, [Link].
- 4-Chloro-3-methoxy-2-methylpyridine. PubChem, [Link].
- 2-Chloro-4-trifluoromethylpyridine. NIST WebBook, [Link].C81565186).
Sources
- 1. appretech.com [appretech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 9. researchgate.net [researchgate.net]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. 4’-Ethyl 1,2-dimethyl 1’,5-dibenzyl-4,4-dicyano-2’-oxo-5’-phenyl-1’,2’,4a,5-tetrahydro-4H-spiro[benzo[4,5]imidazo[1,2-a]pyridine-3,3’-pyrrole]-1,2,4’-tricarboxylate | MDPI [mdpi.com]
- 12. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of 2-Chloro-3-iodo-4-methoxypyridine: A Comparative Analysis for Advanced Synthesis
For medicinal chemists and process development scientists, the strategic functionalization of heteroaromatic cores is a cornerstone of modern drug discovery. Dihalogenated pyridines, in particular, offer a powerful platform for modular synthesis, but their utility is directly tied to the predictable and selective reactivity of the carbon-halogen bonds. This guide provides an in-depth comparison of 2-chloro-3-iodo-4-methoxypyridine against other common halopyridines, offering field-proven insights and experimental data to inform your synthetic strategy.
We will dissect the fundamental principles governing its reactivity, explore its performance in the most common synthetic transformations, and provide a practical, validated protocol to demonstrate its utility. The central thesis is this: the distinct electronic and bond energy properties of the C-Cl and C-I bonds in this compound, modulated by their positions on the pyridine ring, offer a powerful toolkit for orthogonal synthesis that is superior to many symmetrically halogenated pyridines.
Part 1: The Pillars of Halopyridine Reactivity
To understand the unique behavior of this compound, we must first examine the two primary factors that dictate reactivity: the intrinsic strength of the carbon-halogen bond and the electronic landscape of the pyridine ring.
The Decisive Role of the Carbon-Halogen Bond (C-X)
In palladium-catalyzed cross-coupling reactions—the workhorse of modern C-C and C-N bond formation—the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond. The energy required for this step is inversely correlated with the bond dissociation energy (BDE) of the C-X bond.[1][2]
As shown in the table below, the C-I bond is substantially weaker than its C-Br and C-Cl counterparts. This fundamental property establishes a clear and predictable reactivity hierarchy.
| Bond Type | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~228 | Highest |
| C-Br | ~276 | Intermediate[1] |
| C-Cl | ~339 | Lowest[1] |
Expert Insight: This reactivity trend (I > Br > Cl) is the single most important predictor of site selectivity in polyhalogenated systems.[2] For a molecule like this compound, this immediately suggests that palladium-catalyzed reactions will overwhelmingly favor insertion at the C-I bond, leaving the more robust C-Cl bond intact for subsequent transformations.
The Electronic Influence of the Pyridine Ring and Substituents
The pyridine ring is not a passive scaffold. As an electron-deficient heterocycle, the nitrogen atom exerts a powerful electron-withdrawing influence, which has profound consequences for reactivity.
-
Activation of C2/C4 Positions: The nitrogen atom significantly lowers the electron density at the ortho (C2/C6) and para (C4) positions. This makes these positions more susceptible to both oxidative addition by an electron-rich Pd(0) catalyst and attack by nucleophiles in Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4] In SNAr, attack at C2 or C4 allows the formation of a resonance-stabilized intermediate (a Meisenheimer complex) where the negative charge is favorably placed on the electronegative nitrogen atom.[3][4]
-
The Methoxy Group Effect: The 4-methoxy group in our target molecule is a strong electron-donating group (EDG). It partially counteracts the electron-withdrawing effect of the ring nitrogen, increasing electron density, particularly at the ortho positions (C3 and C5). This electronic modulation can subtly influence the rates of both cross-coupling and SNAr reactions.
Part 2: A Head-to-Head Comparison in Catalytic Cross-Coupling
Armed with these principles, we can now predict and compare the performance of this compound in palladium-catalyzed cross-coupling reactions against other dihalopyridines. The key differentiator is predictable regioselectivity.
The general catalytic cycle, pivotal to understanding selectivity, is illustrated below. The initial, irreversible oxidative addition step dictates which halogen will react.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Data
The following table summarizes the expected outcomes for Suzuki-Miyaura coupling. The selectivity for this compound is exceptionally high due to the large difference in the C-I and C-Cl bond energies.
| Substrate | Coupling Partner | Typical Catalyst System | Predicted Major Product & Selectivity | Rationale & Commentary |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-2-chloro-4-methoxypyridine (>98% selective) | The vast difference in BDE between C-I and C-Cl ensures near-perfect selectivity for the iodo position under standard conditions.[2][5] |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-2-bromopyridine (>95% selective) | High selectivity is also achieved, reacting at the weaker C-I bond. The C4 position is also electronically activated.[6] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Mixture of 4-phenyl and 2-phenyl isomers | Selectivity is poor and highly dependent on the catalyst, ligand, and conditions. C4 is often favored, but C2 coupling is competitive.[7] |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / XPhos | Mixture, often favoring the 2-position | The C2 position is electronically activated by the nitrogen, making it the preferred site, but selectivity can be moderate.[7] |
Trustworthiness: The predictive power for this compound is self-validating. The resulting monochlorinated product retains a valuable synthetic handle (the C-Cl bond) that can be functionalized in a subsequent, more forcing cross-coupling reaction or used in SNAr chemistry, embodying the principle of synthetic orthogonality.
Part 3: Orthogonal Reactivity in Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is dominated by C-X bond strength, SNAr reactivity follows a different set of rules, primarily governed by:
-
Ring Position: Attack is favored at the electron-deficient C2 and C4 positions.[3][4]
-
Leaving Group Ability: In SNAr, the trend is often the reverse of oxidative addition (F > Cl > Br > I), as the more electronegative halogen better stabilizes the negative charge in the rate-determining addition step.[8][9]
For this compound, this creates an opportunity for completely different selectivity.
-
Predicted SNAr Reactivity: A nucleophile (e.g., sodium methoxide, an amine) will preferentially attack the C2 position. This position is activated by the ring nitrogen, and chloride is a better leaving group than iodide in many SNAr reactions. The C3 position is not electronically activated for nucleophilic attack.
Comparative SNAr Reactivity
| Substrate | Nucleophile | Predicted Major Product | Rationale & Commentary |
| This compound | Piperidine | 2-(Piperidin-1-yl)-3-iodo-4-methoxypyridine | The C2 position is highly activated towards nucleophilic attack. The C-Cl bond is cleaved, preserving the C-I bond for subsequent cross-coupling.[8][10] |
| 2-Bromo-4-iodopyridine | Piperidine | 4-(Piperidin-1-yl)-2-bromopyridine | The C4 position is also highly activated. While Br is a poorer leaving group than Cl, the electronic activation at C4 dominates. |
| 2,4-Dichloropyridine | Piperidine | Mixture of 4- and 2-piperidino isomers | Both positions are activated, often leading to mixtures. The C4 position is generally more reactive in SNAr.[11] |
This orthogonal reactivity is a key advantage, allowing for a two-step, one-pot functionalization strategy: an SNAr reaction at C2 followed by a cross-coupling reaction at C3.
Part 4: Validated Experimental Protocol: Selective Sonogashira Coupling
This protocol details a highly selective Sonogashira coupling at the C3-iodo position, a testament to the principles discussed above. The Sonogashira reaction is invaluable for installing alkyne moieties, which are versatile functional groups in drug discovery.[12][13]
Caption: Experimental workflow for a selective Sonogashira coupling reaction.
Objective: To synthesize 2-chloro-3-(phenylethynyl)-4-methoxypyridine via selective Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 mL per mmol of substrate)
-
Tetrahydrofuran (THF), anhydrous (2.0 mL per mmol of substrate)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF and Et₃N via syringe. Stir the mixture to dissolve the solids. The solution may appear as a yellow-to-brown suspension.
-
Degassing: Bubble argon through the solution for 10-15 minutes to ensure all dissolved oxygen is removed. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
Substrate Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodopyridine is consumed (typically 2-6 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Conclusion
This compound is not merely another dihalopyridine; it is a strategically designed building block that offers exceptional control over synthetic outcomes. Its reactivity is governed by a clear and reliable set of chemical principles:
-
Cross-Coupling Selectivity: Reactions overwhelmingly occur at the C3-Iodo position due to the weak C-I bond, leaving the C-Cl bond available for further chemistry.
-
SNAr Selectivity: Reactions favor the electronically activated C2-Chloro position, providing an orthogonal method for functionalization.
This predictable, dual-mode reactivity allows for the efficient and controlled construction of complex, highly substituted pyridine cores, making it an invaluable tool for researchers, scientists, and drug development professionals aiming to accelerate their discovery programs.
References
- Jackson, O. D., & Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. SYNLETT.
- Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- Fairlamb, I. J. S. (2019). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health.
- Yılmaz, F., et al. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- YouTube. (2019). nucleophilic aromatic substitutions. YouTube.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- YouTube. (2019). Nucleophilic Aromatic Substitution. YouTube.
- ResearchGate. (2018). Buchwald-Hartwig reaction: An overview. ResearchGate.
- DiVA. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DiVA Portal.
- Medium. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. Medium.
- YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- YouTube. (2020). Sonogashira cross-coupling reaction. YouTube.
- Appretech Scientific Limited. (n.d.). 2-chloro-4-iodo-3-methoxypyridine. Appretech.
- National Institutes of Health. (2020). Advances in Cross-Coupling Reactions. PMC.
- MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to the Characterization of Novel Compounds from 2-Chloro-3-iodo-4-methoxypyridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of the pyridine ring is paramount to modulating the physicochemical and biological properties of the resulting compounds. Among the plethora of available building blocks, 2-chloro-3-iodo-4-methoxypyridine stands out as a particularly versatile precursor for the synthesis of complex, multi-substituted pyridine derivatives. This guide provides an in-depth technical analysis of the characterization of novel compounds derived from this substrate, offering a comparative perspective on its reactivity and synthetic utility against alternative precursors.
The Strategic Advantage of this compound: A Tale of Two Halogens
The synthetic potential of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, leading to a predictable and regioselective functionalization. This inherent reactivity difference allows for a stepwise and controlled introduction of diverse functionalities at the 3- and 2-positions of the pyridine ring.
In palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for halogens is I > Br > Cl > F.[1][2] This trend is a direct consequence of the carbon-halogen bond dissociation energy, which influences the rate-determining oxidative addition step of the palladium catalyst to the C-X bond.[1] Consequently, the iodine at the 3-position of this compound serves as the primary reactive handle, while the chlorine at the 2-position remains largely intact under standard coupling conditions. This allows for a modular approach to the synthesis of 2,3,4-trisubstituted pyridines.
Unlocking Molecular Diversity: Key Synthetic Transformations
The selective reactivity of this compound opens the door to a variety of powerful cross-coupling reactions, enabling the construction of diverse molecular architectures.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[3][4] In the case of this compound, this reaction can be employed to introduce a wide range of aryl and heteroaryl substituents at the 3-position with high regioselectivity.
Proposed Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-chloro-4-methoxypyridine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to the introduction of alkynyl groups, which are valuable functionalities in medicinal chemistry and materials science.[1][5] Similar to the Suzuki coupling, the reaction with this compound is expected to proceed selectively at the C-I bond.
Proposed Experimental Protocol: Regioselective Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like CuI (0.06 mmol, 6 mol%).
-
Solvent and Base: Add a suitable solvent such as degassed triethylamine or a mixture of DMF and an amine base.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography to yield the 3-alkynyl-2-chloro-4-methoxypyridine.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[6][7] This reaction can be used to introduce primary or secondary amines at the 3-position of the pyridine core.
Proposed Experimental Protocol: Regioselective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base such as Cs₂CO₃ (1.5 mmol, 1.5 equiv.) in a dry Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction for completion by LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Characterization of Novel Derivatives
The unambiguous characterization of the newly synthesized compounds is critical. A combination of spectroscopic techniques is essential to confirm the structure and purity of the products.
| Spectroscopic Technique | Expected Observations for 3-Aryl-2-chloro-4-methoxypyridine |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the newly introduced aryl group. The methoxy group will typically appear as a singlet around 3.8-4.0 ppm. |
| ¹³C NMR | Characteristic signals for the substituted pyridine ring carbons and the aryl group carbons. The carbon bearing the methoxy group will be shifted downfield. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the expected mass of the product. The isotopic pattern for the chlorine atom (M and M+2 in a ~3:1 ratio) should be observable. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the aromatic rings, as well as C-O stretching of the methoxy group. |
Comparative Analysis with Alternative Precursors
While this compound offers a clear advantage in terms of regioselectivity, it is important to consider alternative synthetic strategies for accessing 2,3,4-trisubstituted pyridines.
| Precursor/Method | Advantages | Disadvantages |
| Stepwise Halogenation and Functionalization of Pyridine | Readily available starting material. | Often leads to mixtures of regioisomers, requiring tedious separation. |
| De Novo Pyridine Synthesis (e.g., Hantzsch Synthesis) | Allows for the construction of highly substituted pyridines from simple acyclic precursors.[8] | Can have limitations in substrate scope and may require harsh reaction conditions. |
| Other Dihalopyridines (e.g., 2-bromo-3-chloropyridine) | May be more readily available or cost-effective. | The smaller difference in reactivity between bromine and chlorine can lead to lower regioselectivity.[2] |
| Lithiation/Borylation of Substituted Pyridines | Provides access to a wide range of functionalized pyridines. | Requires strongly basic and anhydrous conditions, which may not be compatible with all functional groups. |
The choice of precursor ultimately depends on the specific target molecule, the desired substitution pattern, and the overall synthetic strategy. However, for a modular and regiocontrolled approach to 2,3,4-trisubstituted pyridines, this compound presents a compelling option.
Visualizing the Synthetic Strategy
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel, polysubstituted pyridine derivatives. Its key advantage lies in the predictable and regioselective reactivity of its halogen substituents, allowing for a modular and efficient approach to complex molecular architectures. While alternative synthetic routes exist, the use of this precursor offers a compelling strategy for researchers in drug discovery and materials science seeking to explore new chemical space with precision and control. The experimental protocols and characterization guidelines provided herein serve as a solid foundation for the successful utilization of this powerful synthetic intermediate.
References
- Daykin, L. M., Siddle, J. S., Ankers, A. L., Batsanov, A. S., & Bryce, M. R. (2010). Iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to 2,3,4-triheteroarylpyridines. Tetrahedron, 66(3), 678-685.
- Ghosh, A., Ali, W., & Khan, T. S. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23485-23495.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
- Couto, I., Costa, S. P. G., & Raposo, M. M. M. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(30), 6675-6684.
- Daykin, L. M., Siddle, J. S., Ankers, A. L., Batsanov, A. S., & Bryce, M. R. (2010). Iterative and regioselective cross-couplings of 2-chloro-3,4-diiodopyridine leading to 2,3,4-triheteroarylpyridines. Tetrahedron, 66(3), 678-685.
- Khan, I., Zaib, S., Batool, S., Ibrar, A., Ashraf, Z., Mehsud, S., & Ayub, K. (2022). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega, 7(30), 26496-26505.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Denmark, S. E. (2012). De Novo Synthesis of Substituted Pyridines. Denmark Group Meeting.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(100), 82348-82351.
- Wikipedia. (2023).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic letters, 4(23), 4053-4056.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
- Shestakov, A. S., Zubenko, A. D., & Novikov, R. A. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(2), M1668.
- de la Torre, D., & Lavilla, R. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Wang, Z., He, X., & Tu, S. (2010). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira coupling.
- BenchChem. (2025). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry–A European Journal, 24(53), 14118-14122.
- Jansa, P., & Dvořák, D. (2011). Sonogashira cross-coupling reactions of 3, 5-dibromo-2, 6-dichloropyridine. Organic & Biomolecular Chemistry, 9(17), 6049-6054.
- Böshagen, H., & Geiger, W. (1977). U.S. Patent No. 4,061,644. Washington, DC: U.S.
- Smolecule. (2023). 3-Iodo-4-methoxypyridine.
- Sigma-Aldrich. (n.d.). 2-Chloro-3-iodopyridine.
- Palani, V., Hugelshofer, C. L., Kevlishvili, I., Liu, P., & Sarpong, R. (2020). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Chemical Science, 11(44), 12056-12061.
- Wu, Y. J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of organic chemistry, 87(5), 2559-2568.
- Klapars, A., Parris, S., Anderson, K. W., & Buchwald, S. L. (2004). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2, 4, 7-Trichloroquinazoline. The Journal of organic chemistry, 69(22), 7767-7769.
- Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142.
- Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R. A., El-Tahir, K. E. H., & Mohamed, M. A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2, 5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(19), 3563.
- Al-Tel, T. H. (2010). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2 (1H)
- Abu-Hassan, H. S., Al-Hourani, B. J., Sharma, R., Al-Rawashdeh, N. A. F., & Al-Saraireh, Y. M. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2, 3-dihydroquinazolin-4 (1H)-ones and 3-Aryl-2-(benzylthio) quinazolin-4 (3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Cancer Agents. Molecules, 28(15), 5797.
- Driver, T. G., & Harris, J. M. (2007). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][6]-Fused Indole Heterocycles. Organic letters, 9(18), 3543-3546.
- ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- Barluenga, J., Tomás-Gamasa, M., & Aznar, F. (2015). Chemo-and regioselective synthesis of 3, 4-dihydropyrimidin-4-ones from 4, 5-dihydro-1, 2, 4-oxadiazoles and chromium alkoxy alkynyl Fischer carbene complexes. Organic letters, 17(22), 5602-5605.
- Mohasoa, L. C., & N’Da, D. D. (2025). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc, 2025(3), 124-134.
- ChemicalBook. (n.d.). 3-IODO-4-METHOXY-PYRIDINE synthesis.
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
A Comparative Guide to the Structural Elucidation of 2-Chloro-3-iodo-4-methoxypyridine Derivatives: An X-ray Crystallography Perspective
This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the structural determination of 2-Chloro-3-iodo-4-methoxypyridine and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers both theoretical insights and practical, field-proven methodologies. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system for achieving accurate and reliable structural data.
Introduction: The Significance of Halogenated Pyridines
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. The specific substitution pattern of halogens and other functional groups, such as in this compound, dictates the molecule's three-dimensional structure, which in turn governs its biological activity and material properties. The presence of both chlorine and iodine atoms makes these molecules particularly interesting for their potential to form halogen bonds, a type of non-covalent interaction that is increasingly being exploited in drug design and crystal engineering.[1][2]
To rationally design novel therapeutics or materials based on this scaffold, an unambiguous determination of the molecular structure at atomic resolution is paramount.[3] Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for this purpose, providing a definitive snapshot of the molecule's conformation and its packing in the solid state.[4][5] This guide will use a representative case study of this compound to detail the crystallographic process and compare its outcomes with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations.
Part 1: The Definitive Method - Single-Crystal X-ray Crystallography
X-ray crystallography allows us to determine the precise arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms.[5] The journey from a synthesized compound to a fully refined crystal structure is a multi-step process requiring meticulous execution.
Synthesis and Crystallization: The Prerequisite for Diffraction
The first and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[6] This begins with the synthesis of the target compound. A plausible route to a precursor of our target molecule, 2-chloro-3-iodopyridin-4-amine, involves the iodination of 2-chloro-4-aminopyridine using iodine monochloride in acetic acid.[7][8] Subsequent modification of the amine group would yield the desired this compound.
Once the pure compound is synthesized and characterized, the art of crystallization begins. For small organic molecules, several techniques are commonly employed:
-
Slow Evaporation : A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration facilitates the formation of well-ordered crystals.[9]
-
Vapor Diffusion : This technique involves dissolving the compound in a small amount of a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[10]
-
Liquid-Liquid Diffusion : A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface as the solvents slowly mix.[9]
The choice of solvent is critical and often requires screening a variety of options to find the conditions that yield diffraction-quality crystals.[9] For our target molecule, a starting point would be to attempt slow evaporation from solvents like acetone, ethanol, or ethyl acetate.
Experimental Protocol: From Crystal to Data
The following is a detailed, step-by-step methodology for single-crystal X-ray diffraction data collection.
-
Crystal Mounting :
-
A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope.[11]
-
The crystal is mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil to affix it.
-
The mounted crystal is then placed in the X-ray diffractometer and cooled to a low temperature (commonly 100-173 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.[11][12]
-
-
Initial Screening and Unit Cell Determination :
-
A few initial diffraction images are collected to assess the crystal's quality.
-
If the diffraction spots are sharp and well-defined, a short series of frames is collected while rotating the crystal.
-
The positions of the reflections are used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the Bravais lattice.[5][13]
-
-
Data Collection Strategy and Execution :
-
Based on the unit cell and crystal symmetry, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections.[14]
-
The diffractometer then systematically rotates the crystal through a series of angles, exposing it to a monochromatic X-ray beam at each step and recording the resulting diffraction pattern on a detector (e.g., a CCD or pixel array detector).[5][12]
-
The duration of the data collection can range from a few hours to a day, depending on the crystal's size, scattering power, and the diffractometer used.[5]
-
-
Data Processing :
-
The raw diffraction images are processed to integrate the intensities of each reflection.
-
Corrections are applied for various experimental factors, including background noise, X-ray absorption by the crystal, and detector response.[5]
-
The final output is a file containing the Miller indices (h,k,l) and the intensity for each reflection.
-
Structure Solution and Refinement
With the processed data, the next step is to solve the crystal structure.
-
Structure Solution : For small molecules, "direct methods" are typically used to solve the phase problem—a critical step in converting diffraction intensities into an electron density map.[12] This initial map reveals the positions of the heavier atoms (like iodine and chlorine).
-
Structure Refinement : An atomic model is built based on the electron density map. This model is then refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model.[12][15][16] The quality of the final model is assessed using metrics like the R-factor.[17]
Data Presentation: A Representative Case
Below are hypothetical yet realistic crystallographic data for this compound, presented as a standard crystallographic information file (CIF) summary.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₆H₅ClINO |
| Formula weight | 269.47 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.521(2) Å, α = 90° |
| b = 10.113(3) Å, β = 105.34(1)° | |
| c = 9.876(2) Å, γ = 90° | |
| Volume | 820.4(3) ų |
| Z | 4 |
| Density (calculated) | 2.182 Mg/m³ |
| Reflections collected | 7542 |
| Independent reflections | 1875 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R₁ = 0.028, wR₂ = 0.065 |
| Goodness-of-fit on F² | 1.05 |
In-depth Discussion of the Crystal Structure
The crystal structure would likely reveal a planar pyridine ring. The key points of interest would be the intermolecular interactions. Due to the presence of an electropositive region (a σ-hole) on the iodine atom, a prominent C-I···N halogen bond between the iodine of one molecule and the pyridine nitrogen of another is highly probable, forming supramolecular chains or dimers.[3][18] The strength and geometry of these interactions are critical for understanding the material's properties.
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography is unparalleled for solid-state structure determination, other techniques provide complementary and crucial information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[19] It provides information about the chemical environment of each atom (chemical shift), connectivity between atoms (through-bond J-couplings), and through-space proximities (Nuclear Overhauser Effect, NOE).
-
Causality : Unlike crystallography which provides a static picture of a single conformation in a crystal lattice, NMR reveals the time-averaged structure of the molecule in a solution, which is often more relevant to its biological context.[20][21] It can also provide insights into molecular dynamics.[19]
-
Limitations : For determining the precise three-dimensional arrangement of atoms, especially in the absence of long-range NOE constraints, NMR is less definitive than X-ray crystallography. It provides relative, not absolute, stereochemistry without specialized experiments.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to predict the electronic structure of molecules.[22]
-
Causality : DFT calculations can predict the lowest energy conformation of a molecule in the gas phase or in a simulated solvent environment.[23] This can be used to corroborate the experimental structure from crystallography or to provide a theoretical model when crystals cannot be obtained.[24] DFT is also invaluable for understanding electronic properties, such as the electrostatic potential, which can explain the nature of intermolecular interactions like halogen bonding.[25][26]
-
Limitations : DFT provides a theoretical model, not an experimental measurement. The accuracy of the results depends on the chosen functional and basis set, and it may not always perfectly reflect the conformation adopted in the solid state, where packing forces play a significant role.[23]
Summary of Comparison
Table 2: Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Density Functional Theory (DFT) |
| Sample State | Solid (single crystal)[6] | Solution[19] | In silico (computational model)[22] |
| Information Yield | Absolute 3D structure, bond lengths/angles, packing[5] | Connectivity, solution conformation, dynamics[20] | Predicted geometry, electronic properties, energies[24] |
| Key Advantage | Unambiguous, high-resolution atomic structure[27] | Provides information in a more "natural" state[19] | Predictive power, no physical sample needed[23] |
| Key Limitation | Requires diffraction-quality crystals, static picture[21] | Less precise for 3D coordinates, size limitations[20] | Model-dependent accuracy, may not reflect solid state[23] |
Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography remains the most powerful and authoritative technique. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms and the subtle intermolecular interactions, such as halogen bonding, that dictate the properties of these important molecules.
However, a comprehensive understanding is best achieved by integrating crystallographic data with complementary techniques. NMR spectroscopy offers invaluable insights into the molecule's behavior and structure in solution, while DFT calculations provide a theoretical framework for rationalizing the observed structure and predicting its electronic properties. By leveraging the strengths of each method, researchers can build a complete and robust model of their target molecules, accelerating the process of drug discovery and materials design.
References
- Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4851953/)
- Chemical crystallisation | SPT Labtech. (URL: https://www.sptlabtech.
- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (URL: https://www.iitg.ac.in/biotech/Mritunjoy/Mritunjoy/Crystal%20Structure%20Determination%20&%20Refinement%20_%20Mathematical%20Crystallography%20Class%20Notes.html)
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00713h)
- X-Ray Crystallography - Refinement - yetnet. (URL: http://www.yetnet.ch/wiki/X-Ray_Crystallography-_Refinement)
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4941212/)
- crystallization of small molecules. (URL: https://www.u-cergy.fr/en/_plugins/download/file.php?id=38392)
- Advanced crystallisation methods for small organic molecules - ePrints Soton. (URL: https://eprints.soton.ac.uk/475149/1/Advanced_crystallisation_methods_for_small_organic_molecules.pdf)
- Structure refinement - MIT OpenCourseWare. (URL: https://ocw.mit.edu/courses/5-069-crystal-structure-refinement-january-iap-2020/6090c2936a282436420556637025821c_MIT5_069_IAP20_lec5.pdf)
- Introduction. (URL: https://www.doitpoms.ac.uk/tlplib/refinement/intro.php)
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (URL: https://www.peakproteins.com/blog/comparison-of-structural-techniques-x-ray-nmr-cryo-em/)
- Evaluation of Halogenopyridinium Cations as Halogen Bond Donors | Crystal Growth & Design - ACS Publications. (URL: https://pubs.acs.org/doi/10.1021/acs.cgd.1c00995)
- Single-crystal X-ray Diffraction - SERC (Carleton). (URL: https://serc.carleton.
- Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (URL: https://www.creative-biostructure.com/comparison-of-x-ray-crystallography-nmr-and-em.htm)
- Comparison of NMR and X-ray crystallography. (URL: https://www.biochem.dote.hu/gacsi/pps/ambrus/nmr_vs_xray.html)
- Halogen Bonds of Halotetrafluoropyridines in Crystals and Co‐crystals with Benzene and Pyridine | Request PDF - ResearchGate. (URL: https://www.researchgate.net/publication/328404414_Halogen_Bonds_of_Halotetrafluoropyridines_in_Crystals_and_Co-crystals_with_Benzene_and_Pyridine)
- Protein XRD Protocols - X-ray Diffraction Data Collection - Google Sites. (URL: https://sites.google.com/a/colgate.
- X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. (URL: https://www.news-medical.net/life-sciences/X-Ray-Crystallography-vs-NMR-Spectroscopy.aspx)
- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - MDPI. (URL: https://www.mdpi.com/2304-6740/9/2/23)
- Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10845347/)
- Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. (URL: https://sssc.usask.ca/documents/notes/XRD-Single-Crystal-Data-Acquisition-and-Structure-Solving.pdf)
- Data Collection for Crystallographic Structure Determination - PMC - PubMed Central - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3053427/)
- NMR Spectroscopy vs. X-ray Crystallography - Semantic Scholar. (URL: https://www.semanticscholar.org/paper/NMR-Spectroscopy-vs.-X-ray-Crystallography/0f3e8284693a7d47766099b222c544d650117d84)
- Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6154508/)
- X-ray Data Collection Course - Macromolecular Crystallography Core Facility. (URL: https://www.colorado.
- Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - MDPI. (URL: https://www.mdpi.com/2073-4352/12/12/1941)
- 2-Chloro-4-iodo-3-methylpyridine | 153034-88-9 | DGA03488 - Biosynth. (URL: https://www.biosynth.com/p/DGA03488/2-chloro-4-iodo-3-methylpyridine)
- (PDF) DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications - ResearchGate. (URL: https://www.researchgate.
- 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook. (URL: https://www.chemicalbook.com/synthesis/909036-46-0.html)
- Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds | ACS Omega - ACS Publications. (URL: https://pubs.acs.org/doi/10.1021/acsomega.0c03975)
- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9302271/)
- Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine - ChemicalBook. (URL: https://www.chemicalbook.com/article/synthesis-and-application-of-2-chloro-3-iodine-4-pyridinamine.html)
- Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound - PMC - PubMed Central. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4227568/)
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents. (URL: https://patents.google.
- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) - SciSpace. (URL: https://typeset.io/patents/synthesis-method-of-4-chloro-3-methoxy-2-methyl-4-pyridine-3a81f3755c0a2a466752d515a4529d47)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. sptlabtech.com [sptlabtech.com]
- 7. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. sssc.usask.ca [sssc.usask.ca]
- 12. fiveable.me [fiveable.me]
- 13. X-ray Data Collection Course [mol-xray.princeton.edu]
- 14. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. my.yetnet.ch [my.yetnet.ch]
- 18. researchgate.net [researchgate.net]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 21. news-medical.net [news-medical.net]
- 22. mdpi.com [mdpi.com]
- 23. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
A Comparative Guide to the Biological Activity of 2-Chloro-3-iodo-4-methoxypyridine Derivatives
Introduction: The Pyridine Scaffold in Modern Drug Discovery
The pyridine ring, a foundational nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] This guide provides a comparative analysis of the potential biological activities of 2-chloro-3-iodo-4-methoxypyridine derivatives. By examining structurally related compounds, we can infer the likely therapeutic avenues for this specific class of molecules and outline the experimental frameworks necessary for their evaluation. The strategic placement of chloro, iodo, and methoxy groups on the pyridine ring offers a unique electronic and steric profile, suggesting the potential for novel mechanisms of action and enhanced biological efficacy.
Comparative Analysis of Potential Biological Activities
Based on the extensive research into various substituted pyridine derivatives, we can anticipate several key biological activities for this compound and its analogs.
Antimicrobial Activity: A Promising Frontier
Numerous studies have demonstrated the potent antimicrobial effects of pyridine derivatives against a range of pathogens.[2][4] The introduction of different substituents onto the pyridine core can significantly modulate this activity.
-
Bacterial Inhibition: Derivatives such as 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-ones have shown notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.[1] Similarly, 2-amino-5-substituted pyridine derivatives have also been reported to possess significant antibacterial properties.[4] The antimicrobial action of some pyridinium salts is attributed to their ability to disrupt bacterial cell walls.[5]
-
Antifungal Properties: Certain pyridine derivatives have also been evaluated for their efficacy against fungal pathogens.[1][4] For instance, some azetidin-2-one containing pyridines have been tested against Candida albicans.[5]
The specific combination of halogen and methoxy substituents on the this compound scaffold suggests that these derivatives could exhibit significant antimicrobial potential, a hypothesis that warrants rigorous experimental validation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyridine nucleus is a common feature in many anticancer agents. The cytotoxic potential of pyridine derivatives has been demonstrated across various cancer cell lines.
-
Broad-Spectrum Cytotoxicity: A series of 2-methoxypyridine-3-carbonitrile derivatives bearing aryl substituents have shown promising antiproliferative effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines.[6] The presence of a methoxy group, as is the case in our core structure, has been linked to increased activity in some series.[7]
-
Structure-Activity Relationship (SAR): Studies have indicated that the nature and position of substituents on the pyridine ring are critical for anticancer activity. For example, the introduction of electron-withdrawing groups or additional methoxy groups can enhance cytotoxicity.[6][7] The combination of a chloro and an iodo group in the target scaffold could lead to unique interactions with biological targets in cancer cells. Novel 2-aminopyranopyridine derivatives have also exhibited potent anticancer activity, in some cases exceeding that of the reference drug doxorubicin.[8]
Enzyme Inhibition: A Avenue for Targeted Therapy
Pyridine and its analogs have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
-
Cholinesterase Inhibition: Derivatives of 2-chloro-3-hydrazinopyrazine have been identified as potent acetylcholinesterase (AChE) inhibitors, which is a key therapeutic strategy for Alzheimer's disease.[9]
-
Other Enzyme Targets: The broader class of nitrogen-containing heterocycles, including triazole-bearing azinane analogues, has been evaluated for inhibitory activity against enzymes like α-glucosidase and urease, relevant to diabetes and bacterial infections, respectively.[10] Given the structural similarities, this compound derivatives could potentially inhibit a range of enzymes, a possibility that can be explored through targeted screening.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of novel this compound derivatives, a series of standardized in vitro assays are essential.
Workflow for Biological Activity Screening
Caption: A general workflow for the synthesis, screening, and identification of lead compounds.
Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum concentration of a compound required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC).
-
Methodology: Broth Microdilution Method
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
In Vitro Cytotoxicity Assay
-
Objective: To measure the concentration of a compound that inhibits 50% of cancer cell growth (IC50).
-
Methodology: MTT Assay
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To determine the inhibitory potential of compounds against AChE.
-
Methodology: Ellman's Method
-
The assay is performed in a 96-well plate. Add buffer, acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test compound to the wells.
-
Initiate the reaction by adding the AChE enzyme.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Monitor the change in absorbance over time at 412 nm.
-
Calculate the percentage of inhibition and subsequently the IC50 value.
-
Comparative Data Summary (Illustrative)
The following tables are illustrative and represent the type of data that would be generated from the aforementioned experimental protocols.
Table 1: Illustrative Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Derivative | S. aureus | E. coli | C. albicans |
| 1 | R = H | >128 | >128 | >128 |
| 2 | R = 4-Fluorophenyl | 16 | 32 | 64 |
| 3 | R = 4-Chlorophenyl | 8 | 16 | 32 |
| 4 | R = 4-Nitrophenyl | 4 | 8 | 16 |
| Ref. | Ciprofloxacin | 1 | 0.5 | N/A |
| Ref. | Fluconazole | N/A | N/A | 2 |
Table 2: Illustrative Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound | Derivative | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| 1 | R = H | >100 | >100 | >100 |
| 2 | R = Phenyl | 25.4 | 30.1 | 45.2 |
| 3 | R = 4-Methoxyphenyl | 10.2 | 15.8 | 22.7 |
| 4 | R = 3,4-Dichlorophenyl | 5.1 | 8.9 | 12.5 |
| Ref. | Doxorubicin | 0.8 | 1.2 | 1.5 |
Potential Mechanism of Action: A Hypothetical Pathway
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell survival and proliferation. Pyridine derivatives could potentially inhibit pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on comparative analysis with other substituted pyridines, derivatives of this core structure are anticipated to exhibit significant antimicrobial and anticancer activities, and may also function as enzyme inhibitors. The presence of multiple functional groups offers ample opportunities for synthetic modification to optimize potency and selectivity.
Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation using the experimental protocols outlined in this guide. Structure-activity relationship studies will be crucial in identifying the key structural features that govern biological activity. Promising lead compounds can then be advanced to more complex cellular and in vivo models to fully elucidate their therapeutic potential.
References
- Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv
- Antimicrobial activity of some 2-amino-5-subsituted pyridine deriv
- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
- Synthesis and anticancer activity of novel 2-substituted pyranopyridine deriv
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]
- Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. [Link]
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
- Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-deriv
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. [Link]
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. [Link]
- Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. [Link]
- Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids. [Link]
- Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-3-iodo-4-methoxypyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the molecular integrity of building blocks is paramount. 2-Chloro-3-iodo-4-methoxypyridine is a highly functionalized heterocyclic intermediate, valued for its strategic placement of reactive sites—a chloro group for nucleophilic substitution, an iodo group for cross-coupling reactions, and a methoxy group influencing the ring's electronics. Its use in the synthesis of active pharmaceutical ingredients (APIs) and other high-value materials necessitates a rigorous and multi-faceted approach to purity assessment. The presence of even trace impurities, such as regioisomers, starting materials, or reaction by-products, can have profound consequences on reaction yields, downstream purification, and the safety and efficacy of the final product.
This guide provides an in-depth comparison of the principal analytical methods for determining the purity of this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and analytical validation. The objective is to equip you with the expertise to select and implement the most appropriate analytical strategy, ensuring the quality and reliability of your research and development efforts.
Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds in the pharmaceutical industry.[1][2] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method offers a robust platform for separating the main component from structurally similar impurities.
The Principle of Separation
In RP-HPLC, the separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[2] Compounds with higher polarity elute earlier, while less polar compounds are retained longer by the stationary phase. The pyridine ring and its substituents give this compound a moderate polarity, making it an ideal candidate for this technique. The method's ability to resolve closely related species, such as isomers that may have formed during synthesis, is a key advantage.
Experimental Protocol: A Validated RP-HPLC Method
A self-validating protocol is one where the results inherently confirm the method's performance. This is achieved by adhering to established validation guidelines, such as those from the International Conference on Harmonisation (ICH).[3][4][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector and a data acquisition system is required.[1]
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules and is the standard for method development.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water (containing 0.1% Formic Acid). Rationale: ACN is a common organic modifier providing good peak shape. Formic acid is added to control the pH and protonate the pyridine nitrogen, which suppresses silanol interactions and ensures sharp, symmetrical peaks.
-
Gradient Program: Start at 40% ACN, linearly increase to 90% ACN over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities and for cleaning the column of any strongly retained components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 230 nm. Rationale: This wavelength is selected based on the UV absorbance maximum of the pyridine chromophore, providing high sensitivity for the main compound and related impurities.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in 10 mL of a 50:50 ACN/Water mixture to achieve a 1 mg/mL concentration.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
-
Validation Parameters: The method must be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) to ensure reliable results.[3][7][8]
HPLC Analysis Workflow
Caption: Workflow for purity assessment by HPLC.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) — An Orthogonal Approach for Volatile Impurities
GC-MS serves as an excellent orthogonal (i.e., based on a different principle) method to HPLC.[2] It is particularly adept at identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling-point by-products, that might not be well-resolved or detected by HPLC.
The Principle of Separation and Detection
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[1][9] After separation, the compounds enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing definitive structural identification. For this compound, GC-MS can confirm the molecular weight and provide a fragmentation pattern that serves as a fingerprint for identity confirmation.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole analyzer).
-
GC Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose non-polar column suitable for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode at 280°C. Rationale: A high injector temperature ensures the complete and rapid volatilization of the analyte. Splitless mode is used for trace analysis.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 10 min. Rationale: The temperature program is designed to separate early-eluting volatile impurities from the later-eluting main compound and any high-boiling-point by-products.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV. Rationale: EI is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which are excellent for library matching and structural elucidation.
-
Mass Range: Scan from m/z 40 to 500. Rationale: This range covers the expected fragments and the molecular ion of the target compound (MW: 269.47) and potential impurities.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
GC-MS Analysis Workflow
Caption: Workflow for purity and identity confirmation by GC-MS.
Pillar 3: Quantitative NMR (qNMR) — The Primary Method for Absolute Purity
While chromatographic methods typically determine relative purity (area percent), Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method capable of determining absolute purity (molar % or % w/w) without needing a reference standard of the analyte itself.[10][11][12] It is a powerful, non-destructive technique that provides structural confirmation and quantification simultaneously.
The Principle of Quantification
qNMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By co-dissolving a known mass of the sample with a known mass of a certified internal standard in a deuterated solvent, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.
Experimental Protocol: Absolute Purity by ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) with good magnetic field stability.
-
Materials:
-
Internal Standard (IS): A high-purity (>99.5%), non-hygroscopic, and stable compound with simple, sharp proton signals that do not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Deuterated Solvent: A high-purity solvent like DMSO-d₆ or Chloroform-d.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture completely in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being integrated (typically D1 ≥ 30 seconds). Rationale: This is the most critical step for ensuring accurate quantification. A sufficient delay allows all protons to fully relax between pulses, ensuring that signal intensity is directly and solely proportional to the number of nuclei.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans (e.g., 16 or 32).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methoxy protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Purity_IS = Purity of the internal standard.
-
qNMR Analysis Workflow
Caption: Workflow for absolute purity determination by qNMR.
Comparative Guide: Selecting the Optimal Method
The choice of analytical technique is driven by the specific question being asked. Is the goal a routine quality control check, the identification of an unknown impurity, or the certification of a reference material? The table below provides a direct comparison to guide this decision-making process.
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass analysis | Nuclear magnetic resonance |
| Primary Use | Purity/impurity profiling, quantification | Identification, volatile impurity analysis | Absolute purity, structural confirmation |
| Quantification | Relative (vs. reference standard) | Semi-quantitative (relative area %) | Absolute (vs. internal standard) |
| Selectivity | High for structurally different compounds | Very high, based on volatility & mass | High, based on chemical environment |
| Sensitivity | High (ppm to ppb level) | Very High (ppb to ppt level) | Moderate (requires mg of sample) |
| Advantages | Robust, widely available, high throughput, excellent for non-volatile compounds.[1] | Definitive identification via mass spectra, superior for volatile/residual solvents.[13][14] | Primary method, no analyte reference needed, non-destructive, provides structural data.[10][11] |
| Limitations | Requires a chromophore, analyte must be soluble, relative quantification. | Analyte must be volatile and thermally stable, potential for thermal degradation. | Lower sensitivity, requires expensive equipment, longer acquisition times for high accuracy. |
| Best For | Routine QC, stability studies, separating isomers and by-products. | Identifying unknown volatile impurities, confirming molecular weight. | Certifying reference materials, obtaining absolute purity without a specific standard. |
Conclusion: An Integrated Strategy for Unimpeachable Quality
For a comprehensive and trustworthy purity assessment of this compound, no single method is sufficient. A scientifically sound approach relies on the strategic integration of orthogonal techniques.
-
Primary Assessment (HPLC): Use a validated RP-HPLC method as the primary tool for routine purity checks, quantifying known and unknown impurities, and for stability-indicating assays. Its robustness and high throughput make it ideal for process monitoring.
-
Identity and Volatile Impurity Confirmation (GC-MS): Employ GC-MS to unequivocally confirm the identity (molecular weight and fragmentation) of the main peak observed in HPLC. It is the superior method for detecting and identifying residual solvents and low-boiling-point contaminants that may be missed by HPLC.
-
Absolute Purity Determination (qNMR): When an absolute purity value is required, such as for the qualification of a batch as a reference standard or for preparing precise stock solutions for biological assays, qNMR is the definitive method.[10]
By combining the relative quantification power of HPLC, the identification capabilities of GC-MS, and the absolute quantification of qNMR, researchers and drug development professionals can build a complete and self-validating analytical profile. This integrated strategy ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of the entire synthetic and developmental pipeline.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical method validation: A brief review. World Journal of Pharmacy and Pharmaceutical Sciences.
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. (2025). Benchchem.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (2024). Pharmacy Manufacturing.
- Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024). MDPI.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry.
- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025).
- A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Deriv
- A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine. (2025). Benchchem.
- What Chromatograms Can Teach Us About Our Analytes. (2021).
- Comparative Purity Analysis of 2-Chloro-4-methoxy-1,3,5-triazine: An HPLC and GC-MS Guide. (2025). Benchchem.
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). PubMed.
- Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques. (2025). Benchchem.
- A Comparative Guide to Assessing the Purity of Synthesized Compounds Derived from 2,4-Dichloro-3-nitropyridine by HPLC. (2025). Benchchem.
- Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-arom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. particle.dk [particle.dk]
- 8. wjarr.com [wjarr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Synthetic Strategy: 2-Chloro-3-iodo-4-methoxypyridine vs. 2-Bromo-3-iodo-4-methoxypyridine
Introduction: The Strategic Choice in Dihalogenated Pyridine Scaffolds
In the landscape of modern medicinal chemistry and drug development, substituted pyridine cores are privileged scaffolds, integral to a vast array of bioactive molecules.[1] Among the most versatile building blocks for elaborating these structures are dihalogenated pyridines, which serve as programmable linchpins for sequential, site-selective functionalization via cross-coupling reactions.[2][3] This guide presents an in-depth comparison of two such critical reagents: 2-chloro-3-iodo-4-methoxypyridine and 2-bromo-3-iodo-4-methoxypyridine .
The fundamental difference between these two molecules lies in the halogen at the C2 position—chlorine versus bromine. While both possess a highly reactive C-I bond at the C3 position, this seemingly minor change at C2 has profound implications for synthetic planning, dictating the reactivity of the second coupling site, catalyst system selection, and overall molecular strategy. This guide provides an objective, data-driven analysis to empower researchers, scientists, and drug development professionals to make an informed decision based on the specific demands of their synthetic targets.
Synthesis and Accessibility: A Tale of Two Halogens
The preparation of both target molecules typically originates from the commercially available and relatively inexpensive 4-methoxypyridine. The key to a successful synthesis is the precise and regioselective installation of the three substituents. A common and effective strategy involves a sequence of directed ortho-metalation (DoM) and halogenation steps.
The methoxy group at C4 is a powerful directing group for lithiation at the C3 position.[4][5] However, to achieve the desired 2,3,4-substitution pattern, initial halogenation at the C2 position is the more strategic approach.
Caption: General synthetic pathways to the target compounds.
The synthesis of the 2-bromo analogue often involves C2-lithiation of 4-methoxypyridine followed by bromination.[6][7] A subsequent directed lithiation at C3, facilitated by both the C2-bromo and C4-methoxy groups, and quenching with an iodine source yields the final product.[7] A similar pathway can be envisioned for the 2-chloro analogue, though specific literature examples are less common.
Table 1: Comparison of Synthesis and Accessibility
| Feature | This compound | 2-Bromo-3-iodo-4-methoxypyridine |
| Typical Precursor | 4-Methoxypyridine | 4-Methoxypyridine |
| Key Synthetic Steps | 1. C2-Chlorination2. C3-Iodination (via DoM) | 1. C2-Bromination (via DoM)[7]2. C3-Iodination (via DoM)[7] |
| Reported Yields | Generally good, but protocol dependent. | Good to excellent yields reported for key steps.[8] |
| Commercial Availability | Readily available from multiple suppliers. | Readily available, sometimes at a premium. |
| Relative Cost | Generally lower cost. | Typically higher cost than the chloro-analogue. |
Reactivity in Cross-Coupling: A Tale of Two Bonds
The synthetic utility of these dihalogenated pyridines is realized in sequential cross-coupling reactions. The reactivity of carbon-halogen bonds in palladium-catalyzed processes follows a well-established trend: C-I > C-Br > C-Cl > C-F .[9] This hierarchy is inversely proportional to the bond dissociation energy (BDE), where the weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst much more readily than C-Br or C-Cl bonds.[10][11]
For both 2-chloro- and 2-bromo-3-iodo-4-methoxypyridine, the initial cross-coupling reaction will occur with high regioselectivity at the C3-iodo position under standard conditions.[12][13] The crucial point of comparison, therefore, is the reactivity of the remaining C2-halogen in a subsequent transformation.
Caption: Sequential cross-coupling workflow.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C(sp²)-C(sp²) bond formation. When functionalizing the C2 position, the choice between chlorine and bromine becomes critical. A C-Br bond will typically react under milder conditions with standard palladium catalysts. In contrast, activating a C-Cl bond often necessitates more specialized and robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), and may require higher reaction temperatures.[14][15][16]
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method.[17][18] Similar to the Suzuki coupling, the C-Br bond is significantly more reactive than the C-Cl bond. While C-Br bonds can often be aminated with first or second-generation catalyst systems, the amination of electron-rich chloro-pyridines typically requires state-of-the-art, sterically hindered ligands to facilitate the challenging oxidative addition step.[19][20][21]
Sonogashira Coupling
In the formation of C(sp²)-C(sp) bonds, the Sonogashira coupling is unparalleled.[22][23] The reactivity difference is again prominent. A selective Sonogashira reaction on the C3-iodo position is straightforward for both substrates.[12] However, a subsequent Sonogashira coupling at the C2 position will proceed much more readily for the bromo-derivative than the chloro-derivative, which may require higher catalyst loadings, higher temperatures, or copper-free conditions with specialized ligands to achieve comparable yields.[24]
Table 2: Comparative Reactivity in a Representative Suzuki-Miyaura Coupling (Post-C3 Functionalization)
| Parameter | 3-R-2-chloro-4-methoxypyridine | 3-R-2-bromo-4-methoxypyridine |
| Relative Reactivity | Lower | Higher |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄, PdCl₂(dppf) |
| Required Ligand | Bulky, electron-rich phosphines (e.g., SPhos, RuPhos) or NHCs are often necessary.[14] | Standard phosphines (e.g., PPh₃, P(o-tol)₃) are often sufficient. |
| Typical Temperature | 80 - 120 °C | Room Temperature - 80 °C |
| Potential Issues | Catalyst decomposition at high temperatures; requires careful optimization. | Potential for competitive side reactions if other reactive sites are present. |
| Advantage | The C-Cl bond is robust, allowing for other chemistries before the final coupling. Chlorides are often preferred in final drug compounds.[15] | Milder conditions allow for greater functional group tolerance in the coupling partner. |
Experimental Protocols
The following protocols illustrate the sequential functionalization strategy, highlighting the difference in conditions required for the second coupling step.
Protocol 1: Sequential Sonogashira/Suzuki Coupling of 2-Bromo-3-iodo-4-methoxypyridine
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Researcher's Guide to the Thermal Stability of 2-Chloro-3-iodo-4-methoxypyridine: An Analytical Comparison
For researchers, scientists, and professionals in drug development, understanding the thermal stability of pharmaceutical intermediates is paramount. This guide provides a comprehensive analysis of the thermal stability of 2-Chloro-3-iodo-4-methoxypyridine, a key building block in modern medicinal chemistry. In the absence of direct, published thermal analysis data for this specific compound, this document outlines a robust experimental framework for its characterization. Furthermore, it offers a comparative perspective by drawing upon established data for structurally related pyridine derivatives, enabling researchers to anticipate its behavior and design safer, more efficient synthetic processes.
The Critical Role of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) or its intermediates can significantly impact drug safety, efficacy, and shelf-life.[1][2] An unstable compound may decompose under manufacturing or storage conditions, leading to loss of potency, the formation of toxic impurities, and potential batch failures. Therefore, a thorough understanding of a molecule's thermal properties is a non-negotiable aspect of process development and regulatory compliance.
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in this evaluation.[3][4] TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of volatile components. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and glass transitions.[4]
Proposed Experimental Workflow for Thermal Stability Assessment
To rigorously characterize the thermal stability of this compound, the following experimental workflow is proposed. This protocol is designed to be self-validating by incorporating orthogonal analytical techniques.
Sources
A Spectroscopic Guide to the Differentiation of 2-Chloro-3-iodo-4-methoxypyridine Isomers
Introduction
In the fields of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is of paramount importance. Positional isomers, molecules with the same chemical formula but different arrangements of substituents on a core scaffold, can exhibit profoundly different pharmacological, toxicological, and material properties. The 2-Chloro-3-iodo-4-methoxypyridine scaffold is a key building block in the synthesis of a variety of functional molecules. Consequently, the ability to unambiguously differentiate between its various positional isomers is a critical step in research and development, ensuring the synthesis of the correct target molecule and the reliability of subsequent experimental data.
This guide provides a comprehensive spectroscopic comparison of this compound and its key positional isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a detailed analysis of how the substituent positions influence the spectral output. While experimental data for the exact isomers discussed may be limited in publicly accessible databases, this guide will leverage established principles of spectroscopy and data from structurally similar compounds to provide a robust predictive framework for their differentiation. This document is intended to serve as an invaluable resource for researchers, scientists, and drug development professionals, enabling the confident identification and characterization of these important chemical entities.
The Isomers: A Structural Overview
The isomers under consideration all share the molecular formula C₆H₅ClINO. The core structure is a pyridine ring, substituted with one chlorine atom, one iodine atom, and one methoxy group. The different arrangements of these substituents give rise to the following positional isomers:
-
Isomer 1: this compound
-
Isomer 2: 2-Chloro-4-iodo-3-methoxypyridine
-
Isomer 3: 3-Chloro-2-iodo-4-methoxypyridine
-
Isomer 4: 4-Chloro-3-iodo-2-methoxypyridine
The chemical structures of these isomers are depicted below:
(Figure 1: Chemical structures of the this compound isomers will be conceptually represented in the text as direct image generation is not supported in this format.)
-
Isomer 1: Chlorine at position 2, Iodine at position 3, Methoxy at position 4.
-
Isomer 2: Chlorine at position 2, Iodine at position 4, Methoxy at position 3.
-
Isomer 3: Chlorine at position 3, Iodine at position 2, Methoxy at position 4.
-
Isomer 4: Chlorine at position 4, Iodine at position 3, Methoxy at position 2.
Methodology: A Workflow for Spectroscopic Differentiation
The unambiguous identification of the correct isomer relies on a systematic approach to acquiring and interpreting spectroscopic data. The following workflow outlines the key steps in this process.
Caption: A logical workflow for the spectroscopic differentiation of this compound isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Key parameters to analyze are the chemical shift (δ), multiplicity (e.g., singlet, doublet), integration, and coupling constants (J).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Use proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A sufficient number of scans is crucial due to the lower natural abundance of ¹³C.
-
The primary data point is the chemical shift (δ) of each carbon.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Acquisition:
-
Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Typically, scan from 4000 to 400 cm⁻¹.
-
Key features to analyze are the positions, shapes, and intensities of the absorption bands.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis:
-
Acquire the mass spectrum, paying close attention to the molecular ion region.
-
Analyze the mass-to-charge ratio (m/z) of the molecular ion and its isotopic pattern.
-
Examine the fragmentation pattern to identify characteristic fragment ions.
-
Spectroscopic Comparison: Predicted Data and Analysis
The following sections provide a detailed comparison of the predicted spectroscopic data for the four isomers. These predictions are based on established substituent effects on the pyridine ring.[1][2]
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the two aromatic protons on the pyridine ring are highly sensitive to the positions of the substituents. The methoxy group is an electron-donating group, which tends to shield (shift to lower ppm) the ortho and para protons. The halogen atoms (Cl and I) are deactivating and have more complex effects on the proton chemical shifts.
Table 1: Predicted ¹H NMR Data (Aromatic Region, in CDCl₃)
| Isomer | Structure Description | Predicted δ H-5 (ppm) | Predicted δ H-6 (ppm) | Predicted J₅,₆ (Hz) | Other Protons (δ, ppm) |
| 1 | 2-Cl, 3-I, 4-OMe | ~6.8 | ~8.1 | ~5-6 | ~3.9 (s, 3H, -OCH₃) |
| 2 | 2-Cl, 4-I, 3-OMe | ~7.0 | ~8.2 | ~5-6 | ~4.0 (s, 3H, -OCH₃) |
| 3 | 3-Cl, 2-I, 4-OMe | ~6.9 | ~8.0 | ~5-6 | ~3.9 (s, 3H, -OCH₃) |
| 4 | 4-Cl, 3-I, 2-OMe | ~7.1 | ~8.3 | ~5-6 | ~4.1 (s, 3H, -OCH₃) |
Analysis:
-
The two remaining protons on the pyridine ring will appear as doublets due to coupling to each other.
-
The proton at position 6 (H-6) is adjacent to the nitrogen atom and will consistently be the most downfield (highest ppm) signal.
-
The chemical shift of the proton at position 5 (H-5) will be significantly influenced by the substituent at the para-position (position 2).
-
The methoxy protons will appear as a sharp singlet in all isomers, with slight variations in their chemical shift depending on the surrounding electronic environment.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the pyridine ring are also strongly influenced by the substituents. The following predictions are based on the principle of additivity of substituent chemical shifts (SCS).[1][3]
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Isomer | Structure Description | Predicted δ C-2 (ppm) | Predicted δ C-3 (ppm) | Predicted δ C-4 (ppm) | Predicted δ C-5 (ppm) | Predicted δ C-6 (ppm) | Predicted δ -OCH₃ (ppm) |
| 1 | 2-Cl, 3-I, 4-OMe | ~150 | ~95 | ~165 | ~110 | ~150 | ~57 |
| 2 | 2-Cl, 4-I, 3-OMe | ~152 | ~155 | ~105 | ~125 | ~148 | ~58 |
| 3 | 3-Cl, 2-I, 4-OMe | ~110 | ~145 | ~163 | ~112 | ~151 | ~57 |
| 4 | 4-Cl, 3-I, 2-OMe | ~160 | ~98 | ~148 | ~123 | ~149 | ~59 |
Analysis:
-
The carbon atom directly attached to the iodine (C-I) is expected to have a significantly lower chemical shift (be more upfield) due to the heavy atom effect of iodine. This will be a key diagnostic feature.
-
The carbon atom bonded to the methoxy group (C-O) will be significantly downfield.
-
The carbon attached to the chlorine atom (C-Cl) will also be downfield, but generally less so than the C-O carbon.
-
The combination of these effects will give each isomer a unique ¹³C NMR fingerprint.
Infrared (IR) Spectroscopy
The IR spectra will show characteristic absorption bands for the various functional groups present. While the overall spectra will be complex, certain regions can be diagnostic.
Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹)
| Isomer | C-O Stretch (Aryl-Alkyl Ether) | Pyridine Ring Vibrations | C-Cl Stretch | C-I Stretch |
| 1-4 | ~1250-1300 (strong) and ~1020-1075 (medium) | ~1600-1400 (multiple bands) | ~800-600 | ~600-500 |
Analysis:
-
All isomers will show strong C-O stretching vibrations characteristic of an aryl-alkyl ether.
-
The pyridine ring vibrations in the 1600-1400 cm⁻¹ region will be present in all isomers, but the exact positions and intensities of these bands will differ subtly, providing a unique fingerprint for each isomer.
-
The C-Cl and C-I stretching vibrations are expected in the low-frequency region of the spectrum. The C-I stretch, in particular, is at a very low wavenumber and may be difficult to observe on some instruments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For these isomers, the molecular ion region and fragmentation patterns will be key identifiers.
Table 4: Predicted Mass Spectrometry Data (EI)
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Predicted m/z of [M]⁺ and [M+2]⁺ | Key Predicted Fragment Ions (m/z) |
| 1-4 | C₆H₅ClINO | 268.91 | 269 and 271 (ratio ~3:1) | [M-CH₃]⁺, [M-CO]⁺, [M-Cl]⁺, [M-I]⁺ |
Analysis:
-
All four isomers will have the same molecular weight and will therefore show a molecular ion peak at m/z = 269 (for the ³⁵Cl isotope) and an M+2 peak at m/z = 271 (for the ³⁷Cl isotope).
-
The relative intensity of the M+2 peak will be approximately one-third that of the molecular ion peak, which is a characteristic signature for a compound containing one chlorine atom.
-
While the molecular ion region will be the same for all isomers, their fragmentation patterns upon electron ionization are expected to differ. The relative abundances of fragment ions resulting from the loss of a methyl radical (-CH₃), carbon monoxide (-CO), a chlorine atom (-Cl), or an iodine atom (-I) will depend on the stability of the resulting fragment ions, which is influenced by the substituent positions.
Discussion: Structure-Spectrum Correlation
The predicted spectroscopic differences arise directly from the distinct electronic and steric environments created by the different substitution patterns on the pyridine ring.
In ¹H NMR , the shielding and deshielding effects of the substituents are key. An electron-donating methoxy group increases electron density at the ortho and para positions, shifting the signals of nearby protons upfield. Halogens have a more complex influence, with their inductive electron-withdrawal and resonance electron-donation effects. The relative positions of the protons to these groups dictate their final chemical shifts.
In ¹³C NMR , the "heavy atom effect" of iodine is a particularly powerful diagnostic tool. The large number of electrons in the iodine atom perturbs the electronic environment of the directly attached carbon, causing a significant upfield shift in its resonance. This allows for the immediate identification of the carbon atom bonded to iodine in the pyridine ring.
The IR spectra are sensitive to the overall symmetry and dipole moments of the molecules. While many bands will be common to all isomers, the fingerprint region (below 1500 cm⁻¹) will be unique for each, reflecting the specific vibrational modes of the substituted pyridine ring.
In Mass Spectrometry , the fragmentation pathways are governed by the stability of the resulting carbocations and radicals. The position of the substituents influences which bonds are most likely to break. For example, the loss of a methyl group from the methoxy substituent is a common fragmentation pathway, and the stability of the resulting ion will vary between the isomers.
Conclusion
The differentiation of this compound isomers is a challenging but achievable task through the systematic application of modern spectroscopic techniques. While a single technique may not be sufficient for unambiguous identification, a combined analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a powerful and robust solution.
The key differentiating features to look for are:
-
¹H NMR: The precise chemical shifts and coupling patterns of the two aromatic protons.
-
¹³C NMR: The significant upfield shift of the carbon atom directly bonded to iodine.
-
IR Spectroscopy: The unique pattern of bands in the fingerprint region.
-
Mass Spectrometry: The characteristic M/M+2 isotopic pattern for chlorine and subtle differences in the fragmentation patterns.
By carefully analyzing these spectroscopic fingerprints, researchers can confidently identify the specific isomer they are working with, ensuring the integrity and success of their scientific endeavors.
References
- Stenutz, R. NMR chemical shift prediction of pyridines. Link
- Tomasik, P., & Zalewski, R. (1977). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemistry of Heterocyclic Compounds, 13(7), 773-779. Link
- Kowalewski, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13437–13447. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-iodo-4-methoxypyridine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Chloro-3-iodo-4-methoxypyridine (CAS No. 1163693-01-3). As a halogenated pyridine derivative, this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] However, its chemical structure necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document moves beyond mere compliance, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical management.
Hazard Identification and Risk Assessment: Understanding the Compound
Proper disposal begins with a thorough understanding of the substance's inherent risks. While comprehensive toxicological data for this compound is not extensively published, data from structurally similar compounds, such as 2-chloro-3-iodopyridine and other chlorinated methoxypyridines, provide a strong basis for a conservative risk assessment. The presence of chloro, iodo, and pyridine functional groups dictates its classification as a hazardous substance.
The primary hazards associated with analogous compounds include:
-
Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation or damage (H318/H319).[2][3]
-
Respiratory Irritation: May cause respiratory irritation (H335).[4][5]
-
Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent and potentially toxic to aquatic life with long-lasting effects if released into the environment.[4]
The causality for these hazards lies in the reactivity of the halogenated pyridine ring. Halogens can act as leaving groups in biological systems, and the pyridine nitrogen can interact with physiological targets, leading to irritation and toxicity.
Quantitative Data Summary
The following table summarizes key identifiers and properties for this compound and highlights the hazards extrapolated from close analogs.
| Property | Data | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 1163693-01-3 | [6] |
| Molecular Formula | C₆H₅ClINO | |
| Molecular Weight | 285.47 g/mol | |
| Appearance | Assumed to be a solid | [7] |
| Known & Inferred Hazards | Acute Toxicity (Oral), Skin Irritant, Serious Eye Irritant, Respiratory Irritant | [2][3][4] |
Pre-Disposal Operations: Safe Handling and Waste Segregation
Before disposal, the compound and its waste products must be handled in a manner that minimizes exposure and prevents accidental release. These steps form a self-validating system of safety.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used if there is a risk of splashing.
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use. Dispose of contaminated gloves in accordance with laboratory practices.
-
Body Protection: A flame-retardant lab coat is required. For larger quantities or in case of a spill, wear impervious clothing to prevent skin contact.[3][8]
-
Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
Waste Segregation: The Cornerstone of Compliance
Proper segregation is the most critical step in the disposal workflow. Cross-contamination of waste streams can create dangerous chemical reactions and significantly increase disposal costs.
-
Classification: this compound waste is classified as Halogenated Organic Waste .[9][11]
-
Procedure:
-
Designate a specific, clearly labeled waste container exclusively for halogenated organic solids or liquids.
-
NEVER mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[11][12]
-
NEVER dispose of this chemical in aqueous waste streams or down the drain. This is a direct violation of environmental regulations and can harm aquatic ecosystems.[8][13]
-
The rationale for this strict segregation is rooted in the final disposal technology. Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., HCl, HI) produced during combustion.[14][15] Mixing it with non-halogenated waste contaminates a larger volume, forcing the entire container to be treated via the more complex and expensive halogenated route.
Step-by-Step Disposal Protocol
The following protocol outlines the process from waste generation to final removal by environmental health and safety (EHS) professionals or a licensed contractor.
Experimental Workflow: Waste Containment and Labeling
-
Container Selection:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.
-
The container must be in good condition, free of leaks or external contamination.
-
Ensure the container is never filled to more than 80% capacity to allow for vapor expansion.
-
-
Waste Accumulation:
-
Hazardous Waste Labeling:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must include, at a minimum:
-
The full chemical name: "Waste this compound" and any other components in the mixture.
-
The approximate concentrations of all components.
-
The words "Hazardous Waste."
-
Appropriate hazard pictograms (e.g., irritant, harmful).[2]
-
The date accumulation started.
-
-
-
Temporary Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[16]
-
-
Final Disposal:
-
Once the container is full or waste is no longer being generated, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The primary and accepted method for final disposal is high-temperature incineration at a licensed facility.[15] This process ensures the complete destruction of the organic molecule into simpler, less harmful components.
-
For certain industrial waste streams, iodine recovery and recycling may be an option, involving processes to mineralize the organic iodine into inorganic iodide for reuse.[17][18][19] While less common for small laboratory quantities, it represents a sustainable approach for larger volumes.[18]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves volatile substances, evacuate the area and contact your institution's emergency response team.
-
Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[3]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[9][20] Do not use combustible materials like paper towels to absorb large quantities of solvent.
-
Collect Waste: Carefully scoop the absorbent material and spilled substance into a designated container for hazardous waste. Seal and label the container as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.
By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.
References
- Iodine Disposal For Businesses. Collect and Recycle. [Link]
- Iodine Recycling Business. GODO SHIGEN CO., LTD. [Link]
- 2-Chloro-3-methoxypyridine. (2025).
- Toxicological Profile for Iodine. (2004).
- Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
- HAZARD SUMMARY: 2-CHLOROPYRIDINE. (N.D.). New Jersey Department of Health. [Link]
- Iodine Waste Recycling Program. Mitsui Plastics, Inc. [Link]
- Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]
- PYRIDINE FOR SYNTHESIS. (N.D.). Loba Chemie. [Link]
- Toxicological Profile for Pyridine. (1992).
- Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. (N.D.). Procurenet. [Link]
- Method for recycling iodine from production waste liquid of X-CT series contrast agents. (2014).
- Current occupational exposure limits for Ontario workplaces. (2022). Government of Ontario. [Link]
Sources
- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. 2-クロロ-3-ヨードピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. nj.gov [nj.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. lobachemie.com [lobachemie.com]
- 17. Iodine Recycling Business – 株式会社合同資源 [godoshigen.co.jp]
- 18. mitsuiplastics.com [mitsuiplastics.com]
- 19. CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents - Google Patents [patents.google.com]
- 20. jubilantingrevia.com [jubilantingrevia.com]
A Senior Application Scientist's Guide to Handling 2-Chloro-3-iodo-4-methoxypyridine
This guide provides a comprehensive framework for the safe handling, use, and disposal of 2-Chloro-3-iodo-4-methoxypyridine. As a substituted halopyridine, this compound presents specific hazards that demand rigorous adherence to safety protocols. This document moves beyond a simple checklist, offering procedural guidance grounded in the principles of chemical risk assessment and the hierarchy of safety controls. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Profile and Risk Analysis
This compound is a halogenated aromatic amine. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, a critical assessment of structurally related compounds allows for a robust, conservative hazard identification. The pyridine ring, combined with reactive chloro and iodo substituents, dictates its potential for biological activity and associated hazards.
The primary risks associated with this and similar compounds involve contact with the skin, eyes, and respiratory system.[1][2][3] Ingestion is also a potential route of harmful exposure.[1][4]
| Hazard Category | Potential Effects & Causality | Primary Sources |
| Skin Contact | Causes skin irritation; may be harmful if absorbed.[1] Halogenated compounds can defat the skin, leading to dermatitis. The molecule may also act as a sensitizer, potentially causing an allergic skin reaction upon repeated exposure.[5][6] | [1][3][5][6] |
| Eye Contact | Causes serious eye irritation and potentially severe damage.[3][4][6] The chemical's irritant nature can cause significant inflammation and injury to the delicate tissues of the eye. | [3][4][6] |
| Inhalation | May cause respiratory tract irritation.[1][2][7] Fine powders or vapors can irritate the mucous membranes of the nose, throat, and lungs. | [1][2][7] |
| Ingestion | Harmful if swallowed.[1][4] Systemic toxicity may occur following ingestion. | [1][4] |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific Personal Protective Equipment (PPE), it is crucial to contextualize its role within the established hierarchy of safety controls. PPE is the last line of defense, employed after higher-level controls have been implemented to minimize risk. For laboratory-scale chemical synthesis and handling, engineering controls are the most critical preceding step.
Caption: Correct sequence for donning Personal Protective Equipment.
Step 3: Chemical Handling
-
Perform all manipulations deep within the fume hood sash.
-
Use compatible tools (e.g., spatulas, glassware). For flammable solvents, use non-sparking tools. [7][8]3. Keep the container of this compound sealed when not in immediate use. [2][7][9]4. Avoid creating dust when handling the solid material. [8]
Step 4: Decontamination and PPE Doffing
The removal of PPE is a critical step to prevent cross-contamination. This sequence is designed to contain contaminants on the outside of the equipment.
Caption: Correct sequence for doffing PPE to prevent self-contamination.
Emergency Procedures and Disposal
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing. [10]Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [1][2]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. [1][2]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. [2][7][9]If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. [4]Seek immediate medical attention.
Spill Response
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or ventilation is inadequate, contact your institution's environmental health and safety (EHS) department.
-
For small spills inside a fume hood:
-
Wear appropriate PPE, including double gloves, goggles, and a lab coat.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or earth. [10] * Carefully sweep or scoop the material into a designated, labeled waste container. [2][8] * Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
Waste Disposal Plan
-
All materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and used gloves, must be disposed of as hazardous chemical waste.
-
Collect this waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste." [8]* Do not pour this chemical or its waste down the drain. [8]* Follow all institutional, local, regional, and national regulations for hazardous waste disposal. [2][7]
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]
- National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
- Covestro Solution Center. (n.d.).
- Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. [Link]
- PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.
- Government of Ontario. (2022, March 30).
- University of California, Berkeley, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. [Link]
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]
- University of California, San Diego, Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. [Link]
- University of Pennsylvania, Environmental Health and Radiation Safety. (2019, February).
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
